C18 LPA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H48NO6P |
|---|---|
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
azane;[(2R)-2-hydroxy-3-octadecoxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H45O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h21-22H,2-20H2,1H3,(H2,23,24,25);1H3/t21-;/m1./s1 |
Clé InChI |
FFEGYFZPOUEMED-ZMBIFBSDSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Signaling of C18 Lysophosphatidic Acid (LPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive glycerophospholipid that acts as a potent signaling molecule, modulating a wide array of cellular processes. It is characterized by a glycerol (B35011) backbone, a phosphate (B84403) headgroup, and a single acyl chain. The "C18" designation refers to the presence of an 18-carbon fatty acid chain. Variations in the saturation of this acyl chain give rise to different C18 LPA species, each with distinct biological activities. This guide provides a comprehensive overview of the structure of this compound, its interaction with specific G protein-coupled receptors (GPCRs), the downstream signaling cascades initiated, and detailed protocols for key experimental assays.
The Chemical Structure of this compound
This compound is not a single molecular entity but rather a family of molecules that differ in the number of double bonds within their 18-carbon acyl chain. The most common and biologically significant this compound species include:
-
18:0 LPA (Stearoyl-LPA): A fully saturated acyl chain.
-
18:1 LPA (Oleoyl-LPA): A monounsaturated acyl chain with one double bond.[1]
-
18:2 LPA (Linoleoyl-LPA): A di-unsaturated acyl chain with two double bonds.[2]
-
18:3 LPA (Linolenoyl-LPA): A tri-unsaturated acyl chain with three double bonds.
The general structure consists of a glycerol phosphate backbone with the C18 acyl chain typically esterified at the sn-1 or sn-2 position. The presence and position of the acyl chain, along with its degree of saturation, significantly influence the molecule's binding affinity for its cognate receptors and its subsequent signaling efficacy.[3] Additionally, ether-linked variants, such as 1-O-octadecyl-sn-glycero-3-phosphate (18:0e LPA), also exist and exhibit distinct biological properties.
Quantitative Data: Receptor Binding and Functional Potency
The biological effects of this compound are mediated through its interaction with at least six specific GPCRs, designated LPA1 through LPA6.[4] The affinity of each this compound species for these receptors, as well as their potency in activating downstream signaling pathways, varies. The following tables summarize key quantitative data from the literature.
Table 1: Receptor Binding Affinities (Kd) of this compound Species
| LPA Species | Receptor | Kd (nM) | Cell System/Assay |
| 18:1 LPA (Oleoyl) | LPA1 | 2.08 ± 1.32 | B103 cells; Free-solution assay with compensated interferometric reader |
| 18:2 LPA (Linoleoyl) | LPA1 | 2.83 ± 1.64 | B103 cells; Free-solution assay with compensated interferometric reader |
Note: Data for other C18 species and receptors are less consistently reported in the form of Kd values.
Table 2: Functional Potency (EC50) of this compound Species in Cellular Assays
| LPA Species | Receptor | Assay | EC50 (nM) | Cell System |
| 18:1 LPA (Oleoyl) | LPA1 | Calcium Mobilization | 146 ± 74 | - |
| 18:1 LPA (Oleoyl) | LPA5 | Calcium Mobilization | - | RH7777 cells |
| 18:0 LPA (Stearoyl) | LPA1 | Calcium Mobilization | - | Human Lung Fibroblasts |
| 18:2 LPA (Linoleoyl) | LPA1 | Calcium Mobilization | - | Human Lung Fibroblasts |
| 18:1 LPA (Oleoyl) | LPA1 | ERK Phosphorylation | - | Human Lung Fibroblasts |
| 18:0 LPA (Stearoyl) | LPA1 | ERK Phosphorylation | - | Human Lung Fibroblasts |
| 18:2 LPA (Linoleoyl) | LPA1 | ERK Phosphorylation | - | Human Lung Fibroblasts |
Note: EC50 values can vary significantly depending on the cell line, receptor expression levels, and specific assay conditions.
This compound Signaling Pathways
Upon binding to its cognate receptors, this compound initiates a cascade of intracellular signaling events. The specific pathways activated depend on the receptor subtype and the G protein to which it couples. The primary G proteins involved are Gq/11, Gi/o, G12/13, and Gs.
Gq/11-Mediated Pathway: Calcium Mobilization
Activation of LPA receptors coupled to Gq/11 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is a key signaling event that regulates numerous cellular processes.
Gi/o-Mediated Pathway: PI3K/Akt and MAPK/ERK Signaling
LPA receptors coupled to Gi/o proteins inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. More prominently, the βγ subunits of Gi/o can activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This leads to the activation of Akt, a key regulator of cell survival and proliferation. Additionally, Gi/o signaling can activate the Ras-Raf-MEK-ERK (MAPK) cascade, which is also crucial for cell growth and differentiation.
G12/13-Mediated Pathway: RhoA Activation
Coupling of LPA receptors to G12/13 proteins leads to the activation of the small GTPase RhoA. This is mediated by Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a critical role in regulating the actin cytoskeleton, leading to stress fiber formation, focal adhesion assembly, and changes in cell shape and motility.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the LPA-induced increase in intracellular calcium concentration, typically as a readout of Gq/11 pathway activation.
1. Cell Culture and Plating:
-
Culture cells expressing the LPA receptor of interest in appropriate media.
-
Seed cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
2. Dye Loading:
-
Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer, often containing Pluronic F-127 to aid in dye solubilization.
-
Incubate at 37°C for 30-60 minutes.
3. Cell Washing:
-
After incubation, gently wash the cells twice with the buffer to remove excess dye.
4. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound species in the buffer. For antagonists, pre-incubate cells with the antagonist for a defined period before adding the agonist.
5. Measurement of Intracellular Calcium:
-
Use a fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).
-
Record a baseline fluorescence for a short period.
-
Add the this compound solution and continue recording the fluorescence signal in real-time. The change in fluorescence intensity or ratio corresponds to the change in intracellular calcium concentration.
ERK Phosphorylation Assay (Western Blot)
This method detects the phosphorylation of ERK1/2, a key downstream event of Gi/o-mediated signaling.
1. Cell Culture and Serum Starvation:
-
Grow cells to near confluency in standard growth medium.
-
To reduce basal ERK phosphorylation, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours.
2. Cell Stimulation:
-
Treat the serum-starved cells with the desired concentrations of this compound for a short duration (typically 5-15 minutes). A time-course experiment is recommended to determine the peak response.
3. Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
4. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
5. SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature them in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay
This assay quantifies the effect of this compound on cell growth, a common downstream consequence of LPA signaling.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a low density in their standard growth medium and allow them to attach overnight.
2. Serum Starvation and Treatment:
-
Synchronize the cells by serum starvation for 24 hours.
-
Replace the medium with a low-serum medium containing various concentrations of the this compound species. Include appropriate controls (vehicle and positive control, e.g., 10% FBS).
3. Incubation:
-
Incubate the cells for a period appropriate for cell division (typically 24-72 hours).
4. Proliferation Measurement:
-
Quantify cell proliferation using a suitable method:
-
MTS/MTT Assay: Add the reagent to the wells, incubate, and then measure the absorbance, which is proportional to the number of viable cells.
-
Crystal Violet Staining: Fix and stain the cells with crystal violet. Solubilize the dye and measure the absorbance.
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
5. Data Analysis:
-
Express the results as a percentage of the control or as a fold change in cell number.
Conclusion
This compound represents a diverse class of signaling lipids with profound effects on cellular physiology, mediated through a complex network of receptors and downstream pathways. The specific structure of the C18 acyl chain is a critical determinant of its biological activity. A thorough understanding of the structure-activity relationships, quantitative signaling parameters, and the application of robust experimental protocols is essential for researchers and drug development professionals working to unravel the roles of this compound in health and disease and to develop novel therapeutic interventions targeting this signaling axis.
References
- 1. Structural determinants for calcium mobilization by prostaglandin E2 and prostaglandin F2α glyceryl esters in RAW 264.7 cells and H1819 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to C18 Lysophosphatidic Acid
This guide provides a comprehensive overview of C18 Lysophosphatidic Acid (LPA), a critical bioactive lipid molecule. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological functions, and relevant experimental methodologies.
Chemical Identity and Nomenclature
The term "C18 LPA" encompasses several molecular species with an 18-carbon chain. The most prevalent and biologically active form is 1-oleoyl-sn-glycero-3-phosphate , which features a monounsaturated acyl chain.[1]
IUPAC Name: [(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate[2]
Synonyms:
-
1-Oleoyl-sn-glycero-3-phosphate[2]
-
LPA(18:1)[3]
-
1-oleoyl lysophosphatidic acid[3]
-
1-(9Z-octadecenoyl)-sn-glycero-3-phosphate[3]
Other notable this compound variants include the saturated form, 1-stearoyl-sn-glycero-3-phosphate (B1242902) (18:0 LPA), and ether-linked species.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C21H41O7P | [2] |
| Molecular Weight | 436.5 g/mol | [2] |
| CAS Number | 65528-98-5 | [2] |
Biological Significance and Signaling Pathways
LPA is a potent signaling molecule that exerts its effects by activating a family of six G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[1] This interaction triggers a cascade of intracellular signaling events that regulate fundamental cellular processes, including proliferation, migration, and survival. Aberrant LPA signaling has been implicated in various pathological conditions such as cancer and fibrosis.[4][5]
The activation of LPA receptors leads to the engagement of multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, Gα12/13, and Gαs.[1] These, in turn, modulate the activity of various downstream effector enzymes and signaling molecules.
Key LPA Signaling Pathways:
-
Gαq/11 Pathway: Activates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
-
Gαi/o Pathway: Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits can also activate the PI3K/Akt pathway and mitogen-activated protein kinase (MAPK) cascades.
-
Gα12/13 Pathway: Primarily signals through the Rho family of small GTPases (e.g., RhoA), which activates Rho-associated kinase (ROCK). This pathway is crucial for cytoskeletal rearrangements, stress fiber formation, and cell migration.[1]
-
Gαs Pathway: Activates adenylyl cyclase, increasing cAMP production.
In addition to its well-established GPCR-mediated signaling, LPA has been shown to interact with the Receptor for Advanced Glycation End products (RAGE), suggesting non-GPCR mediated pathways may also contribute to its biological effects.[5]
References
- 1. Lysophosphatidic Acid Signalling in Nervous System Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Oleoyl-sn-glycerol 3-phosphate | C21H41O7P | CID 5311263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-oleoyl-sn-glycerol 3-phosphate - Wikidata [wikidata.org]
- 4. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? | MDPI [mdpi.com]
- 5. rupress.org [rupress.org]
The Multifaceted Role of 1-Oleoyl-sn-glycero-3-phosphate: A Technical Guide for Researchers
An In-depth Examination of the Core Functions, Signaling Pathways, and Therapeutic Potential of a Key Bioactive Lysophospholipid
Introduction
1-oleoyl-sn-glycero-3-phosphate, a prominent member of the lysophosphatidic acid (LPA) family of bioactive lipids, is a critical signaling molecule involved in a vast array of physiological and pathological processes. Commonly referred to as LPA 18:1, this lysophospholipid exerts its influence by activating a family of G protein-coupled receptors (GPCRs), initiating a cascade of intracellular events that regulate cell proliferation, migration, survival, and inflammation.[1][2] Its ubiquitous nature and potent biological activities have positioned LPA 18:1 as a focal point of research in diverse fields, including oncology, immunology, and regenerative medicine. This technical guide provides a comprehensive overview of the core functions of 1-oleoyl-sn-glycero-3-phosphate, detailing its signaling mechanisms, summarizing key quantitative data, and outlining experimental protocols for its study.
Core Functions and Biological Significance
1-oleoyl-sn-glycero-3-phosphate is a pleiotropic signaling molecule with a wide spectrum of biological functions. It is one of the most abundant and biologically active LPA species found in mammals.[1][2] Its diverse roles are intricately linked to its ability to activate specific LPA receptors (LPARs), leading to the engagement of various downstream signaling pathways.
Role in Cancer
A significant body of research highlights the pro-tumorigenic functions of LPA 18:1 in various cancers.[1][3] It has been shown to promote cancer cell proliferation, survival, migration, and invasion.[4][5] For instance, in prostate cancer cells, LPA 18:1 acts as an autocrine mediator, stimulating mitogenic responses. Studies have also implicated LPA 18:1 in glioblastoma, where it can enhance cell proliferation and migration through LPA1 receptor signaling.[3][6][7] The LPA signaling axis is considered a promising therapeutic target in oncology.[3]
Involvement in Fibrosis
LPA 18:1 is a potent pro-fibrotic factor, contributing to the pathogenesis of fibrotic diseases in various organs, including the lungs and liver.[1][8][9] Elevated levels of LPA species, including 18:1, have been observed in patients with idiopathic pulmonary fibrosis (IPF) and are associated with disease progression.[4][10] LPA 18:1 promotes fibroblast recruitment, proliferation, and differentiation into myofibroblasts, key events in the development of fibrosis.[9] Antagonists of the LPA1 receptor are being investigated as potential anti-fibrotic therapies.[9]
Modulation of Inflammation
The role of 1-oleoyl-sn-glycero-3-phosphate in inflammation is complex and context-dependent. It can act as a pro-inflammatory mediator, stimulating the production of inflammatory cytokines and chemokines.[11][12] For example, LPA 18:1 can induce the expression of pro-inflammatory genes in human gingival fibroblasts. In some contexts, however, LPA signaling has been reported to have anti-inflammatory effects.
Signaling Pathways
The biological effects of 1-oleoyl-sn-glycero-3-phosphate are primarily mediated through its interaction with at least six cognate GPCRs, designated LPA1 through LPA6.[2][13] The binding of LPA 18:1 to these receptors triggers a conformational change, leading to the activation of heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs.[2][13] The specific G protein activated depends on the receptor subtype and the cellular context.
Activation of these G proteins initiates a variety of downstream signaling cascades:
-
Gαq/11 Pathway: Leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13]
-
Gαi/o Pathway: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also activate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-MAPK pathway.[2]
-
Gα12/13 Pathway: Primarily activates the Rho family of small GTPases, leading to cytoskeletal reorganization, stress fiber formation, and changes in cell motility.[3]
-
Gαs Pathway: Stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[13]
The interplay of these signaling pathways ultimately dictates the cellular response to LPA 18:1.
Figure 1: Simplified signaling pathways of 1-oleoyl-sn-glycero-3-phosphate.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of 1-oleoyl-sn-glycero-3-phosphate with its receptors and its effects on cellular functions.
| Receptor | Ligand | KD (nM) | Assay Method | Reference |
| LPA1 | 1-oleoyl-LPA (18:1) | 2.08 ± 1.32 | Free-Solution Assay (FSA–CIR) | [5] |
| LPA1 | 1-oleoyl-LPA (18:1) | 68.9 | Radioligand Binding (RLB) | [5] |
Table 1: Binding Affinities of 1-Oleoyl-sn-glycero-3-phosphate for LPA1 Receptor.
| Cell Line | Assay | LPA 18:1 Concentration | Effect | Reference |
| LPA1-B103 cells | Calcium Mobilization | ED50 = 39.2 nM | Agonist activity | [14] |
| Malignant Pleural Mesothelioma cells | Proliferation | Up to 20 µM | Stimulated proliferation | [15] |
| Ovarian Cancer Cells (SKOV3, CAOV3) | Proliferation | 20 µM | Increased proliferation | [16] |
| MDA-MB-231 Breast Cancer Cells | Proliferation | 30 µM | Increased cell viability | [17] |
Table 2: Effective Concentrations of 1-Oleoyl-sn-glycero-3-phosphate in Cellular Assays.
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the function of 1-oleoyl-sn-glycero-3-phosphate.
Receptor Binding Assay (Free-Solution Assay with Compensated Interferometric Reader - FSA-CIR)
This label-free method measures the binding of LPA 18:1 to its receptors in a near-native state.[5][18]
-
Preparation of Reagents:
-
Binding Reaction:
-
Data Acquisition:
-
Analyze the samples using a Compensated Interferometric Reader (CIR) to measure the change in the refractive index, which is proportional to the binding interaction.[5]
-
-
Data Analysis:
-
Subtract the non-specific binding signal (obtained from vector-transfected cell vesicles) from the total binding signal to obtain the specific binding.[5]
-
Plot the specific binding against the ligand concentration and fit the data to a saturation binding curve to determine the dissociation constant (KD).[5]
-
Figure 2: Workflow for a receptor binding assay using FSA-CIR.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability, which is indicative of cell proliferation.[15][16]
-
Cell Culture:
-
Treatment:
-
Treat the cells with various concentrations of 1-oleoyl-LPA for 24-72 hours. Include a vehicle control.[15]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.[15]
-
-
Solubilization and Measurement:
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.[14][20]
-
Cell Preparation:
-
Culture cells expressing the LPA receptor of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[20]
-
-
Measurement:
-
Data Analysis:
-
Calculate the ratio of fluorescence at two different excitation or emission wavelengths to determine the relative change in intracellular calcium concentration.[20]
-
Plot the response against the LPA concentration to generate a dose-response curve and determine the EC50.
-
Figure 3: General workflow for a calcium mobilization assay.
Quantification by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of LPA 18:1 in biological samples.
-
Lipid Extraction:
-
Extract lipids from the sample (e.g., plasma, cell lysates) using a suitable solvent system, such as a modified Folch extraction.[22]
-
-
Chromatographic Separation:
-
Separate the lipid species using reverse-phase liquid chromatography.
-
-
Mass Spectrometric Detection:
-
Ionize the eluted lipids using electrospray ionization (ESI) and detect the precursor and product ions using a tandem mass spectrometer.[23]
-
-
Quantification:
-
Quantify LPA 18:1 by comparing its peak area to that of a known amount of an internal standard (e.g., a deuterated LPA analog).
-
Conclusion
1-oleoyl-sn-glycero-3-phosphate is a pivotal lipid signaling molecule with profound implications for human health and disease. Its multifaceted roles in cancer, fibrosis, and inflammation underscore its importance as a therapeutic target. A thorough understanding of its signaling pathways and the ability to accurately quantify its levels and functional effects are crucial for advancing research and developing novel therapeutic strategies. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals engaged in the study of this critical lysophospholipid. Further investigation into the intricate regulatory mechanisms of LPA 18:1 signaling will undoubtedly unveil new avenues for therapeutic intervention in a wide range of pathological conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elevated Serum Levels of Arachidonoyl-lysophosphatidic Acid and Sphingosine 1-Phosphate in Systemic Sclerosis [medsci.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The autotaxin-lysophosphatidic acid–lysophosphatidic acid receptor cascade: proposal of a novel potential therapeutic target for treating glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysophosphatidic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
- 11. Lysophosphatidic acid triggers inflammation in the liver and white adipose tissue in rat models of 1-acyl-sn-glycerol-3-phosphate acyltransferase 2 deficiency and overnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysophosphatidic acid triggers inflammation in the liver and white adipose tissue in rat models of 1-acyl-sn-glycerol-3-phosphate acyltransferase 2 deficiency and overnutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysophosphatidic acid stimulates the proliferation and motility of malignant pleural mesothelioma cells through lysophosphatidic acid receptors, LPA1 and LPA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells [biomolther.org]
- 18. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 22. Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to C18 Lysophosphatidic Acid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core signaling pathways activated by C18 lysophosphatidic acid (LPA), a critical bioactive lipid mediator implicated in a wide range of physiological and pathological processes. This document details the molecular mechanisms, presents quantitative data for C18 LPA interactions, and provides detailed experimental protocols for studying its signaling cascades.
Core Signaling Pathways of C18 Lysophosphatidic Acid
This compound, including species such as 18:1 (oleoyl), 18:2 (linoleoyl), and 18:0 (stearoyl) LPA, exerts its pleiotropic effects primarily through a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs).[1] Upon binding, this compound induces conformational changes in these receptors, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The specific cellular response is dictated by the complement of LPARs expressed on the cell surface and their coupling to various Gα subunits, including Gαq/11, Gαi/o, and Gα12/13.[2]
Gαq/11-Mediated Pathway: Calcium Mobilization and PKC Activation
Activation of Gαq/11 by this compound-bound LPARs leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] The subsequent increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, influencing processes such as cell proliferation and inflammation.
Figure 1: Gαq/11-mediated signaling pathway activated by this compound.
Gαi/o-Mediated Pathway: PI3K/AKT and MAPK/ERK Cascades
This compound binding to LPARs coupled to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] More prominently, the βγ subunits released from the activated Gαi/o complex can stimulate phosphoinositide 3-kinase (PI3K).[5] PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This colocalization at the membrane leads to the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT is a central node in signaling pathways that promote cell survival, proliferation, and growth.[5]
The Gβγ subunits can also activate the Ras-Raf-MEK-ERK (MAPK) cascade, a critical pathway regulating cell proliferation, differentiation, and survival.[6]
Figure 2: Gαi/o-mediated signaling pathways activated by this compound.
Gα12/13-Mediated Pathway: RhoA Activation and Cytoskeletal Remodeling
The coupling of LPARs to Gα12/13 proteins initiates a signaling cascade that is central to the regulation of the actin cytoskeleton. Activated Gα12/13 directly interacts with and activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on the small GTPase RhoA.[7] GTP-bound RhoA is the active form and stimulates its downstream effectors, most notably Rho-associated kinase (ROCK).[7] ROCK phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to an increase in MLC phosphorylation. This enhances actin-myosin contractility, resulting in the formation of stress fibers and focal adhesions, which are critical for cell migration, morphology, and neurite retraction.[7][8]
Figure 3: Gα12/13-mediated signaling pathway activated by this compound.
Quantitative Data for this compound Signaling
The following tables summarize key quantitative parameters for this compound species in various assays. These values are essential for designing experiments and interpreting results.
Table 1: Receptor Binding Affinities for C18:1 LPA
| Receptor | Ligand | Kd (nM) | Assay Method | Cell System | Reference |
| LPA1 | 18:1 (oleoyl) LPA | 2.08 ± 1.32 | Free-Solution Assay-Compensated Interferometric Reader (FSA-CIR) | HA-LPA1-B103 cell nanovesicles | [9][10] |
| LPA1 | 18:1 (oleoyl) LPA | ~68.9 | Radioligand Binding ([³H]-LPA) | Recombinant cells | [9] |
Table 2: Concentrations of this compound Species in Human Plasma
| LPA Species | Concentration Range | Sample Type | Analytical Method | Reference |
| Total LPA | 0.06 - 3.46 µM | Plasma | Not specified | [11] |
| Total LPA | ~30 - 60 nM | Plasma (male) | Not specified | [12] |
| 18:1 LPA | Abundant species | Plasma | Not specified | [13] |
| 18:2 LPA | Abundant species | Plasma | Not specified | [13] |
Table 3: Functional Responses to LPA Stimulation
| Response | LPA Concentration | Fold Increase/Effect | Cell Type | Assay Method | Reference |
| Cell Migration | 5 µM | ~4.5-fold increase | Ovarian cancer cells (SKOV3) | Boyden chamber assay | [14] |
| RhoA Activation | 1-5 µM | ~5.0-fold increase at 3 min | Neuronal cells (N1E-115) | RhoA pull-down assay | [14] |
| Cell Migration | 10 µM | ~30-fold increase | Breast cancer cells (MDA-MB-231) | Transwell migration assay | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways.
Protocol for RhoA Activation Assay (Pull-down)
This protocol is used to measure the levels of active, GTP-bound RhoA in response to this compound stimulation.[7][8][14]
Materials:
-
Cultured cells of interest
-
This compound (e.g., 18:1 LPA)
-
Serum-free culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.2, 150 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Rhotekin-RBD agarose (B213101) beads
-
Anti-RhoA antibody
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Serum Starvation: Plate cells to achieve 70-80% confluency. Prior to stimulation, serum-starve the cells for 12-24 hours to reduce basal RhoA activity.
-
Cell Stimulation: Treat the serum-starved cells with the desired concentration of this compound for various time points (e.g., 0, 1, 3, 5, 10 minutes). A time-course experiment is crucial as RhoA activation is typically transient.[14]
-
Cell Lysis: Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Lysate Clarification: Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at ~14,000 x g for 10-15 minutes at 4°C.
-
Total RhoA Sample: Collect an aliquot of the supernatant to serve as the "total RhoA" loading control for the Western blot.
-
Pull-down of Active RhoA: Incubate the remaining lysate with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to GTP-bound (active) RhoA.[14]
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the eluted proteins (active RhoA) and the total RhoA samples by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with a primary antibody against RhoA.
-
Detection and Quantification: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of active RhoA to total RhoA for each condition.
Protocol for Cell Migration Assay (Boyden Chamber/Transwell)
This assay quantifies the chemotactic migration of cells towards a this compound gradient.[1][14][15]
Materials:
-
Boyden chamber apparatus with Transwell inserts (typically with 8 µm pore size membranes)
-
Cultured cells of interest
-
Serum-free culture medium, with and without 0.1% BSA
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)
-
Inverted microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium (optionally containing 0.1% BSA) at a concentration of 1 x 10⁵ cells/mL. Serum-starve the cells for 12-24 hours prior to the assay.
-
Assay Setup: In the lower chamber of the Boyden apparatus, add serum-free medium containing the desired concentration of this compound as the chemoattractant. For a negative control, use serum-free medium alone.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the chamber at 37°C in a CO₂ incubator for a period determined by the cell type's migration rate (typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 15-20 minutes. Subsequently, stain the cells by immersing the inserts in Crystal Violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under an inverted microscope. Calculate the average number of migrated cells per field for each condition.
Protocol for Western Blot Analysis of PI3K/AKT and MAPK/ERK Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways as a measure of their activation by this compound.[16][17][18][19]
Materials:
-
Cultured cells of interest
-
This compound
-
Serum-free culture medium
-
Ice-cold PBS
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2
-
HRP-conjugated secondary antibodies
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Protein Extraction: After treatment, place the plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add ice-cold RIPA buffer with inhibitors to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification and Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To determine total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., total AKT). This allows for the normalization of the phosphorylated protein signal to the total amount of that protein.
Protocol for Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following this compound stimulation, typically indicative of Gαq/11 activation.[4][14][20]
Materials:
-
Cultured cells of interest, grown on black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127 (to aid dye loading)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours prior to the assay.
-
Dye Loading: Prepare the dye loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in assay buffer, typically containing a final concentration of 0.02% Pluronic F-127.
-
Incubation: Aspirate the starvation medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Stimulation and Data Acquisition: After establishing a stable baseline fluorescence for approximately 20-30 seconds, use the instrument's injector to add the desired concentration of this compound and continue recording the fluorescence signal.
-
Data Analysis: Analyze the data by calculating the change in fluorescence intensity over the baseline. The peak fluorescence intensity after stimulation corresponds to the maximal calcium mobilization.
Experimental Workflow and Logical Relationships
The investigation of this compound signaling typically follows a logical progression from identifying receptor expression to elucidating downstream functional consequences.
Figure 4: General experimental workflow for investigating this compound signaling.
References
- 1. Lysophosphatidic Acid (LPA) and Its Receptor, LPA1, Influence Embryonic Schwann cell Migration, Myelination, and Cell-to-Axon Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of extracellular lysophosphatidic acid in the regulation of adipocyte functions and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of C18 Lysophosphatidic Acid (LPA): A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action for C18 lysophosphatidic acid (LPA), focusing on its interaction with receptors, downstream signaling cascades, and the resulting cellular responses. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and development.
Introduction to C18 LPA
Lysophosphatidic acid (LPA) is a bioactive glycerophospholipid that acts as a potent extracellular signaling molecule.[1][2] It is present in various biological fluids, including plasma and serum, and plays a crucial role in a wide array of physiological and pathological processes.[1][3][4][5] The most common and frequently studied isoform is 1-oleoyl-LPA (C18:1), which contains an 18-carbon oleoyl (B10858665) acyl chain.[1][6][7] this compound exerts its effects by activating a family of specific G protein-coupled receptors (GPCRs), initiating signaling cascades that influence cell proliferation, survival, migration, and cytoskeletal organization.[2][6][8][9]
Receptor Engagement and Specificity
This compound mediates its effects primarily through at least six high-affinity GPCRs, designated LPA receptor 1 through 6 (LPAR1-6).[1][2][10][11] These receptors belong to the Class A rhodopsin-like GPCR family.[1] While there is some promiscuity, certain receptors show a preference for LPA species with unsaturated acyl chains like C18:1.[10] For instance, LPAR3 exhibits high reactivity with Δ9-unsaturated fatty acids such as 18:1 LPA, and non-EDG family receptors like LPAR4, LPAR5, and LPAR6 also show a preference for unsaturated species over saturated ones.[10]
The binding affinity of this compound to its receptors is in the low nanomolar range, making it a highly potent signaling molecule. Advanced label-free binding assays have provided precise dissociation constants (KD) for these interactions.
Quantitative Data: C18:1 LPA Binding Affinities
The following table summarizes the binding affinity of 1-oleoyl-LPA (C18:1) and other LPA species to the LPAR1 receptor, as determined by a free-solution assay with a compensated interferometric reader (FSA-CIR).
| Ligand | Receptor | Binding Affinity (KD) | Experimental Method |
| 1-oleoyl-LPA (18:1) | LPAR1 | 2.08 nM ± 1.32 | FSA-CIR |
| 1-linoleoyl-LPA (18:2) | LPAR1 | 2.83 nM ± 1.64 | FSA-CIR |
| 1-arachidonoyl-LPA (20:4) | LPAR1 | 2.59 nM ± 0.481 | FSA-CIR |
| 1-palmitoyl-LPA (16:0) | LPAR1 | 1.69 nM ± 0.1 | FSA-CIR |
| 1-oleoyl-LPA (18:1) | LPAR1 | 68.9 nM | Radioligand Binding Assay |
Data sourced from Ray et al. (2020) as presented in search results.[12][13]
G Protein Coupling and Downstream Signaling Pathways
Upon ligand binding, LPARs undergo a conformational change, enabling them to couple with and activate heterotrimeric G proteins. LPARs can couple to all four families of Gα subunits (Gαi/o, Gαq/11, Gα12/13, and Gαs), leading to the activation of multiple, sometimes overlapping, signaling pathways.[1][8][14][15] The specific G proteins activated depend on the receptor subtype and the cellular context.
Caption: Overview of this compound signaling pathways.
Gαq/11 Pathway
Activation of the Gαq/11 pathway by receptors such as LPAR1 and LPAR3 leads to the stimulation of phospholipase C (PLC).[1][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[3] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which phosphorylates a multitude of downstream targets to modulate cellular activity.
Gαi/o Pathway
Coupling to Gαi/o, a hallmark of LPAR1-3, has two primary effects.[1][8] Firstly, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Secondly, the βγ subunits released from the activated G protein can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras-MAPK/ERK signaling cascades.[1][7][8][16] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, while the MAPK/ERK pathway is heavily involved in mitogenesis and gene expression.[7][8]
Caption: this compound signaling via Gαi/o and Gαq/11 pathways.
Gα12/13 Pathway
The Gα12/13 pathway is central to LPA's effects on the actin cytoskeleton.[1][10] LPARs coupling to Gα12/13 activate the small GTPase RhoA through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation.[10] This process promotes the assembly of actin stress fibers and focal adhesions, driving changes in cell shape, motility, and migration.[6][10]
Gαs Pathway
While less commonly associated with the canonical LPA response, some receptors, like LPAR4, can couple to Gαs.[1][6][10] This interaction stimulates adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of Protein Kinase A (PKA). This pathway can have opposing effects to Gαi/o signaling and adds to the complexity of LPA-mediated cellular responses.[6]
Key Cellular Responses to this compound
The activation of the signaling pathways described above translates into a diverse range of biological outcomes. These include:
-
Cell Proliferation and Survival: Primarily mediated by the PI3K/Akt and MAPK/ERK pathways.[7][8][17]
-
Cytoskeletal Rearrangement: RhoA-mediated formation of stress fibers leads to changes in cell morphology, such as cell rounding or neurite retraction.[6][17]
-
Cell Migration and Invasion: The Rho/ROCK pathway, along with PI3K activation, promotes cell motility, which is critical in processes like wound healing and tumor metastasis.[9][10][17]
-
Platelet Aggregation: this compound is a known agonist for platelet aggregation.[9][17]
-
Smooth Muscle Contraction: Mediated by Gαq/11-induced calcium mobilization.[17]
Experimental Protocols
Investigating the mechanism of action of this compound requires a variety of specialized biochemical and cell-based assays. Below are detailed protocols for key experiments cited in the literature.
Phosphoproteomic Analysis of LPA Signaling
This protocol provides a workflow for identifying and quantifying protein phosphorylation events downstream of this compound stimulation using mass spectrometry.
Caption: Experimental workflow for phosphoproteomic analysis.
Methodology:
-
Cell Culture and Treatment: Human monocyte-derived macrophages are cultured to the desired density. Cells are serum-starved before stimulation with a specific concentration of C18:1 LPA (e.g., 1 µM) or a vehicle control for a defined time course (e.g., 5, 15, 30 minutes).
-
Lysis and Protein Digestion: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined (e.g., BCA assay). Proteins are reduced, alkylated, and digested overnight with sequencing-grade trypsin.
-
Phosphopeptide Enrichment: The resulting peptide mixture is processed for phosphopeptide enrichment. A common method is the use of High-Select™ Fe-NTA Phosphopeptide Enrichment Kits, which selectively bind phosphorylated peptides.[10]
-
Fractionation: Both the enriched phosphopeptide fraction and a small aliquot of the total proteome are fractionated using high pH reversed-phase chromatography to reduce sample complexity.[10]
-
LC-MS/MS Analysis: Fractions are analyzed by reverse-phase liquid chromatography (using a C18 column) coupled to a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).[10] Peptides are separated over a gradient of acetonitrile.
-
Data Analysis: Raw mass spectrometry data is processed using software like MaxQuant. Peptides are identified and quantified. Phosphorylation sites are localized, and differentially regulated phosphosites are identified. Pathway analysis (e.g., using Reactome or KEGG) is performed to determine the signaling networks affected by this compound.[10]
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce calcium release from intracellular stores, a hallmark of Gαq/11 activation.
Methodology:
-
Cell Seeding: B103 cells stably expressing a specific LPA receptor (e.g., LPAR1 or LPAR3) are seeded into 96-well plates.[3]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for approximately 30-60 minutes at 37°C.
-
Washing: Cells are washed to remove excess extracellular dye.
-
Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated injection of varying concentrations of C18:1 LPA.
-
Data Acquisition: Fluorescence intensity is monitored over time (e.g., every second for 2-3 minutes). A rapid increase in fluorescence following LPA addition indicates a rise in intracellular calcium.[3]
-
Analysis: The peak fluorescence response is measured and plotted against the LPA concentration to generate a dose-response curve, from which EC50 values can be calculated.
Western Blot for Pathway Activation
This method detects the activation of specific signaling pathways by measuring the phosphorylation status of key downstream proteins like Akt and ERK.
Methodology:
-
Cell Treatment: Adherent neural precursor cells or other relevant cell types are serum-starved and then treated with this compound (e.g., 1-10 µM) for various time points (e.g., 2, 5, 10, 30, 60 minutes).[16]
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated overnight with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473 or anti-phospho-ERK1/2).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: The membrane is stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to normalize for loading differences. Densitometry is used to quantify the ratio of phosphorylated protein to total protein.[16]
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid (LPA) and its receptors: role in airway inflammation and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for LysoPA(18:1(9Z)/0:0) (HMDB0007855) [hmdb.ca]
- 6. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleoyl LPA, 18:1 LPA - Echelon Biosciences [echelon-inc.com]
- 10. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysophospholipid (LPA) receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. avantiresearch.com [avantiresearch.com]
The Biological Role of C18 Lysophosphatidic Acid in Cellular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a family of bioactive phospholipids (B1166683) that act as potent extracellular signaling molecules. C18 LPA, characterized by an 18-carbon fatty acid chain, is one of the most abundant and biologically active forms of LPA in physiological fluids. The saturation of this fatty acid chain gives rise to different this compound isoforms, including stearoyl-LPA (18:0), oleoyl-LPA (18:1), linoleoyl-LPA (18:2), and linolenoyl-LPA (18:3). These isoforms exhibit distinct biological activities by binding to and activating a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPAR1-6). This technical guide provides an in-depth overview of the biological roles of this compound in cells, with a focus on its impact on cell proliferation, migration, and the underlying signaling pathways.
This compound Isoforms and Their Biological Functions
The biological effects of this compound are highly dependent on the degree of saturation of the fatty acid chain, which influences receptor binding affinity and subsequent downstream signaling.
-
18:0 LPA (Stearoyl-LPA): This saturated form of this compound has been shown to be involved in various cellular processes. For instance, in porcine trophectoderm cells, 20 μM 18:0 LPA stimulated a 1.6-fold increase in cell proliferation.[1] In human monocyte-derived macrophages, 18:0 LPA upregulates 161 phosphosites, indicating a significant impact on cellular signaling.[2] It has also been observed to enhance AKT1 phosphorylation in these cells.[3]
-
18:1 LPA (Oleoyl-LPA): As one of the most abundant and widely studied LPA species, 18:1 LPA is a potent activator of multiple cellular responses.[4][5][6] It is a strong agonist for LPA1, LPA2, and LPA3 receptors and is frequently used to study LPA-mediated signaling.[4][5] In various cancer cell lines, 18:1 LPA is a well-established promoter of cell proliferation and migration.[7][8] For example, in porcine trophectoderm cells, 20 μM 18:1 LPA led to an 1.8-fold increase in cell proliferation.[1]
-
18:2 LPA (Linoleoyl-LPA): This polyunsaturated this compound isoform also plays a significant role in cell signaling. Studies have shown that 18:2 LPA can influence cancer cell behavior.[9][10] In some contexts, its effects can differ from those of 18:1 LPA. For instance, while both 18:1 and 18:2 LPA are abundant in ovarian cancer ascites, their relative contributions to cancer progression are an area of active investigation.[11]
-
18:3 LPA (Linolenoyl-LPA): The biological roles of 18:3 LPA are less characterized compared to other C18 isoforms. However, studies on C18 fatty acids have shown that cis-C18:3 omega 3 can have dramatic effects on cancer cell growth, with an ID50 value of 15 µg/ml in a mouse myeloma cell line.[12]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the binding affinities and proliferative effects of different this compound isoforms.
Table 1: Binding Affinities (Kd) of this compound Isoforms for LPA Receptors
| LPA Isoform | Receptor | Kd (nM) | Cell/System | Reference |
| 18:1 LPA (Oleoyl) | LPA1 | 2.08 ± 1.32 | Human LPA1 in nanovesicles | [13] |
| 18:2 LPA (Linoleoyl) | LPA1 | 2.83 ± 1.64 | Human LPA1 in nanovesicles | [13] |
| 18:0 LPA (Stearoyl) | LPA1 | Not explicitly stated, but grouped with other LPA forms having Kd values in the low nanomolar range. | Human LPA1 in nanovesicles | [13] |
| 18:1 LPA (Oleoyl) | LPA2 | 6.7 | Nanovesicles containing LPA2 receptor | [14] |
Table 2: Proliferative Effects of this compound Isoforms
| LPA Isoform | Concentration | Cell Line | Fold Increase in Proliferation | Reference |
| 18:0 LPA (Stearoyl) | 20 µM | Porcine Trophectoderm (pTr) | 1.6 | [1] |
| 18:1 LPA (Oleoyl) | 20 µM | Porcine Trophectoderm (pTr) | 1.8 | [1] |
| 16:0 LPA (Palmitoyl) | 20 µM | Porcine Trophectoderm (pTr) | 2.0 | [1] |
Signaling Pathways Activated by this compound
This compound isoforms exert their pleiotropic effects by activating a complex network of intracellular signaling pathways. Upon binding to their cognate LPA receptors, a cascade of events is initiated, primarily through the activation of heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13.[4][14][15]
Key Signaling Axes:
-
Gα12/13-Rho-ROCK Pathway: This pathway is a central mediator of LPA-induced cytoskeletal rearrangement, stress fiber formation, and cell migration.[14] Activation of Gα12/13 leads to the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). ROCK phosphorylates downstream targets like myosin light chain (MLC), promoting actomyosin (B1167339) contractility.
-
Gαq/11-PLC-Ca2+ Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for various cellular responses, including proliferation and secretion.
-
Gαi/o-PI3K-Akt Pathway: The Gαi/o pathway, upon activation by LPA, can lead to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates and activates Akt (also known as protein kinase B), a key regulator of cell survival, proliferation, and metabolism.[4]
-
Gαi/o-Ras-MAPK/ERK Pathway: LPA can also activate the Ras-Raf-MEK-ERK cascade through Gαi/o. The extracellular signal-regulated kinase (ERK) is a key downstream effector that translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and differentiation.[4]
-
β-Catenin Pathway: Emerging evidence indicates that LPA can activate the β-catenin signaling pathway, a critical regulator of gene transcription and cell proliferation in development and cancer.[9] LPA can induce the phosphorylation and inactivation of glycogen (B147801) synthase kinase 3β (GSK3β), leading to the stabilization and nuclear accumulation of β-catenin.
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: Overview of major this compound signaling pathways in cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological roles of this compound.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well microplate
-
Cells of interest
-
This compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[16] Incubate for 6 to 24 hours to allow for cell attachment.[16]
-
Serum Starvation: To reduce basal signaling, aspirate the medium and replace it with serum-free medium. Incubate for 12-24 hours.
-
LPA Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of LPA to the wells. Include a vehicle control (serum-free medium without LPA).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[17]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[16]
-
Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Read the absorbance at 570-590 nm using a microplate reader within 1 hour.[16][19]
Caption: Workflow for the MTT cell proliferation assay.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of cells through a porous membrane.
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
Cells of interest
-
This compound
-
Serum-free medium (migration buffer)
-
Medium containing a chemoattractant (e.g., 10 µM LPA)
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol (B145695) or 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1-2 x 10^5 cells/100-200 µL.[5]
-
Assay Setup: Add 600 µL of medium containing the chemoattractant (e.g., 10 µM LPA) to the lower wells of a 24-well plate.[5]
-
Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.[5]
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 2 to 24 hours, depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory cells.[5]
-
Fixation: Immerse the inserts in a fixation solution for 15-20 minutes.[5]
-
Staining: Stain the migrated cells on the bottom of the membrane by immersing the inserts in Crystal Violet solution for 20-30 minutes.[5]
-
Washing and Drying: Gently wash the inserts in water and allow them to air dry.
-
Imaging and Quantification: Using a microscope, count the number of migrated, stained cells in several random fields on the underside of the membrane. The average count represents the migration for that condition.[5]
Caption: Workflow for the Transwell cell migration assay.
Western Blot Analysis of LPA Signaling
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of kinases).
Materials:
-
Cells of interest
-
This compound
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Digital imaging system
Procedure:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. Normalize all samples to the same protein concentration.[20]
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
References
- 1. mdpi.com [mdpi.com]
- 2. Signalling properties of lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential Activation and Inhibition of RhoA by Fluid Flow Induced Shear Stress in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid receptor activation affects the C13NJ microglia cell line proteome leading to alterations in glycolysis, motility, and cytoskeletal architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid stimulates the proliferation and motility of malignant pleural mesothelioma cells through lysophosphatidic acid receptors, LPA1 and LPA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of C18 fatty acids on cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docta.ucm.es [docta.ucm.es]
- 15. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US9163091B2 - Compositions and methods for binding lysophosphatidic acid - Google Patents [patents.google.com]
- 19. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LPA(3), a unique G protein-coupled receptor for lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Sources of C18 Lysophosphatidic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a family of bioactive signaling phospholipids (B1166683) that regulate a wide array of cellular processes, including proliferation, migration, survival, and differentiation. LPAs are characterized by a glycerol (B35011) backbone, a phosphate (B84403) headgroup, and a single acyl chain, which can vary in length and saturation. The C18 species of LPA, namely stearoyl-LPA (18:0), oleoyl-LPA (18:1), and linoleoyl-LPA (18:2), are among the most abundant and functionally significant in biological systems. Their distinct biological activities are mediated through at least six G protein-coupled receptors (GPCRs), LPAR1-6. Understanding the endogenous sources of these specific C18 LPAs is critical for elucidating their roles in both normal physiology and a range of pathologies, including cancer, fibrosis, and inflammatory diseases, and for the development of targeted therapeutics. This guide provides a comprehensive overview of the primary endogenous pathways for C18 LPA generation, detailed experimental protocols for their study, and a summary of their downstream signaling.
Major Biosynthetic Pathways of this compound
The production of C18 LPAs is a complex process involving both intracellular and extracellular enzymatic pathways. The two principal routes for the generation of signaling LPA are the hydrolysis of lysophospholipids by autotaxin and the de novo synthesis from glycerol-3-phosphate.
The Autotaxin-Lysophospholipase D Pathway
The ectoenzyme autotaxin (ATX), also known as lysophospholipase D (lysoPLD), is the primary producer of extracellular LPA.[1] ATX hydrolyzes lysophosphatidylcholine (B164491) (LPC) and other lysophospholipids to generate LPA and choline.[2][3] The abundance of C18 LPC species in biological fluids makes this a major pathway for the production of 18:0, 18:1, and 18:2 LPA.
The De Novo Glycerol-3-Phosphate Pathway
Intracellular LPA is an essential intermediate in the de novo synthesis of all glycerolipids. This pathway begins with the acylation of glycerol-3-phosphate (G3P) at the sn-1 position by glycerol-3-phosphate acyltransferases (GPATs) to form LPA.[4] The subsequent acylation of LPA at the sn-2 position by 1-acylglycerol-3-phosphate O-acyltransferases (AGPATs) produces phosphatidic acid (PA), a precursor for triglycerides and other phospholipids. While primarily a biosynthetic intermediate, LPA generated through this pathway can also have signaling roles.
Phosphatidic Acid Hydrolysis by Phospholipases
LPA can also be generated from phosphatidic acid (PA) through the action of phospholipase A1 (PLA1) or phospholipase A2 (PLA2), which remove the fatty acid from the sn-1 or sn-2 position, respectively.[5] This pathway can contribute to the LPA pool, particularly in specific cellular compartments or under certain stimulatory conditions.
Quantitative Contribution of Endogenous Sources
The relative contribution of each pathway to the this compound pool can vary significantly depending on the cell type, tissue, and physiological state. The following tables summarize available quantitative data on this compound species.
| LPA Species | Concentration/Abundance | Biological Source/Condition | Reference(s) |
| 18:0 (Stearoyl) | Potent activator of LPA1-mediated signaling | Primary human lung fibroblasts | [6] |
| Stimulates proliferation and migration | Porcine trophectoderm cells | [6] | |
| Induces myofibroblast differentiation | In vitro fibrosis models | [7] | |
| 18:1 (Oleoyl) | KD = 2.08 nM for LPA1 | Cell membrane nanovesicles | [8] |
| Abundant in plasma | Human plasma | [9] | |
| Induces neointimal formation in vivo | Rat common carotid arteries | [10] | |
| 18:2 (Linoleoyl) | KD = 2.83 nM for LPA1 | Cell membrane nanovesicles | [8] |
| Abundant in plasma | Human plasma | [9] | |
| Generated from platelet activation | Human platelets | [5] |
Experimental Protocols
Lipid Extraction and LC-MS/MS Analysis of this compound from Cell Culture
This protocol describes the extraction and quantification of this compound species from adherent mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
1 M HCl
-
C17:0 LPA internal standard
-
LC-MS grade water
-
Nitrogen gas evaporator
-
Sonicator
-
LC-MS/MS system with a C18 column
Procedure:
-
Culture cells to the desired confluency in a 10 cm plate.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a glass centrifuge tube.
-
Add a known amount of C17:0 LPA internal standard to each sample.
-
Add 2 mL of methanol and vortex thoroughly.
-
Add 2 mL of chloroform and vortex again.
-
Add 1 mL of 1 M HCl to induce phase separation. Vortex and centrifuge at 1000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in a known volume of methanol for LC-MS/MS analysis.
-
Separate the LPA species on a C18 reverse-phase column using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect and quantify the this compound species using multiple reaction monitoring (MRM) in negative ion mode. The transitions for each LPA species should be optimized based on the instrument.
Autotaxin Activity Assay using a Fluorescent Substrate
This protocol measures the activity of autotaxin by monitoring the hydrolysis of a fluorogenic LPC analog.[1][10]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0)
-
FS-3 (a fluorogenic LPC analog)
-
Recombinant human autotaxin
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound or vehicle control in Assay Buffer.
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the test compound dilutions or vehicle to the appropriate wells.
-
Prepare a working solution of recombinant autotaxin in Assay Buffer.
-
To initiate the reaction, add 20 µL of the diluted autotaxin solution to all wells except for the "no enzyme" control wells. Add 20 µL of Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a working solution of FS-3 in Assay Buffer.
-
Add 20 µL of the FS-3 solution to all wells to start the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm) at 1-minute intervals for 30-60 minutes.
-
Calculate the rate of reaction (increase in fluorescence per minute) from the linear portion of the kinetic curve.
GPAT Activity Assay in Liver Microsomes
This protocol measures the activity of glycerol-3-phosphate acyltransferase in isolated liver microsomes.[11][12]
Materials:
-
Liver tissue
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 75 mM Tris-HCl, 4 mM MgCl2, 1 mM DTT, 8 mM NaF, pH 7.5)
-
[³H]Glycerol-3-phosphate
-
Palmitoyl-CoA (or other C18 acyl-CoAs)
-
Bovine serum albumin (BSA, fatty acid-free)
-
Scintillation cocktail and counter
Procedure:
-
Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in homogenization buffer and determine the protein concentration.
-
Set up the reaction mixture in a microcentrifuge tube containing assay buffer, BSA, and [³H]glycerol-3-phosphate.
-
Initiate the reaction by adding the microsomal protein and palmitoyl-CoA.
-
Incubate the reaction at 37°C for 10-20 minutes.
-
Stop the reaction by adding 1% perchloric acid.
-
Extract the lipids using a chloroform/methanol procedure as described in the LC-MS/MS protocol.
-
Dry the organic phase and reconstitute in a small volume of chloroform/methanol.
-
Spot the lipid extract onto a TLC plate and develop the plate using a solvent system such as chloroform:methanol:acetic acid:water (50:25:8:4).
-
Scrape the LPA spot from the TLC plate and quantify the radioactivity using a scintillation counter.
Phospholipase A2 Activity Assay
This protocol provides a general method for measuring PLA2 activity using a titrimetric assay.
Materials:
-
Lecithin (B1663433) emulsion (e.g., from soybean)
-
0.1 M CaCl₂
-
1.0 M NaCl
-
0.01 N NaOH (standardized)
-
pH meter or automatic titrator
Procedure:
-
Prepare a lecithin emulsion by sonicating lecithin in a solution of NaCl and CaCl₂.
-
Pipette 15 mL of the lecithin emulsion into a reaction vessel maintained at 25°C.
-
Adjust the pH of the emulsion to 8.9 with NaOH.
-
Determine the "blank rate" by recording the volume of NaOH required to maintain the pH at 8.9 for 3-5 minutes.
-
Add the enzyme sample (e.g., purified PLA2 or cell lysate) to the emulsion.
-
Record the amount of NaOH required to maintain the pH at 8.9 for 4-5 minutes.
-
Calculate the PLA2 activity based on the rate of NaOH consumption, where one unit of activity is defined as the release of one micromole of fatty acid per minute.
Signaling Pathways of C18 LPAs
C18 LPAs exert their biological effects by activating specific LPARs, which couple to various G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs) to initiate downstream signaling cascades.
Oleoyl-LPA (18:1) Signaling
Oleoyl-LPA is a potent agonist for multiple LPA receptors and is known to activate several key signaling pathways.
Stearoyl-LPA (18:0) Signaling
Stearoyl-LPA has been shown to be a potent activator of LPA1, leading to pro-fibrotic responses in fibroblasts.
Linoleoyl-LPA (18:2) Signaling
Linoleoyl-LPA is a significant component of plasma LPA and is a potent activator of LPA receptors, contributing to the regulation of cell migration and cytoskeletal dynamics through Rho family GTPases.
Conclusion
The endogenous production of C18 lysophosphatidic acids is a tightly regulated process involving multiple enzymatic pathways that are crucial for a myriad of physiological functions. The predominance of the autotaxin pathway in extracellular LPA generation and the de novo synthesis pathway for intracellular LPA highlights the spatial and temporal control of LPA signaling. The distinct and overlapping signaling cascades initiated by stearoyl-, oleoyl-, and linoleoyl-LPA underscore the complexity of the LPA signaling network. A thorough understanding of the sources and actions of these specific this compound species, facilitated by the detailed experimental protocols provided in this guide, is essential for the continued development of novel therapeutic strategies targeting the LPA axis in a variety of human diseases. Further research is warranted to fully quantitate the relative contributions of each biosynthetic pathway in specific cellular and disease contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Controlling cancer through the autotaxin-lysophosphatidic acid receptor axis - Repository of the Academy's Library [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 10. Identification of a novel sn-glycerol-3-phosphate acyltransferase isoform, GPAT4, as the enzyme deficient in Agpat6−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of the regulation of hepatic microsomal glycerol phosphate acyltransferase (GPAT) : a thesis presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Biochemistry at Massey University [mro.massey.ac.nz]
- 12. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
The Genesis of a Bioactive Lipid: A Technical History of Lysophosphatidic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA), once relegated to the status of a simple metabolic intermediate in phospholipid synthesis, has emerged as a pivotal signaling molecule with a vast and complex biological repertoire. This lipid mediator orchestrates a wide array of cellular processes, including proliferation, migration, survival, and differentiation. Its influence extends to numerous physiological and pathological conditions, making the LPA signaling axis a subject of intense research and a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and history of LPA, detailing the key experiments and methodologies that have illuminated its function and signaling pathways.
A Historical Timeline of Discovery
The journey of LPA from a biochemical curiosity to a key signaling molecule has been a multi-decade endeavor, marked by serendipitous observations and technological advancements.
The Early Observations (1960s-1980s): The first hints of LPA's bioactivity emerged in the 1960s, with studies demonstrating its effects on smooth muscle contraction and blood pressure. However, it wasn't until the mid-1980s that a broader range of cellular effects, such as cell growth and changes in cell morphology, began to be associated with LPA.
The Receptor Era Begins (1990s): A paradigm shift in LPA research occurred in 1996 with the molecular cloning of the first LPA receptor, initially named ventricular zone gene-1 (vzg-1) due to its high expression in the embryonic brain's ventricular zone.[1][2] This receptor, now known as LPA₁, was identified as a G protein-coupled receptor (GPCR), solidifying LPA's role as an extracellular signaling molecule.[1][2][3] This discovery opened the floodgates for the identification of additional LPA receptors. The subsequent cloning of LPA₂ (formerly Edg-4) and LPA₃ (formerly Edg-7) further expanded the known repertoire of LPA signaling pathways.[3][4][5][6]
Expanding the Family (2000s): The 2000s witnessed a significant expansion of the LPA receptor family beyond the initial "Edg" subfamily. In 2003, a structurally distinct GPCR, GPR23, was identified as the fourth LPA receptor, LPA₄.[7][8][9][10] This was followed by the deorphanization of GPR92 as LPA₅ in 2006 and P2Y5 as LPA₆ in 2009.[11][12][13][14][15][16] These discoveries revealed a more complex and nuanced LPA signaling network than previously imagined.
Unraveling the Synthesis (2000s): A crucial piece of the LPA puzzle was the identification of the primary enzyme responsible for its production in the extracellular space. Autotaxin (ATX), a secreted lysophospholipase D, was discovered to convert lysophosphatidylcholine (B164491) (LPC) into LPA, providing a key mechanism for the regulation of LPA signaling.[17][18][19][20][21]
The Lysophosphatidic Acid Receptors
Six distinct G protein-coupled receptors for LPA have been identified to date, each with its own signaling characteristics and tissue distribution. The activation of these receptors by LPA initiates a cascade of intracellular events that ultimately dictate the cellular response.
| Receptor | Former Name(s) | Year Identified | Key G Protein Coupling |
| LPA₁ | vzg-1, Edg-2 | 1996 | Gαi/o, Gαq/11, Gα12/13 |
| LPA₂ | Edg-4 | 1998 | Gαi/o, Gαq/11, Gα12/13 |
| LPA₃ | Edg-7 | 1999 | Gαi/o, Gαq/11 |
| LPA₄ | GPR23, p2y9 | 2003 | Gαs, Gαi, Gαq, Gα12/13 |
| LPA₅ | GPR92 | 2006 | Gαq/11, Gα12/13 |
| LPA₆ | P2Y5 | 2009 | Gα12/13, Gαi |
Key Experimental Protocols
The elucidation of LPA's function and signaling pathways has been dependent on a variety of key experimental techniques. Below are detailed methodologies for some of the most critical assays used in LPA research.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon ligand binding to a GPCR. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G protein.[22][23][24][25]
Objective: To determine the potency and efficacy of LPA and its analogs in activating G proteins coupled to a specific LPA receptor.
Materials:
-
Cell membranes expressing the LPA receptor of interest
-
[³⁵S]GTPγS (radiolabeled)
-
GDP
-
LPA or other test ligands
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
Protocol:
-
Prepare cell membranes from cells overexpressing the LPA receptor of interest.
-
In a microcentrifuge tube, combine the cell membranes (10-20 µg of protein) with the desired concentration of LPA or test ligand in the assay buffer.
-
Add GDP to a final concentration of 10 µM.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Data are analyzed by plotting the specific binding of [³⁵S]GTPγS as a function of ligand concentration.
Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled LPA receptors, which leads to an increase in intracellular calcium concentration.[26][27][28][29][30]
Objective: To quantify the ability of LPA to induce calcium release in cells expressing a Gq-coupled LPA receptor.
Materials:
-
Cells expressing the LPA receptor of interest (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
LPA or other test ligands
-
Fluorescence plate reader with an injection system
Protocol:
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in HBSS.
-
Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record the baseline fluorescence for 10-20 seconds.
-
Inject the LPA or test ligand and continue to record the fluorescence for 2-3 minutes.
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium concentration.
Rho Activation Assay
This assay is used to measure the activation of the small GTPase Rho, a key downstream effector of Gα12/13-coupled LPA receptors.[31][32][33][34]
Objective: To determine if LPA stimulates the activation of Rho in a cellular context.
Materials:
-
Cells of interest
-
LPA
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.
-
Rhotekin-RBD agarose (B213101) beads (binds to active, GTP-bound Rho)
-
Anti-RhoA antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture cells to 70-80% confluence and serum-starve for 18-24 hours.
-
Stimulate the cells with LPA (e.g., 10 µM) for 2-5 minutes at 37°C.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the cell lysate with Rhotekin-RBD agarose beads for 45-60 minutes at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody to detect the amount of active Rho that was pulled down.
-
A sample of the total cell lysate should be run in parallel to determine the total amount of RhoA in each sample.
Signaling Pathways
LPA exerts its diverse biological effects by activating a complex network of intracellular signaling pathways. The specific pathways engaged depend on the LPA receptor subtype, the G proteins it couples to, and the cellular context. The following diagrams illustrate the major signaling cascades initiated by LPA receptor activation.
References
- 1. A single receptor encoded by vzg-1/lpA1/edg-2 couples to G proteins and mediates multiple cellular responses to lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of lpa2 (Edg4) and lpa1/lpa2 (Edg2/Edg4) Lysophosphatidic Acid Receptor Knockout Mice: Signaling Deficits without Obvious Phenotypic Abnormality Attributable to lpa2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of lpa(2) (Edg4) and lpa(1)/lpa(2) (Edg2/Edg4) lysophosphatidic acid receptor knockout mice: signaling deficits without obvious phenotypic abnormality attributable to lpa(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular cloning and characterization of a lysophosphatidic acid receptor, Edg-7, expressed in prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Edg family LPA receptors: the cutting edge of LPA research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of p2y9/GPR23 as a novel G protein-coupled receptor for lysophosphatidic acid, structurally distant from the Edg family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward the Three-dimensional Structure and Lysophosphatidic Acid Binding Characteristics of the LPA4/p2y9/GPR23 Receptor: A Homology Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPA(4)/GPR23 is a lysophosphatidic acid (LPA) receptor utilizing G(s)-, G(q)/G(i)-mediated calcium signaling and G(12/13)-mediated Rho activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
- 12. Identification and Characterization of a Novel Lysophosphatidic Acid Receptor, p2y5/LPA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 14. Unique ligand selectivity of the GPR92/LPA5 lysophosphatidate receptor indicates role in human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Unique ligand selectivity of the GPR92/LPA5 lysophosphatidate receptor" by Jesica R. Williams, Anna L. Khandoga et al. [digitalcommons.memphis.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. LPA and Autotaxin: Novel Regulators of Lymphocyte Trafficking and Airway Inflammation - Projects - Georas Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 18. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. revvity.com [revvity.com]
- 25. researchgate.net [researchgate.net]
- 26. bio-protocol.org [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
- 28. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 30. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 31. researchgate.net [researchgate.net]
- 32. Rho GTPase activation assay [bio-protocol.org]
- 33. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. sc.edu [sc.edu]
An In-depth Technical Guide to C18 Lysophosphatidic Acid (LPA) Biosynthesis and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a family of bioactive signaling phospholipids (B1166683) that regulate a wide array of cellular processes, including proliferation, migration, survival, and differentiation. Among the various LPA species, those with an 18-carbon (C18) acyl chain, such as LPA 18:0 (stearoyl-LPA), LPA 18:1 (oleoyl-LPA), and LPA 18:2 (linoleoyl-LPA), are some of the most abundant and biologically active forms in mammals. The intricate network of enzymes governing their synthesis and degradation, collectively known as the LPA metabolic axis, plays a critical role in both normal physiology and the pathophysiology of diseases like cancer and fibrosis. This technical guide provides a comprehensive overview of the core pathways of C18 LPA biosynthesis and metabolism, detailed experimental protocols for their study, and a summary of key quantitative data to serve as a resource for researchers and professionals in drug development.
This compound Biosynthesis
The production of this compound occurs through two primary routes: an extracellular pathway mediated by the enzyme autotaxin (ATX), and an intracellular pathway that involves the de novo synthesis from glycerol-3-phosphate or the hydrolysis of phosphatidic acid.
Extracellular Biosynthesis: The Autotaxin Pathway
The majority of circulating LPA is generated extracellularly from lysophosphatidylcholine (B164491) (LPC) by the action of autotaxin (ATX), a secreted lysophospholipase D (lysoPLD).[1][2][3] C18-LPCs, which are abundant in plasma, are the primary substrates for the generation of C18-LPAs.
Caption: Extracellular Biosynthesis of this compound by Autotaxin (ATX).
References
An In-Depth Technical Guide to the Physical and Chemical Properties of C18 Lysophosphatidic Acid (LPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule, influencing a wide array of cellular processes through G protein-coupled receptors (GPCRs). The C18 species of LPA, characterized by an 18-carbon acyl or alkyl chain, are among the most abundant and biologically active forms found in circulation and tissues. This technical guide provides a comprehensive overview of the physical and chemical properties of two prominent C18 LPA species: 1-oleoyl-2-hydroxy-sn-glycero-3-phosphate (18:1 LPA) and 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (18:0 ether LPA). This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of LPA signaling and the development of novel therapeutics targeting this pathway.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its biological activity, influencing its solubility, stability, and interaction with LPA receptors. The properties of the two primary this compound species are summarized below.
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (18:1 LPA)
This species contains an oleoyl (B10858665) group, an 18-carbon monounsaturated fatty acid, at the sn-1 position.
| Property | Value | Reference |
| Molecular Formula | C21H41O7P | [1] |
| Molecular Weight | 436.5 g/mol | [1] |
| Physical Form | Crystalline solid (sodium salt) or solution in ethanol (B145695) | [2] |
| Melting Point | Not readily available in the literature. See Section 3.1 for the experimental protocol for determination. | |
| Solubility | Soluble in ethanol (≥10 mg/ml), chloroform, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. The sodium salt is soluble in PBS (pH 7.2) at approximately 8.3 mg/ml. Limited solubility in dimethylsulfoxide (DMSO). | [2][3] |
| Stability and Storage | Stable for at least 2 years when stored at -20°C as a solution in ethanol. Aqueous solutions are not recommended for storage for more than one day. Oxidation of the double bond can occur under oxidizing conditions. |
1-O-Octadecyl-2-hydroxy-sn-glycero-3-phosphate (18:0 Ether LPA)
This ether-linked LPA contains a saturated 18-carbon alkyl chain at the sn-1 position, rendering it resistant to hydrolysis by phospholipases.
| Property | Value | Reference |
| Molecular Formula | C21H48NO6P (ammonium salt) | [4][5] |
| Molecular Weight | 441.58 g/mol (ammonium salt) | [4] |
| Physical Form | Powder (ammonium salt) | [4] |
| Melting Point | Not readily available in the literature. See Section 3.1 for the experimental protocol for determination. | |
| Solubility | Water-soluble. | [4] |
| Stability and Storage | Stable for at least 1 year when stored at -20°C as a powder. Shipped on dry ice. | [4][5] |
Biological Activity and Receptor Selectivity
This compound exerts its biological effects by activating a family of six GPCRs, designated LPA₁₋₆. The specific cellular response is determined by the receptor subtype expressed, the G proteins to which they couple, and the downstream signaling pathways that are activated.
Receptor Binding Affinity (Kd) and Efficacy (EC₅₀)
The binding affinity (Kd) and the concentration required to elicit a half-maximal response (EC₅₀) are critical parameters for understanding the interaction of this compound with its receptors.
| This compound Species | Receptor | Kd (nM) | EC₅₀ (nM) | Assay System | Reference |
| 18:1 LPA (oleoyl) | LPA₁ | 2.08 ± 1.32 | 146 ± 74 | FSA-CIR (binding); Calcium mobilization (HEK293 cells) | [6][7][8] |
| 18:1 LPA (oleoyl) | LPA₂ | 6.7 | - | FSA-CIR (binding) | [9] |
| 18:1 LPA (oleoyl) | LPA₃ | - | ~100-1000 | GTP[γ³⁵S] binding (HEK293T cells) | [10] |
| 18:1 LPA (oleoyl) | LPA₄ | 44.8 - 100 | - | Not specified | [7] |
| 18:1 LPA (oleoyl) | LPA₅ | - | 78 | Not specified | [11] |
| 18:0 Ether LPA | LPA₅ | - | - | LPA₅ shows a preference for ether-linked LPAs. | [12] |
FSA-CIR: Free-solution assay with compensated interferometric reader
Signaling Pathways
Upon binding of this compound, LPA receptors couple to various heterotrimeric G proteins, including Gq/11, Gi/o, G12/13, and Gs, to initiate downstream signaling cascades.
Caption: this compound signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Determination of Melting Point of Lipids
This protocol describes the capillary method for determining the melting point of lipid samples.
Materials:
-
Melting point apparatus or Thiele tube
-
Capillary tubes (thin-walled, sealed at one end)
-
Thermometer (calibrated)
-
Heating medium (e.g., mineral oil for Thiele tube)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the lipid sample is dry and in a powdered form.
-
Capillary Loading: Introduce a small amount of the powdered lipid into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of 2-3 mm in height.
-
Apparatus Setup:
-
Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the Thiele tube filled with heating oil.
-
-
Heating:
-
Begin heating the apparatus at a rapid rate to quickly approach the expected melting point.
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate determination.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has melted into a clear liquid (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
-
References
- 1. Identification of an intracellular receptor for lysophosphatidic acid (LPA): LPA is a transcellular PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. westlab.com [westlab.com]
- 3. mdpi.com [mdpi.com]
- 4. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. 22556-62-3 CAS MSDS (1-Oleoyl lysophosphatidic acid sodium salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docta.ucm.es [docta.ucm.es]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of C18 LPA Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule, mediating a wide range of cellular responses through G protein-coupled receptors (GPCRs). 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (C18 LPA) is a significant species of LPA, containing an oleic acid moiety at the sn-1 position. It is crucial in various physiological and pathological processes, including cell proliferation, migration, and smooth muscle contraction, making it a key molecule of interest in research and drug development.[1][2] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound (1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate)
| Property | Value | Source |
| Synonyms | 18:1 LPA, LPA 18:1, 1-Oleoyl Lysophosphatidic Acid | [1][3] |
| Molecular Formula | C21H41O7P | [1] |
| Formula Weight | 436.5 g/mol (Acid form), 458.5 g/mol (Sodium salt) | [1][3] |
| Physical Form | Crystalline solid or solution in ethanol (B145695) | [3][4] |
| Purity | Typically ≥95% | [1][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| Ethanol | ≥10 mg/mL | A common solvent for creating a primary stock solution. | [4] |
| DMSO | ~2.5 mg/mL | Can be used as an alternative to ethanol. | [1] |
| Dimethylformamide (DMF) | ~2 mg/mL | Another alternative organic solvent. | [1] |
| Chloroform | Soluble at all concentrations | Useful for initial reconstitution but must be evaporated. | [5] |
| PBS (pH 7.2) | ~8.3 mg/mL (sodium salt) | For creating aqueous working solutions. | [3] |
| Ethanol:Water (1:1, v/v) | Completely soluble | May require heating and sonication to fully disperse. | [5] |
| Ethanol:PBS (1:9, v/v) | 0.1-1 mg/mL | For preparing diluted aqueous solutions from an ethanol stock. | [4] |
| PBS (pH 7.2) with 0.1% BSA | Up to 0.3 mM (~0.14 mg/mL) | BSA helps to prevent adsorption to surfaces and improves solubility. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol
This protocol is suitable for this compound supplied as a crystalline solid.
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol
-
Inert gas (Argon or Nitrogen)
-
Glass vial with a Teflon-lined cap
-
Pipettes and tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[6]
-
Weigh the desired amount of this compound solid in a sterile glass vial.
-
Under a gentle stream of inert gas, add the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mg/mL. For example, add 1 mL of ethanol to 10 mg of this compound.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication can aid dissolution.[5]
-
Purge the headspace of the vial with inert gas before sealing to minimize oxidation.[3]
-
Store the stock solution at -20°C.
Protocol 2: Preparation of Aqueous Working Solutions
Aqueous solutions of this compound should be prepared fresh for each experiment and should not be stored for more than one day.[3]
Method A: Dilution from Ethanol Stock
-
Thaw the 10 mg/mL ethanol stock solution of this compound.
-
Further dilute the stock solution into your aqueous buffer of choice (e.g., PBS, pH 7.2) to the desired final concentration.[3]
-
Ensure the final concentration of ethanol is minimal, as it may have physiological effects.[3]
Method B: Direct Dissolution in Aqueous Buffer (with BSA) This method is recommended to improve solubility and prevent adsorption to labware.
-
Prepare an aqueous buffer (e.g., PBS, pH 7.2) containing 0.1% fatty acid-free Bovine Serum Albumin (BSA).
-
If starting from a solid, directly dissolve the this compound in the BSA-containing buffer.
-
If starting from an organic solvent stock, evaporate the solvent under a gentle stream of nitrogen and then add the BSA-containing buffer.[4]
-
Vortex or sonicate until the this compound is fully dissolved. Solutions should appear clear.[5]
Important Handling and Storage Considerations:
-
Storage: Store this compound, whether in solid form or dissolved in an organic solvent, at -20°C for long-term stability (≥2-4 years).[3][4][7] Aqueous solutions are much less stable and should be used within 24 hours.[3][5]
-
Handling: this compound is an unsaturated lipid and is susceptible to oxidation. Handle under an inert gas (argon or nitrogen) whenever possible.[8]
-
Adsorption: At low concentrations, this compound can adsorb to plastic and glass surfaces. The use of BSA-containing buffers or glass vials with Teflon-lined caps (B75204) is recommended to minimize this issue.[5]
-
Safety: this compound should be handled as a hazardous material. Avoid ingestion, inhalation, and contact with skin and eyes.[3][4]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its biological effects by binding to a family of at least six specific G protein-coupled receptors (LPAR1-6).[9][10] This binding initiates downstream signaling cascades through various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs.[10][11] These pathways regulate a multitude of cellular functions such as proliferation, migration, survival, and cytoskeletal changes.[11][12]
Caption: this compound signaling through G protein-coupled receptors.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the logical workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound stock solution preparation.
References
- 1. 1-Oleoyl-2-hydroxy-sn-glycero-3-PA | CAS 65528-98-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. kruse.hms.harvard.edu [kruse.hms.harvard.edu]
- 7. This compound powder 99 (LPA) Avanti Polar Lipids [sigmaaldrich.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Lysophosphatidic acid receptor - Wikipedia [en.wikipedia.org]
- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases [jcancer.org]
- 12. Lysophosphatidic acid receptor - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols: C18 LPA Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of 18:1 Lysophosphatidic Acid (C18 LPA), along with protocols for its preparation and use in research applications.
Introduction to this compound
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a signaling molecule. It is involved in a wide array of cellular processes by activating a family of G protein-coupled receptors (GPCRs). The C18 species of LPA, particularly 1-oleoyl-LPA, is one of the most common and biologically active forms found in serum and other biological fluids. Its functions include stimulating cell proliferation, migration, and survival, as well as influencing platelet aggregation and smooth muscle contraction. Due to its diverse biological activities, this compound is a critical tool in studying various physiological and pathological processes, including cancer, fibrosis, and inflammation.
Solubility of this compound
The solubility of this compound can vary depending on the specific salt form, the solvent, temperature, and the presence of other substances like albumin. Below is a summary of its solubility in Dimethyl Sulfoxide (DMSO) and aqueous solutions.
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Conditions and Notes | Citations |
| DMSO | Limited | General observation from suppliers. | [1][2] |
| ~0.05 mg/mL | - | [3] | |
| 0.5 mg/mL | Warming may be required. | [] | |
| up to 1 mg/mL | Warming is necessary. | [5] | |
| ~2 mg/mL | - | [6] | |
| 10 mg/mL | Ultrasonic and warming to 60°C may be necessary. | [7][8] | |
| Water/Aqueous Buffer | Limited below CMC | Above the Critical Micelle Concentration (CMC), sonication or use of a carrier like BSA is needed. | [1] |
| 0.14 mg/mL (0.3 mM) | In Phosphate-Buffered Saline (PBS, pH 7.2) with 0.1% fatty acid-free Bovine Serum Albumin (BSA). | [1][2] | |
| 0.1-1 mg/mL | In a 1:9 solution of ethanol (B145695):PBS (pH 7.2). | [9] | |
| 5 mg/mL (~11 mM) | In calcium and magnesium-free buffers. Sonication may be required. | [2][] | |
| 8.3 mg/mL | In PBS (pH 7.2). | [3] | |
| up to 10 mg/mL | Warming may be required. | [5] |
Signaling Pathway of LPA
LPA exerts its effects by binding to specific LPA receptors on the cell surface, which in turn activate various downstream signaling cascades.
Caption: General signaling pathway of this compound.
Experimental Protocols
Accurate and reproducible experimental results depend on the correct preparation of this compound solutions. It is crucial to minimize the exposure of this compound to non-neutral pH and oxidizing conditions to prevent degradation.[1][2]
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
-
Materials :
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure :
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, weigh the desired amount of this compound into a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 1 mg/mL solution, add 1 mL of DMSO to 1 mg of this compound).
-
To aid dissolution, gently warm the solution (up to 60°C) and/or sonicate until the solid is completely dissolved.[7] Visually inspect for any undissolved particles.
-
Purge the vial headspace with inert gas before sealing.
-
Storage : Store the DMSO stock solution at -20°C. For optimal stability, it is recommended to store solutions for up to one month.[5][10]
-
Aqueous solutions of this compound are often used for cell culture experiments. Due to its limited solubility and stability in aqueous buffers, fresh preparation before each experiment is highly recommended.[3]
Method A: Direct Dissolution in Buffer
This method is suitable for lower concentrations or when using buffers that promote solubility.
-
Materials :
-
This compound (crystalline solid)
-
Aqueous buffer (e.g., PBS pH 7.2 or calcium/magnesium-free buffer)
-
Water bath sonicator
-
-
Procedure :
-
Weigh the this compound into a sterile tube.
-
Add the desired volume of pre-warmed aqueous buffer.
-
Vortex briefly and then sonicate in a water bath until the this compound is fully dissolved. Warming can also be applied.[5]
-
Use the solution immediately. It is advised not to store aqueous solutions for more than 24-48 hours at 4°C.[1]
-
Method B: Dilution from an Organic Stock
This is the preferred method for achieving higher concentrations in aqueous media and for ensuring a homogenous solution.
-
Materials :
-
This compound stock solution in ethanol or DMSO.
-
Aqueous buffer or cell culture medium.
-
Fatty acid-free Bovine Serum Albumin (BSA) (optional, but recommended).
-
-
Procedure :
-
If using a carrier, first prepare a solution of fatty acid-free BSA in your desired buffer (e.g., 0.1% w/v).[1][2]
-
While vortexing the aqueous buffer (with or without BSA), slowly add the required volume of the this compound organic stock solution. The final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid cellular toxicity.
-
Continue to vortex for a few minutes to ensure complete mixing.
-
Use the freshly prepared working solution for your experiments immediately.
-
Important Considerations
-
Adsorption to Surfaces : this compound can adsorb to plastic and glass surfaces, especially at low concentrations.[1] This can lead to a significant loss of active compound. Using low-adhesion tubes and pre-coating surfaces with BSA can help mitigate this issue.
-
Stability : this compound is susceptible to hydrolysis and acyl chain migration, particularly under non-neutral pH conditions.[1][2] Aqueous solutions are less stable than organic stocks and should be prepared fresh. Avoid repeated freeze-thaw cycles of stock solutions.[11]
-
Purity : The purity of this compound can affect experimental outcomes. Always use high-purity this compound from a reputable supplier and refer to the certificate of analysis for batch-specific information.[3]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1-OLEOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHATE (SODIUM SALT);18:1 LYSO PA;PA(18:1(9Z)/0:0);18:1 LPA;O-LPA | 325465-93-8 [m.chemicalbook.com]
- 6. LYSOPHOSPHATIDIC ACID (PD019605, WRGQSWVCFNIUNZ-GDCKJWNLSA-N) [probes-drugs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 1-Oleoyl lysophosphatidic acid sodium salt (LPA) Supplier | 325465-93-8 | Hello Bio [hellobio.com]
- 11. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-oleoyl-sn-glycero-3-phosphate (C18 LPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-oleoyl-sn-glycero-3-phosphate (C18 LPA) is a bioactive lysophospholipid that acts as a potent signaling molecule in a wide array of biological processes. It exerts its effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA₁₋₆). The activation of these receptors initiates downstream signaling cascades that regulate crucial cellular functions, including cell proliferation, migration, survival, and differentiation. Due to its integral role in both physiological and pathological processes, this compound is a valuable tool for researchers in various fields, including cancer biology, neuroscience, and inflammation.
These application notes provide a comprehensive guide to the recommended storage conditions, preparation of solutions, and detailed protocols for common in vitro assays using this compound. Adherence to these guidelines is critical for ensuring the stability and bioactivity of this compound, leading to reliable and reproducible experimental outcomes.
Data Presentation
To ensure the integrity of your experiments, proper storage and handling of this compound are paramount. The following tables summarize the recommended storage conditions and stability for this compound in different forms.
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | ≥ 1 year | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] Allow the vial to warm to room temperature before opening to prevent condensation. |
| Organic Stock Solution | -20°C | Up to 6 months | Dissolved in a suitable organic solvent such as chloroform (B151607) or ethanol.[1][2] Store in a glass vial with a Teflon-lined cap.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Aqueous Solution | 4°C | 24-48 hours | Prone to hydrolysis; prepare fresh for each experiment.[2] Not recommended for long-term storage.[1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| Chloroform | Soluble at all concentrations | Forms a clear solution. |
| Ethanol | Limited solubility | Gentle warming and sonication may be required to aid dissolution.[2] |
| DMSO | Limited solubility | |
| Aqueous Buffers (e.g., PBS) | Limited, up to 0.3 mM (0.14 mg/mL) | Solubility is significantly enhanced in the presence of a carrier protein like fatty acid-free bovine serum albumin (BSA) at a concentration of 0.1% (w/v).[2] |
Signaling Pathway
This compound mediates its diverse cellular effects by binding to and activating its cognate LPA receptors (LPA₁₋₆). These receptors couple to various heterotrimeric G proteins, initiating distinct downstream signaling cascades. The primary G proteins activated are Gαi/o, Gαq/11, Gα12/13, and to a lesser extent, Gαs. The diagram below illustrates the major signaling pathways activated by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in chloroform.
Materials:
-
This compound, solid
-
Chloroform, HPLC grade
-
Glass vial with a Teflon-lined cap
-
Argon or nitrogen gas
-
Pipettes and tips (glass or solvent-resistant)
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound into a clean, dry glass vial.
-
Under a gentle stream of argon or nitrogen, add the appropriate volume of chloroform to achieve a 10 mM concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Purge the headspace of the vial with argon or nitrogen before sealing.
-
Store the stock solution at -20°C. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solution with BSA
This protocol details the preparation of an aqueous working solution of this compound for use in cell-based assays. The use of fatty acid-free BSA is crucial for maintaining LPA in a monomeric and biologically active state in aqueous solutions.
Materials:
-
10 mM this compound stock solution in chloroform (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
-
Water bath sonicator
Procedure:
-
Prepare a 1% (w/v) fatty acid-free BSA solution in sterile PBS.
-
In a sterile microcentrifuge tube, add the desired volume of the 1% BSA solution.
-
While vortexing the BSA solution, slowly add the required volume of the 10 mM this compound chloroform stock solution to achieve the final desired concentration. The slow addition while vortexing is critical to prevent the precipitation of LPA.
-
Briefly sonicate the solution in a water bath to ensure complete dispersion.
-
The final solution should be clear. If the solution appears cloudy, the LPA may have formed micelles. In such cases, further sonication or optimization of the BSA concentration may be necessary.
-
Use the freshly prepared aqueous LPA solution for your experiments.
Protocol 3: Cell Migration Assay (Transwell/Boyden Chamber Assay)
This protocol provides a general procedure for assessing the effect of this compound on cell migration using a Transwell or Boyden chamber system.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Transwell inserts (typically 8 µm pore size for most epithelial and fibroblast cells)
-
24-well companion plates
-
This compound aqueous working solution (prepared with BSA, see Protocol 2)
-
Calcein AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader or fluorescence microscope
Experimental Workflow Diagram:
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add serum-free medium containing the desired concentration of this compound (e.g., 1-10 µM). As a negative control, use serum-free medium with the same concentration of BSA but without LPA.
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Cell Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell insert.
-
Incubation: Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant and incubate at 37°C in a 5% CO₂ incubator for a period suitable for your cell type (typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Staining and Quantification:
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a suitable dye (e.g., 0.1% Crystal Violet or a fluorescent dye like Calcein AM).
-
Elute the stain and measure the absorbance or fluorescence using a plate reader, or count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis: Express the results as the number of migrated cells or as a fold change relative to the negative control.
Troubleshooting
-
Precipitation of LPA in aqueous solution: Ensure that the LPA stock solution is added slowly to the vortexing BSA solution. The BSA to LPA molar ratio may need to be optimized.
-
Low bioactivity: Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh aqueous working solutions for each experiment. Ensure the LPA has not been exposed to oxidizing conditions.
-
High background in cell-based assays: Ensure that the BSA used is fatty acid-free, as lipids in standard BSA preparations can activate LPA receptors. Properly starve the cells before the assay to reduce baseline signaling.
Conclusion
This compound is a powerful tool for investigating a multitude of cellular processes. By following the recommended storage, handling, and experimental protocols outlined in these application notes, researchers can ensure the quality and consistency of their results, leading to a deeper understanding of the complex roles of lysophospholipid signaling in health and disease.
References
Application Notes and Protocols for C18 LPA in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to C18 LPA
Lysophosphatidic acid (LPA) is a bioactive phospholipid that functions as an extracellular signaling molecule, regulating a wide range of cellular processes.[1][2][3] It is a component of serum and is produced by activated platelets, making it a key player in wound healing and cancer progression.[4][5] C18:1 LPA (Oleoyl-LPA) is a common and potent isoform of LPA, characterized by an 18-carbon acyl chain with one double bond.[6] this compound exerts its effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6).[3][7] The activation of these receptors triggers diverse downstream signaling cascades, influencing cell proliferation, migration, survival, and differentiation.[8] Due to its role in pathological processes like cancer metastasis, the LPA signaling axis is a significant area of research for therapeutic intervention.[5]
Mechanism of Action and Signaling Pathways
This compound binds to its cognate LPA receptors on the cell surface, which then couple to heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gs.[1] This initiates a cascade of intracellular signaling events. The primary pathways activated by this compound include:
-
The Ras-MAPK Pathway: Activation of Gαi/o can lead to the activation of Ras and the subsequent phosphorylation cascade of the mitogen-activated protein kinase (MAPK) pathway (Raf-MEK-ERK). This pathway is crucial for promoting cell proliferation and survival.
-
The PI3K/AKT Pathway: LPA receptor activation, often through Gαi/o, can stimulate phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (Protein Kinase B), a key regulator of cell survival, growth, and metabolism.[4]
-
The Rho Pathway: Coupling to Gα12/13 activates the small GTPase RhoA. Activated RhoA promotes the formation of actin stress fibers and focal adhesions, which are essential for cell migration and cytoskeletal reorganization.[9]
-
The PLC/Ca2+ Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), both of which are involved in a variety of cellular responses including proliferation and migration.[4]
Data Presentation
The following tables summarize quantitative data from various in vitro cell culture assays using this compound.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Assay Method | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |
| DLD1 (Colon Cancer) | MTS Assay | 20 | 120 hours | ~3.2-fold increase in proliferation | [10] |
| HCT-116 (Colon Cancer) | Crystal Violet | 10 | 72 hours | Significant increase in cell number | [1] |
| AGS (Gastric Cancer) | Hemocytometer | 10 | 72 hours | Significant increase in cell number | [11] |
| NCI-N87 (Gastric Cancer) | ECIS | 10 | 72 hours | Significant increase in proliferation | [12] |
Table 2: Effect of this compound on Cell Migration
| Cell Line | Assay Method | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |
| SKOV3 (Ovarian Cancer) | Boyden Chamber | 5 | Not Specified | ~4.5-fold increase in migrated cells | [13] |
| MDA-MB-231 (Breast Cancer) | Transwell | 10 | 24 hours | Significant increase in migration | [2] |
| Caco-2 (Colon Cancer) | Wound Healing | 10 | 24 hours | Increased wound closure | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Wound Healing | Not Specified | Not Specified | Stimulated closure of wounded monolayer | [4] |
Experimental Protocols
Preparation of this compound for Cell Culture
This compound is a lipid and requires careful handling to ensure its solubility and stability in aqueous cell culture media.
Materials:
-
C18:1 LPA (Oleoyl-LPA), sodium salt
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)
-
Sterile Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Sterile cell culture medium
Protocol:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in sterile, Ca2+/Mg2+ free PBS containing 0.1% fatty acid-free BSA.[14] The BSA helps to solubilize the LPA and maintain its bioactivity.
-
Alternatively, dissolve this compound in water at a concentration of 1 mg/mL.[14]
-
For some applications, dissolving in a small amount of a solvent mixture like chloroform:methanol (B129727):acetic acid (95:5:5) and then diluting into media containing BSA may be necessary, but direct application of this solvent to cells should be avoided.[14]
-
-
Working Solution Preparation:
-
Thaw the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in serum-free or low-serum cell culture medium immediately before use. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Common working concentrations range from 0.1 µM to 20 µM.[10][13]
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
-
Protocol 1: Cell Proliferation Assay (Crystal Violet Method)
This protocol is adapted from a study on colon cancer cells.[1]
Materials:
-
96-well tissue culture plates
-
This compound working solutions
-
Cell culture medium
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Methanol
-
PBS
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will not reach confluency during the assay period (e.g., 1,000-5,000 cells per well).
-
Allow cells to adhere overnight in complete medium.
-
-
Serum Starvation:
-
The next day, gently wash the cells with PBS and replace the medium with serum-free or low-serum medium.
-
Incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
-
LPA Treatment:
-
Replace the starvation medium with fresh serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of BSA/PBS as the LPA-treated wells).
-
Incubate for 24, 48, or 72 hours.
-
-
Staining:
-
After the incubation period, carefully remove the medium.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 10 minutes at room temperature.
-
Remove the methanol and allow the plate to air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Gently wash the plate with water several times to remove excess stain and allow it to air dry completely.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of methanol or 10% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The absorbance is directly proportional to the number of cells.
-
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This protocol is a generalized procedure based on common practices for assessing chemoattractant-induced cell migration.[2][15]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
This compound working solutions
-
Serum-free cell culture medium
-
Complete cell culture medium (as a positive control for chemoattraction)
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Inverted microscope
Protocol:
-
Preparation:
-
Serum-starve the cells for 12-24 hours.
-
Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Wash the cells with serum-free medium and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the desired concentration of this compound (chemoattractant) to the lower wells of a 24-well plate. For a negative control, use serum-free medium alone. For a positive control, use medium with 10% FBS.
-
Place the Transwell inserts into the wells.
-
Add 100-200 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (typically 4-24 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10-15 minutes.
-
Stain the cells by immersing the inserts in 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using an inverted microscope, count the number of migrated, stained cells in several random fields of view. The average count represents the migration for that condition.
-
Protocol 3: Wound Healing (Scratch) Assay
This is a straightforward method to assess collective cell migration.[3]
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
This compound working solutions
-
Cell culture medium
-
PBS
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Serum Starvation:
-
Once confluent, replace the medium with serum-free or low-serum medium and incubate for 12-24 hours.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove dislodged cells and debris.
-
-
LPA Treatment and Imaging:
-
Add fresh serum-free or low-serum medium containing the desired concentrations of this compound or vehicle control.
-
Immediately place the plate on an inverted microscope and capture images of the scratch at defined locations. This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial (0-hour) area for each condition.
-
Conclusion
This compound is a valuable tool for studying a variety of cellular processes in vitro, particularly cell proliferation and migration. The protocols provided here offer a starting point for researchers to investigate the effects of this compound on their specific cell types of interest. It is important to optimize experimental conditions, such as cell density, LPA concentration, and incubation times, for each new cell line and assay. The provided signaling pathway diagram and workflow should aid in experimental design and data interpretation.
References
- 1. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. Lysophosphatidic acid and sphingosine 1-phosphate stimulate endothelial cell wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alteration of Cellular Energy Metabolism through LPAR2-Axin2 Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols for C18 Lysophosphatidic Acid (LPA) Treatment of Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of C18 Lysophosphatidic Acid (LPA) in cell culture experiments. C18 LPA, a bioactive phospholipid, is a potent signaling molecule that modulates numerous cellular processes through its interaction with specific G protein-coupled receptors (GPCRs).[1][2] Understanding the cellular responses to different this compound species is crucial for research in areas such as cancer biology, immunology, and neurobiology.[1][3]
Data Presentation: this compound Species and Working Concentrations
The biological activity of LPA can vary depending on the saturation of its C18 acyl chain. The most commonly studied species are 18:0 (stearoyl), 18:1 (oleoyl), 18:2 (linoleoyl), and 18:3 (linolenoyl) LPA. The choice of species and concentration is critical for experimental outcomes.
| This compound Species | Common Name | Typical Working Concentration Range | Key Cellular Responses |
| 18:0 LPA | Stearoyl-LPA | 1 - 10 µM | Induces AKT phosphorylation in macrophages.[4][5] |
| 18:1 LPA | Oleoyl-LPA | 0.1 - 20 µM | Stimulates cell proliferation, migration, and IL-6 and IL-8 production in gingival fibroblasts.[6][7][8] |
| 18:2 LPA | Linoleoyl-LPA | 1 - 10 µM | Recognized with high affinity by some LPA antibodies.[9] |
| 18:3 LPA | Linolenoyl-LPA | Not specified | Used as a standard in some LPA assays.[9] |
Experimental Protocols
Preparation of this compound Stock Solutions
Due to its lipophilic nature, this compound requires careful preparation to ensure solubility and bioavailability in cell culture media. LPA is prone to sticking to plastic and glass surfaces, which can significantly reduce the effective concentration.[10]
Materials:
-
This compound (sodium salt) powder
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Reconstitution of this compound:
-
Prepare a 1% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Accurately weigh the desired amount of this compound powder in a sterile, low-adhesion microcentrifuge tube.
-
Add the appropriate volume of the 1% BSA/PBS solution to the LPA powder to achieve a desired stock concentration (e.g., 1 mM).
-
Vortex vigorously for 1-2 minutes until the LPA is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[10]
-
The resulting LPA-BSA complex solution should be clear.[10]
-
-
Storage:
-
Aqueous stock solutions can be stored at 4°C for 24-48 hours.[10]
-
For long-term storage, it is recommended to prepare aliquots in an organic solvent like chloroform (B151607) or ethanol:water (1:1) and store at -20°C.[10] However, for direct cell culture use, the BSA-complexed aqueous stock is preferred to avoid solvent toxicity.
-
-
Working Solution Preparation:
-
Thaw the stock solution at room temperature if frozen.
-
Dilute the stock solution directly into serum-free or low-serum cell culture medium to the desired final concentration immediately before treating the cells.
-
Key Experimental Methodologies
Cell Proliferation Assay (using CCK-8/WST-8)
This protocol describes the measurement of cell proliferation in response to this compound treatment using a colorimetric assay.
Materials:
-
Cells of interest (e.g., human umbilical cord mesenchymal stem cells [hUC-MSCs])[7]
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound-BSA stock solution
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
The next day, gently aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to serum-starve the cells.
-
Prepare serial dilutions of this compound in serum-free medium at 2X the final desired concentrations (e.g., 0.2 µM, 2 µM, 20 µM).
-
Remove the serum-free medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with BSA but no LPA).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Western Blot for Signaling Pathway Activation
This protocol outlines the detection of phosphorylation of key signaling proteins like AKT and p38 in response to this compound.
Materials:
-
Cells of interest (e.g., human monocyte-derived macrophages)[5]
-
Serum-free medium
-
This compound-BSA stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT (S473), anti-total-AKT, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Plate cells and serum-starve as described in the proliferation assay protocol.
-
Treat cells with the desired concentration of this compound (e.g., 5 µM) for a short duration (e.g., 10-30 minutes) to observe acute signaling events.[2][5] Include a vehicle control.
-
After treatment, place the plate on ice and quickly wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
This compound Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow for this compound Treatment
Caption: General experimental workflow.
References
- 1. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Major Human Oral Lysophosphatidic Acid Species, LPA 18:1, Regulates Novel Genes in Human Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid enhances human umbilical cord mesenchymal stem cell viability without differentiation via LPA receptor mediating manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. How specific is the LPA Assay Kit II? - Echelon Biosciences [echelon-inc.com]
- 10. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for C18 LPA in Migration and Invasion Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule in a myriad of cellular processes, including cell proliferation, survival, and motility.[1][2] Among the various LPA species, 18:1 LPA (Oleoyl-LPA), hereafter referred to as C18 LPA, is a predominant and biologically active form found in serum and other biological fluids.[3] It exerts its effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), initiating downstream signaling cascades that are pivotal in cytoskeletal rearrangement and cell movement.[1][4] Consequently, this compound is widely utilized as a chemoattractant in in vitro cell migration and invasion assays to study cancer metastasis, wound healing, and other physiological and pathological processes involving cell motility.[5][6]
These application notes provide detailed protocols for employing this compound in two of the most common cell motility assays: the Transwell (Boyden chamber) migration and invasion assay and the wound healing (scratch) assay. Furthermore, this document summarizes key quantitative data from published studies and illustrates the underlying signaling pathways and experimental workflows.
This compound Signaling in Cell Migration and Invasion
Upon binding to its cognate receptors (LPAR1-6), this compound initiates a signaling cascade that converges on the regulation of the actin cytoskeleton, a key driver of cell migration.[7][8] LPARs couple to various heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[4][8] Activation of these G proteins leads to the stimulation of several downstream effector pathways, including:
-
RhoA/ROCK Pathway: Gα12/13 activation leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is central to the formation of stress fibers and focal adhesions, which are crucial for cell contraction and movement.[1][4]
-
Rac Pathway: Gαi and other G proteins can activate another small GTPase, Rac, which promotes the formation of lamellipodia, sheet-like protrusions at the leading edge of a migrating cell.[4][9]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway, often activated downstream of Gαi, plays a significant role in cell survival, proliferation, and migration.[10]
-
MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be activated by LPA and contributes to cell migration and proliferation.[11]
-
PLC Pathway: Gαq/11 activation stimulates Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing cell motility.[4][7]
The concerted action of these pathways results in the dynamic remodeling of the actin cytoskeleton, leading to the characteristic morphological changes and directional movement of migrating cells.
Quantitative Data Summary
The optimal concentration of this compound and incubation time for migration and invasion assays can vary depending on the cell type and experimental conditions. The following table summarizes typical ranges reported in the literature.
| Parameter | Migration Assays | Invasion Assays | Cell Lines Used (Examples) | Reference |
| This compound Concentration | 0.1 µM - 10 µM | 1 µM - 10 µM | MDA-MB-231, SGC-7901, Panc-1, A549 | [12][13][14][15] |
| Incubation Time | 4 - 72 hours | 24 - 72 hours | HT-1080, ME180, various breast cancer lines | [9][11][12] |
| Serum Starvation | 12 - 24 hours | 12 - 24 hours | Most adherent cell lines | [9][13] |
Experimental Protocols
Protocol 1: Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant, in this case, this compound.
Materials:
-
Cells of interest
-
This compound (1-oleoyl-sn-glycero-3-phosphate)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Transwell inserts (e.g., 8 µm pore size) and companion plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium prior to the assay to reduce basal migration.
-
Harvest cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Wash with serum-free medium and resuspend at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL in serum-free medium containing 0.1% fatty acid-free BSA.
-
-
LPA Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or chloroform).
-
For the assay, dilute the this compound stock solution in serum-free medium containing 0.1% fatty acid-free BSA to the desired final concentration (e.g., 1-10 µM). The BSA helps to maintain the solubility and biological activity of the LPA.
-
-
Assay Setup:
-
Add 600 µL of the medium containing this compound (chemoattractant) to the lower wells of a 24-well plate.[16]
-
For a negative control, use serum-free medium with 0.1% fatty acid-free BSA alone.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100-200 µL of the prepared cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by the cell type's migratory capacity (typically 4-24 hours).
-
-
Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[16]
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
-
Stain the cells by immersing the inserts in Crystal Violet solution for 20-30 minutes.[16]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert. The average count represents the migration for that condition.
-
Protocol 2: Matrigel Invasion Assay
This assay is a modification of the Transwell migration assay and assesses the ability of cells to invade through a basement membrane matrix.
Additional Materials:
-
Matrigel™ Basement Membrane Matrix
-
Cold, serum-free cell culture medium
-
Pre-chilled pipette tips and microcentrifuge tubes
Procedure:
-
Matrigel Coating:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel with cold, serum-free medium to a final concentration of 200-300 µg/mL.[17] Keep all reagents and materials cold to prevent premature gelling.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate the inserts at 37°C for at least 1-2 hours to allow the Matrigel to solidify.
-
-
Cell Seeding and Assay:
-
Follow steps 1, 2, and 3 from the Transwell Migration Assay protocol.
-
Gently remove any excess medium from the rehydrated Matrigel before adding the cell suspension.
-
-
Incubation:
-
Incubation times for invasion assays are typically longer than for migration assays (e.g., 24-72 hours) to allow time for the cells to degrade the matrix.
-
-
Quantification:
-
Follow step 5 from the Transwell Migration Assay protocol.
-
Protocol 3: Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.
Materials:
-
Cells of interest
-
This compound
-
Serum-free cell culture medium
-
Culture plates (e.g., 24-well plates)
-
Pipette tip (e.g., p200) or a specialized scratch assay tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
-
Creating the Scratch:
-
Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add serum-free medium containing the desired concentration of this compound to the wells. Use serum-free medium alone as a negative control.
-
-
Imaging:
-
Immediately capture images of the scratch at predefined locations for each well (Time 0).[16]
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial (Time 0) area for each condition.
-
Troubleshooting and Considerations
-
LPA Solubility: this compound is a lipid and can be challenging to dissolve. Using a carrier like fatty acid-free BSA is crucial for maintaining its bioavailability in aqueous media.[3]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the assay.
-
Matrigel Consistency: The thickness and consistency of the Matrigel layer can significantly impact invasion results. Ensure a uniform coating.
-
Controls: Always include appropriate negative (no chemoattractant) and positive (e.g., serum) controls in your experiments.
-
Data Interpretation: Cell migration and invasion are complex processes. Corroborate findings from these in vitro assays with other experimental approaches.
By following these detailed protocols and considering the underlying signaling mechanisms, researchers can effectively utilize this compound to investigate the intricate processes of cell migration and invasion.
References
- 1. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Promotes Cell Migration through STIM1- and Orai1-Mediated Ca2+i Mobilization and NFAT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of LPA as an Oncometabolite [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic Acid (LPA) and Its Receptor, LPA1, Influence Embryonic Schwann cell Migration, Myelination, and Cell-to-Axon Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysophosphatidic acid induces cell migration through the selective activation of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. researchgate.net [researchgate.net]
- 13. Lysophosphatidic acid induces the migration and invasion of SGC-7901 gastric cancer cells through the LPA2 and Notch signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphatidic Acid Stimulates Lung Cancer Cell Migration through Interaction with the LPA1 Receptor and Subsequent Activation of MAP Kinases and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. corning.com [corning.com]
Application Note: Quantification of C18 Lysophosphatidic Acid (LPA) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and survival. C18 LPA species, such as LPA (18:0), LPA (18:1), and LPA (18:2), are among the most abundant forms in human plasma and have been implicated as potential biomarkers for various diseases, including cancer.[1][2] Accurate and precise quantification of these molecules in plasma is crucial for both clinical research and drug development. This application note provides a detailed protocol for the robust and sensitive quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on a liquid-liquid extraction procedure followed by reversed-phase chromatography and detection by multiple reaction monitoring (MRM).
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
A meticulous sample preparation is critical to minimize variability and prevent the artificial formation of LPA. It has been shown that the presence of lysophosphatidylcholine (B164491) (LPC) can interfere with accurate LPA measurement due to in-source fragmentation.[3][4] Furthermore, post-collection metabolism of LPA can be suppressed by using an autotaxin inhibitor.[5]
Materials:
-
Human plasma collected in K2EDTA tubes
-
Autotaxin inhibitor (e.g., ONO-8430506)
-
Internal Standard (IS): LPA 17:0
-
Methanol (B129727) (MeOH), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
LC-MS grade water
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
Protocol:
-
Immediately after blood collection, place the EDTA whole blood samples on ice.
-
Centrifuge the blood samples to prepare plasma and keep the plasma on ice.
-
To the fresh plasma, add an autotaxin inhibitor to prevent ex vivo LPA formation.[5]
-
In a 1.5 mL microcentrifuge tube, add 10 µL of human plasma.
-
Add 225 µL of cold methanol containing the internal standard (LPA 17:0).
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold MTBE and vortex for another 10 seconds.[6]
-
Shake the mixture for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.[6]
-
Carefully collect the upper organic layer and transfer it to a new tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 50 µL of a methanol/toluene (9:1, v/v) mixture.[6]
-
Vortex for 10 seconds and centrifuge at 14,000 rpm for 2 minutes before transferring the supernatant to an LC autosampler vial.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity LC system or equivalent)
-
Mass Spectrometer (e.g., Agilent 6550 iFunnel Q-TOF MS or a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 150 mm, 2.5 µm)[7]
LC Conditions:
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-3 min: 100% A
-
3-5 min: Linear gradient to 100% B
-
5-10 min: Hold at 100% B
-
10-11 min: Linear gradient to 100% A
-
11-15 min: Hold at 100% A (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Collision Energy: Optimized for each transition, typically in the range of -30 to -35 eV.[8]
-
Declustering Potential: -80 V[8]
-
Entrance Potential: -10 V[8]
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound analysis based on data reported in the literature.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LPA 18:0 | 10 - 500 | 10 | [8] |
| LPA 18:1 | 5 - 500 | 5 | [8] |
| General LPA | 1 - 200 | 1 | [8] |
| Low-abundant Lyso-GPLs | Varies | 0.03 - 14.06 | [9][10] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (CV%) | Accuracy (%) | Reference |
| General LPA | QC Low (3) | ≤ 15% | 85-115% | [8] |
| General LPA | QC Mid (20) | ≤ 15% | 85-115% | [8] |
| General LPA | QC High (150) | ≤ 15% | 85-115% | [8] |
| Low-abundant Lyso-GPLs | N/A | ≤ 28% | 73-117% | [9][10] |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound signaling pathway overview.
References
- 1. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a simple and rapid HILIC-MS/MS method for the quantification of low-abundant lysoglycerophospholipids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for C18 LPA Extraction from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid involved in a myriad of cellular processes, including cell proliferation, migration, and survival.[1][2] The C18 species of LPA, in particular, are of significant interest due to their prevalence and biological activity. Accurate quantification of C18 LPA in biological samples such as plasma, serum, and tissues is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics.[3][4]
These application notes provide detailed protocols for the solid-phase extraction (SPE) of this compound from biological samples using C18 cartridges, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound Signaling Pathway
This compound exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPAR1-6).[1][2][5][6] Activation of these receptors triggers a cascade of downstream signaling events that regulate various cellular functions. The specific signaling pathway activated depends on the receptor subtype and the cellular context.[5][7]
References
- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Quantitative Analysis of Lysophosphatidic Acid (LPA) Species Using C18 Reverse Phase Chromatography
Application Note and Protocol
Introduction
Lysophosphatidic acid (LPA) is a class of bioactive signaling phospholipids (B1166683) that regulate a wide array of cellular processes, including cell proliferation, migration, survival, and cytoskeletal changes.[1] These effects are mediated through the activation of specific G protein-coupled receptors (GPCRs), making the LPA signaling axis a significant area of interest in physiology and pathology, including cancer, fibrosis, and inflammation.[1] Given their low endogenous concentrations and presence within complex biological matrices, the accurate and sensitive quantification of various LPA species necessitates sophisticated analytical techniques.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) employing a C18 reverse phase column has emerged as the gold standard for this application, offering high selectivity and sensitivity.[1][2]
This document provides a detailed protocol for the extraction, separation, and quantitative analysis of major LPA species from biological samples using C18 reverse phase chromatography coupled with tandem mass spectrometry.
LPA Signaling Pathway
LPA exerts its biological functions by binding to at least six distinct G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[1][3] These receptors couple to various heterotrimeric G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades.[1] Key activated pathways include the Phospholipase C (PLC) pathway, leading to calcium mobilization, the Ras-MAPK pathway, influencing cell proliferation, the PI3K-Akt pathway, promoting cell survival, and the Rho pathway, which is involved in cytoskeletal rearrangements.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agonist and Antagonist Studies with C18 LPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), designated LPA receptors 1-6 (LPAR1-6).[1][2][3] C18 LPA, which contains an 18-carbon fatty acid chain, represents a prominent group of LPA species found in biological fluids and tissues, including 18:0 (stearoyl), 18:1 (oleoyl), 18:2 (linoleoyl), and 18:3 (linolenoyl) LPA.[1][4] These molecules play crucial roles in a multitude of physiological and pathophysiological processes, such as cell proliferation, migration, survival, and cytoskeletal rearrangement.[3][5][6] Consequently, the LPA signaling axis has emerged as a significant target for therapeutic intervention in various diseases, including cancer, fibrosis, and neuropathic pain.[2][3][7]
These application notes provide an overview of agonist and antagonist studies involving this compound, including summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Quantitative Analysis of this compound Agonist and Antagonist Interactions
The following tables summarize key quantitative data from studies investigating the interaction of this compound species with their receptors and the effects of specific antagonists.
Table 1: Binding Affinities (Kd) of this compound Species for LPA Receptor 1 (LPA1)
| This compound Species | Receptor | Cell Line/System | Assay Method | Kd (nM) | Reference |
| 18:1 (Oleoyl) LPA | Human LPA1 | B103 cells | Free-Solution Assay with Compensated Interferometric Reader (FSA-CIR) | 2.08 ± 1.32 | [8] |
| 18:2 (Linoleoyl) LPA | Human LPA1 | B103 cells | Free-Solution Assay with Compensated Interferometric Reader (FSA-CIR) | 2.83 ± 1.64 | [8] |
Kd values represent the dissociation constant, with lower values indicating higher binding affinity.
Table 2: Functional Potency (EC50) of this compound Species
| This compound Species | Receptor/Effect | Cell Line/System | Assay Method | EC50 (µM) | Reference |
| 18:1 LPA | Vasoconstriction | Mouse Aorta | Myography | 6.67 | [4] |
| 18:2 LPA | Vasoconstriction | Mouse Aorta | Myography | 1.35 | [4] |
| 18:3 LPA | Vasoconstriction | Mouse Aorta | Myography | 0.18 | [4] |
EC50 values represent the concentration of an agonist that gives a half-maximal response.
Table 3: Inhibitory Potency (IC50) of Selected LPA Receptor Antagonists
| Antagonist | Target Receptor | This compound Agonist (if specified) | Cell Line/System | Assay Method | IC50 (µM) | Reference |
| Ki16425 | LPA1 | 18:1 LPA | - | Calcium Mobilization | 0.34 | [9] |
| Ki16425 | LPA2 | 18:1 LPA | - | Calcium Mobilization | 6.5 | [9] |
| Ki16425 | LPA3 | 18:1 LPA | - | Calcium Mobilization | 0.93 | [9] |
| UCM-14216 (Compound 54) | LPA2 | 18:1 LPA | Stably transfected cells | Calcium Mobilization | 1.9 | [9][10] |
IC50 values represent the concentration of an antagonist that inhibits the response to an agonist by 50%.
Signaling Pathways of this compound
This compound binding to its cognate LPA receptors initiates a cascade of intracellular signaling events through the activation of heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13.[1][2][3] These pathways regulate diverse cellular functions.
Caption: this compound Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments in this compound research are provided below.
Protocol 1: Receptor Binding Assay (Free-Solution Assay with Compensated Interferometric Reader)
This protocol describes a label-free method to determine the binding affinity of this compound to its receptors.[8]
Objective: To quantify the binding affinity (Kd) of unlabeled this compound to a specific LPA receptor.
Materials:
-
This compound (e.g., 18:1 LPA) from a commercial source (e.g., Avanti Polar Lipids).
-
Cell line stably expressing the LPA receptor of interest (e.g., HA-LPA1-B103 cells).[8]
-
Control cells (vector-transfected).
-
Nanovesicle preparation buffers.
-
Compensated Interferometric Reader (CIR) instrument.
Methodology:
-
LPA Stock Preparation: Prepare a stock solution of this compound in a suitable solvent. For aqueous solutions, co-solubilization with fatty acid-free bovine serum albumin (BSA) is recommended to prevent micelle formation and improve bioavailability.[6]
-
Cell Culture and Membrane Preparation:
-
Culture the LPA receptor-expressing cells and control cells under standard conditions.
-
Harvest the cells and prepare microsomal fractions containing the cell membranes.
-
-
Nanovesicle Preparation:
-
Resuspend the microsomal fractions in a suitable buffer.
-
Generate nanovesicles of a uniform size (e.g., 110-130 nm) by probe sonication.[11]
-
-
Binding Assay Setup:
-
Prepare two sets of sample-reference pairs for the FSA-CIR:
-
Total Binding: LPA receptor nanovesicles in the sample solution and buffer in the reference solution, with varying concentrations of this compound added to both.
-
Nonspecific Binding: Control (vector) nanovesicles in the sample solution and buffer in the reference solution, with the same varying concentrations of this compound added to both.
-
-
-
Data Acquisition using CIR:
-
Introduce the sample-reference pairs into the CIR instrument.
-
The CIR measures the change in the solution's refractive index, which is proportional to the binding-induced conformational changes.[8]
-
-
Data Analysis:
-
Subtract the nonspecific binding signal from the total binding signal to obtain the specific binding.
-
Plot the specific binding signal against the this compound concentration and fit the data to a one-site binding model to determine the Kd.
-
Caption: Receptor Binding Assay Workflow.
Protocol 2: Calcium Mobilization Assay
This assay is a common functional readout to assess the agonistic or antagonistic activity of compounds at Gq/11-coupled LPA receptors.[9][10]
Objective: To measure the ability of this compound to induce intracellular calcium release and to test the inhibitory effect of antagonists.
Materials:
-
Cell line endogenously or recombinantly expressing the LPA receptor of interest (e.g., RH7777 cells).[12]
-
This compound agonist.
-
LPA receptor antagonist.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Agonist Mode:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the this compound agonist at various concentrations and record the change in fluorescence over time.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the antagonist at various concentrations for a defined period.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of this compound agonist (typically the EC80 concentration) and record the change in fluorescence.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
Agonist: Plot ΔF against the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Antagonist: Plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.
-
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The study of this compound agonists and antagonists is critical for understanding the role of LPA signaling in health and disease. The data and protocols presented here provide a framework for researchers to investigate the interactions of this compound with its receptors and to identify and characterize novel modulators of this important signaling pathway. The use of quantitative, functional assays is essential for elucidating the therapeutic potential of targeting LPA receptors.
References
- 1. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA-Induced Thromboxane A2-Mediated Vasoconstriction Is Limited to Poly-Unsaturated Molecular Species in Mouse Aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound powder 99 (LPA) Avanti Polar Lipids [sigmaaldrich.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differential activation mechanisms of lipid GPCRs by lysophosphatidic acid and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPA receptor agonists and antagonists (WO2010051053) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving C18 LPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1 through 6 (LPA₁₋₆). 1-Oleoyl-sn-glycero-3-phosphate (C18:1 LPA) is a prominent species of LPA and a potent agonist for several of these receptors. The activation of LPA receptors initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes, including proliferation, migration, and survival.[1][2] Consequently, the LPA signaling axis has emerged as a critical target in various physiological and pathological conditions, including cancer, fibrosis, and inflammation, making it a focal point for drug discovery efforts.[3]
High-throughput screening (HTS) provides a robust platform for the rapid identification and characterization of novel modulators of C18 LPA-mediated signaling. These application notes provide detailed protocols for key HTS assays designed to screen for agonists, antagonists, and allosteric modulators of this compound receptors.
This compound Signaling Pathways
This compound activates its cognate receptors, which then couple to one or more of the four families of heterotrimeric G proteins: Gαq/11, Gαi/o, Gα12/13, and Gαs.[4][5] This coupling initiates distinct downstream signaling cascades.
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway by LPA receptors leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two-second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular calcium is a hallmark of Gαq/11 activation and a widely used readout in HTS assays.[6]
-
Gα12/13 Pathway: Coupling of LPA receptors to Gα12/13 proteins leads to the activation of the small GTPase RhoA.[7] Activated RhoA, in its GTP-bound state, stimulates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton, leading to stress fiber formation, focal adhesion assembly, and changes in cell morphology and migration.[8][9]
-
Gαi/o Pathway: The Gαi/o pathway is primarily associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can also influence other signaling molecules, such as PI3K/Akt, contributing to cell survival and proliferation.[3]
-
Gαs Pathway: While less common for LPA receptors, coupling to Gαs can stimulate adenylyl cyclase, resulting in an increase in cAMP levels.[4]
The specific G protein coupling can be receptor-dependent. For instance, LPA₁ and LPA₂ can couple to Gαi/o, Gαq/11, and Gα12/13, while LPA₄ can also couple to Gαs.[4]
Signaling Pathway Diagram
Caption: this compound signaling pathways.
Data Presentation
The following tables summarize quantitative data for this compound and representative modulators in various high-throughput screening assays.
Table 1: Potency (EC₅₀) of this compound in Functional HTS Assays
| Assay Type | Cell Line | LPA Receptor(s) Expressed | This compound EC₅₀ (µM) | Reference(s) |
| Calcium Mobilization | Bovine Chromaffin Cells | LPA₁ | 0.54 ± 0.40 | [10] |
| Calcium Mobilization | Chick Neural Retina | Endogenous | 7 nM - 9.2 µM (species/cell type dependent) | [11] |
| Cell Migration | ME180 Cervical Carcinoma | LPA₁, GPR87 | 0.1 - 1.0 (Effective Concentration Range) | [12] |
Table 2: Potency (IC₅₀) of Representative LPA Receptor Antagonists in HTS Assays
| Compound | Target Receptor(s) | Assay Type | Cell Line | This compound Concentration | IC₅₀ | Reference(s) |
| Ki16425 | LPA₁, LPA₃ (and LPA₂) | Cell Migration | Human Breast Cancer Cell Lines | 0.1 µM / 1.0 µM | Effective at 2 µM and 20 µM | [13] |
| LPA2 antagonist 1 | LPA₂ | Calcium Mobilization (Aequorin) | RH7777 | Not Specified | 17 nM | [6] |
| H2L5186303 | LPA₂ | Calcium Mobilization | Not Specified | Not Specified | 8.9 nM | [6] |
Experimental Protocols
General High-Throughput Screening Workflow for this compound Receptor Modulators
This workflow outlines a typical HTS campaign to identify modulators of this compound receptors.
HTS Workflow Diagram
Caption: General HTS workflow.
Protocol:
-
Assay Development and Validation:
-
Select a suitable cell line endogenously expressing or engineered to overexpress the target LPA receptor.
-
Choose a robust assay format (e.g., calcium mobilization, RhoA activation, or cell migration).
-
Optimize assay parameters such as cell seeding density, reagent concentrations, and incubation times.
-
Validate the assay using known agonists (e.g., this compound) and antagonists.
-
Determine the Z'-factor to assess assay quality for HTS.
-
-
Primary Screening:
-
Screen a large compound library at a single concentration.
-
Include appropriate controls (positive, negative, and vehicle) on each assay plate.
-
Identify "hits" based on a predefined activity threshold.
-
-
Hit Confirmation and Triage:
-
Re-test primary hits to confirm their activity.
-
Remove false positives (e.g., compounds that interfere with the assay technology).
-
Prioritize hits based on potency and structural characteristics.
-
-
Dose-Response and Potency Determination:
-
Test confirmed hits over a range of concentrations to generate dose-response curves.
-
Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
-
Secondary and Orthogonal Assays:
-
Test validated hits in different functional assays to confirm their mechanism of action (e.g., a hit from a calcium assay could be tested in a cell migration assay).
-
Perform selectivity profiling against other LPA receptor subtypes and unrelated GPCRs.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Synthesize and test analogs of promising hits to improve potency, selectivity, and drug-like properties.
-
Protocol 1: Calcium Mobilization Assay for Gαq/11-Coupled LPA Receptors
This assay measures the increase in intracellular calcium following the activation of Gαq/11-coupled LPA receptors.
Experimental Workflow Diagram
Caption: Calcium mobilization assay workflow.
Materials:
-
Cells expressing the target LPA receptor (e.g., HEK293 or CHO cells)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Test compounds
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition (for antagonist screening): Add test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject this compound (at a final concentration around EC₈₀ for antagonist screening, or at various concentrations for agonist screening) into the wells.
-
Immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline.
-
Plot the dose-response curves and determine EC₅₀ or IC₅₀ values using a suitable nonlinear regression model.
-
Protocol 2: RhoA Activation Assay for Gα12/13-Coupled LPA Receptors
This pull-down assay measures the amount of active, GTP-bound RhoA following LPA receptor stimulation.
Experimental Workflow Diagram
Caption: RhoA activation assay workflow.
Materials:
-
Cells expressing the target LPA receptor
-
This compound
-
Lysis buffer
-
GST-Rhotekin-RBD beads (or other RhoA-GTP binding domain fusion protein)
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-RhoA antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Stimulation:
-
Grow cells to near confluency.
-
Serum-starve the cells for several hours before the experiment.
-
Stimulate the cells with this compound for a short period (e.g., 30 seconds to 5 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pull-Down of Active RhoA:
-
Incubate the cell lysates with GST-Rhotekin-RBD beads to specifically pull down GTP-bound RhoA.
-
Rotate the samples at 4°C for 45-60 minutes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA.
-
Also, run a parallel blot with a portion of the total cell lysate to determine the total RhoA levels.
-
-
Quantification:
-
Quantify the band intensities and normalize the amount of pulled-down RhoA to the total RhoA in the lysates.
-
Protocol 3: High-Throughput Cell Migration Assay
This protocol describes a transwell-based assay to measure cell migration in response to this compound.
Experimental Workflow Diagram
Caption: Transwell cell migration assay workflow.
Materials:
-
Transwell inserts (e.g., Boyden chambers) with appropriate pore size
-
Multi-well companion plates
-
Cell culture medium (serum-free for the assay)
-
This compound (as chemoattractant)
-
Test compounds (for inhibition studies)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope and imaging software
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Serum-starve the cells for several hours.
-
Harvest the cells and resuspend them in serum-free medium.
-
-
Assay Setup:
-
Add serum-free medium containing this compound to the lower wells of the companion plate.
-
Add serum-free medium alone to the negative control wells.
-
-
Cell Seeding:
-
If testing inhibitors, pre-incubate the cell suspension with the test compounds.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Place the inserts into the wells of the companion plate.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for a period sufficient for cell migration to occur (e.g., 4-24 hours).
-
-
Fixation and Staining:
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Alternatively, the stain can be eluted and the absorbance measured on a plate reader for a more high-throughput quantification.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells relative to the control.
-
For inhibition studies, determine the IC₅₀ of the test compounds.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to establish and conduct high-throughput screening assays for the discovery and characterization of this compound receptor modulators. The choice of assay will depend on the specific LPA receptor subtype of interest and its known G protein coupling preferences. By employing these robust and validated methods, researchers can accelerate the identification of novel chemical probes and potential therapeutic candidates targeting the LPA signaling pathway.
References
- 1. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of RhoA by lysophosphatidic acid and Galpha12/13 subunits in neuronal cells: induction of neurite retraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of RhoA and Rho kinase in lysophosphatidic acid-induced endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysophospholipids elevate [Ca2+]i and trigger exocytosis in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for C18 Lysophosphatidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and use of C18 lysophosphatidic acid (LPA), a bioactive lipid crucial in a multitude of cellular processes. Adherence to these recommendations is critical to ensure the stability, activity, and reproducibility of experimental results.
Product Information and Storage
Proper storage is paramount to maintaining the integrity of C18 LPA. As a lipid signaling molecule, it is susceptible to degradation under suboptimal conditions.
Table 1: Storage and Stability of C18 Lysophosphatidic Acid
| Form | Storage Temperature | Stability | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Supplied as a stable crystalline solid. |
| Organic Stock Solution | -20°C | Recommended for long-term storage.[1][2] | Use inert gas (nitrogen or argon) to purge the solvent before preparing the stock solution to prevent oxidation. |
| Aqueous Preparations | 4°C | 24-48 hours[1] | Prone to hydrolysis and acyl migration. Prepare fresh for each experiment. Not recommended for storage. |
General Handling Precautions:
-
This compound should be considered a hazardous material until further toxicological information is available.
-
Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.
-
Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
Handle the product in a well-ventilated area.
-
Avoid exposure to light, heat sources, and naked flames.[3]
-
Note that dilute stock solutions can adsorb to plastic and glass surfaces, which can be a significant source of experimental variability.[1]
Preparation of Stock Solutions
The solubility of this compound varies depending on the solvent. Careful consideration of the experimental system is necessary when choosing a solvent.
Table 2: Solubility of C18 Lysophosphatidic Acid
| Solvent | Solubility | Concentration |
| Chloroform | Soluble | At all concentrations[1] |
| Ethanol (B145695), DMSO, Dimethylformamide | Soluble | ~10 mg/mL |
| Ethanol:Water (1:1, v/v) | Completely Soluble | May require heating and sonication to fully disperse.[1] |
| Ethanol:PBS (pH 7.2) (1:1, v/v) | Sparingly Soluble | ~0.5 mg/mL |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Limited solubility. |
Protocol 2.1: Preparation of an Organic Stock Solution (e.g., in Ethanol)
This protocol is suitable for creating a concentrated stock solution for long-term storage.
Materials:
-
C18 Lysophosphatidic Acid (crystalline solid)
-
Anhydrous Ethanol (purged with inert gas)
-
Sterile, amber glass vials with PTFE-lined caps
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, weigh the desired amount of this compound.
-
Dissolve the this compound in anhydrous ethanol to the desired concentration (e.g., 10 mg/mL).
-
If necessary, gently warm and sonicate the solution to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles.
-
Purge the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -20°C.
Protocol 2.2: Preparation of an Aqueous Working Solution with BSA
For most biological assays, this compound needs to be in an aqueous buffer. Due to its limited aqueous solubility and tendency to form micelles, using a carrier protein like fatty acid-free bovine serum albumin (BSA) is highly recommended.
Materials:
-
This compound organic stock solution (from Protocol 2.1)
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Prepare a stock solution of fatty acid-free BSA in PBS (e.g., 1% w/v).
-
In a sterile polypropylene tube, add the desired volume of the BSA solution.
-
While vortexing the BSA solution, slowly add the required volume of the this compound organic stock solution to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent effects in the assay.
-
Continue to vortex for an additional 1-2 minutes to ensure complete complexation of the LPA to the BSA.
-
This aqueous working solution should be prepared fresh for each experiment and should not be stored for more than a day.
Experimental Protocols
This compound is a potent activator of several signaling pathways and is commonly used in cell-based assays.
Protocol 3.1: General Cell-Based Assay
This protocol provides a general workflow for treating cells with this compound.
Materials:
-
Cultured cells of interest
-
Appropriate cell culture medium (serum-free for LPA stimulation)
-
This compound aqueous working solution with BSA (from Protocol 2.2)
-
Control solution (PBS with BSA and the same final concentration of the organic solvent used for the LPA stock)
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Prior to stimulation, serum-starve the cells for a period appropriate for the cell type (e.g., 4-24 hours) to reduce background signaling.
-
Replace the serum-free medium with fresh serum-free medium containing the desired concentration of the this compound working solution.
-
Include a vehicle control group treated with the control solution.
-
Incubate the cells for the desired time period.
-
Proceed with downstream analysis (e.g., cell lysis for protein analysis, cell imaging, migration assay).
Signaling Pathways and Visualization
This compound exerts its biological effects primarily through a family of six G protein-coupled receptors (GPCRs), designated LPA1-6.[4][5][6] Activation of these receptors leads to the engagement of multiple downstream signaling cascades that regulate a wide array of cellular functions.[7][8]
Caption: this compound signaling pathways.
Caption: General experimental workflow for this compound.
Quality Control and Troubleshooting
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause | Recommendation |
| No or low cellular response | LPA degradation | Prepare fresh aqueous working solutions for each experiment. Ensure proper storage of stock solutions. |
| LPA adsorption to surfaces | Use BSA in aqueous solutions. Minimize the use of plasticware where possible, or pre-coat with BSA.[1] | |
| Incorrect concentration | Verify calculations and dilutions. Ensure complete solubilization of the stock solution. | |
| High background signal | Serum components in the medium | Ensure adequate serum starvation of cells before LPA stimulation. |
| Poor reproducibility | Inconsistent solution preparation | Adhere strictly to protocols for preparing stock and working solutions. Use calibrated pipettes. |
| Freeze-thaw cycles of stock | Aliquot stock solutions to avoid repeated freezing and thawing. |
By following these detailed application notes and protocols, researchers can ensure the reliable and effective use of C18 lysophosphatidic acid in their experimental systems, leading to more accurate and reproducible results.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bio-optica.it [bio-optica.it]
- 4. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying G Protein-Coupled Receptors with C18 LPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule through its interaction with a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPAR1-6). 1-oleoyl-sn-glycero-3-phosphate (C18:1 LPA) is one of the most abundant and well-studied species of LPA, making it a critical tool for investigating the physiological and pathophysiological roles of LPA signaling.[1][2] These processes include cell proliferation, migration, survival, and cytoskeletal remodeling.[3] The stability of its ether-linked counterpart, 1-Octadecyl LPA, also makes it a valuable tool for in vitro studies.[3]
LPA receptors couple to various G proteins, primarily Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades.[4][5] Activation of these pathways leads to measurable cellular responses such as intracellular calcium mobilization, inhibition of cyclic AMP (cAMP) production, and activation of the Ras-Raf-MEK-ERK (MAPK) pathway.
These application notes provide detailed protocols for utilizing C18 LPA to study GPCRs, focusing on key assays to characterize receptor activation and downstream signaling events.
Data Presentation
The following tables summarize the quantitative data for this compound and its effects on various LPA receptors and downstream signaling pathways.
Table 1: Potency of C18:1 LPA in Calcium Mobilization Assays
| Cell Line | Receptor Expressed | Assay Type | EC50 | Reference |
| Human Lung Fibroblasts | Endogenous LPA1 | Calcium Mobilization | Not explicitly calculated, but C18:1 was the most potent LPA analogue tested. | [6] |
| B103 cells | LPA1 | Calcium Mobilization | 39.2 nM | [2] |
| RH7777 cells | LPA5 | Calcium Mobilization | Potent activation observed. | [7] |
| CHOLPA1 cells | LPA1 | Calcium Mobilization | pEC50: 7.25 | [8] |
| CHOLPA2 cells | LPA2 | Calcium Mobilization | pEC50: 7.97 | [8] |
Table 2: Potency and Efficacy of this compound Analogues on LPA1 Receptor Signaling
| LPA Analogue | Assay | Potency (pEC50) | Intrinsic Activity (% of 18:1 LPA) | Reference |
| C18:1 LPA | Calcium Mobilization | Most potent | 77% | [6] |
| C18:0 LPA | Calcium Mobilization | Least potent | - | [6] |
| 18:2 LPA | Calcium Mobilization | - | Full efficacy | [6] |
| 16:0 LPA | Calcium Mobilization | - | Full efficacy | [6] |
| 17:0 LPA | Calcium Mobilization | Least potent | - | [6] |
| C18:1 LPA | ERK Phosphorylation | - | - | [6] |
Note: The bioactivity of LPA is dependent on the length and saturation of its acyl chain, with C16 to C18 chains generally showing the highest activity.[9]
Signaling Pathways and Experimental Workflows
This compound-Induced GPCR Signaling Pathways
This compound binding to its cognate LPA receptors initiates a cascade of intracellular events mediated by heterotrimeric G proteins. The specific signaling pathway activated depends on the LPA receptor subtype and the G proteins it couples with.
Caption: this compound activates LPA receptors, leading to the dissociation of heterotrimeric G proteins and the initiation of multiple downstream signaling cascades.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the binding affinity of a non-radiolabeled compound (e.g., this compound) for an LPA receptor.[10][11][12]
Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of this compound.
Materials:
-
Cells or tissues expressing the LPA receptor of interest.
-
Lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors).
-
Radioligand (e.g., [³H]LPA).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI).
-
Filter-mate harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[10]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand, and serial dilutions of unlabeled this compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known LPA ligand).
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[10]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
-
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled LPA receptors by this compound.[13][14][15][16]
Caption: Workflow for a calcium mobilization assay to measure this compound-induced GPCR activation.
Materials:
-
CHO or HEK293 cells expressing the LPA receptor of interest.
-
Black-walled, clear-bottom 96-well microplates.
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding:
-
Seed cells into the microplate to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye and Pluronic F-127 in the assay buffer.
-
Aspirate the cell culture medium and add the dye loading solution.
-
Incubate at 37°C for 45-60 minutes in the dark.[13]
-
-
Cell Washing:
-
Gently wash the cells twice with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Using the instrument's injector, add a solution of this compound at various concentrations.
-
Immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak response minus baseline).
-
Plot the response against the log concentration of this compound to determine the EC50 value.
-
Protocol 3: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP, a hallmark of Gi/o-coupled receptor activation.[17][18]
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of C18 LPA Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA₁₋₆).[1][2][3][4] These interactions trigger a multitude of cellular responses, including cell proliferation, migration, survival, and differentiation.[4][5] The C18 species of LPA, particularly 1-oleoyl-LPA (18:1), are among the most common and biologically active forms found in plasma and other bodily fluids.[1] In vivo administration of C18 LPA is a critical tool for elucidating its physiological and pathological roles in various biological systems, including the nervous, cardiovascular, reproductive, and pulmonary systems.[3] Disturbances in LPA signaling have been implicated in a range of diseases such as cancer, fibrosis, and inflammatory disorders.[3]
These application notes provide a comprehensive overview of in vivo this compound administration models, detailing experimental protocols and summarizing key quantitative data to guide researchers in designing and executing their studies.
Data Presentation: In Vivo this compound Administration Parameters
The following tables summarize quantitative data from various studies utilizing in vivo administration of this compound. These tables are intended to provide a comparative overview of dosages, administration routes, animal models, and observed effects across different research areas.
Table 1: this compound Administration in Models of Inflammation and Fibrosis
| Animal Model | This compound Species | Administration Route | Dosage | Key Findings | Reference |
| C57/BL6 Mice | 18:1 LPA | Intratracheal | 5 µM in 25 µl H₂O | Attenuated LPS-induced lung inflammation. | [6] |
| C57/BL6 Mice | Not Specified | Intravenous | Not Specified | Reduced LPS-induced inflammation in the lung. | [6] |
| Mouse Model | Not Specified | Not Specified | Not Specified | LPAR₁ deficiency reduced fibroblast chemotaxis and vascular leakage in bleomycin-induced pulmonary fibrosis. | [7] |
Table 2: this compound Administration in Cardiovascular and Nervous System Models
| Animal Model | This compound Species | Administration Route | Dosage | Key Findings | Reference |
| Mouse | 18:1 LPA | Topical | 10 µM | Induced vasoconstriction in pial arterioles of newborn piglets. | [8] |
| Mouse | 18:1 LPA | Not Specified | EC₅₀ of 400 nM | Induced endothelium-dependent vasodilation of the aorta.[9] | [9] |
| Wistar Rats | 18:1 LPA | Intracerebroventricular (i.c.v.) | 0.4 µg and 2 µg | Induced anxiogenic-like and depression-like behaviors.[10] | [10] |
Table 3: this compound Administration in Cancer Models
| Animal Model | This compound Species | Administration Route | Dosage | Key Findings | Reference |
| Transgenic Mice | Not Specified | Not Specified | Not Specified | Expression of LPAR₁₋₃ in mammary epithelium was sufficient to induce breast cancer. | [11] |
| Mouse Model | Not Specified | Not Specified | Not Specified | Platelet-derived LPA binds to LPAR₁ on osteosarcoma cells to enhance lung metastasis. | [12] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
This model is widely used to study the pro-fibrotic effects of LPA.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate (B86663) (dissolved in sterile saline)
-
This compound (e.g., 18:1 LPA, from a commercial supplier like Avanti Polar Lipids)
-
Vehicle control (e.g., saline or PBS with a carrier like fatty acid-free BSA)
-
Intratracheal administration device (e.g., MicroSprayer)
Procedure:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Induce lung fibrosis by a single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg).
-
Administer this compound or vehicle control at desired time points post-bleomycin injury. Administration can be via intratracheal, intravenous, or intraperitoneal routes depending on the experimental question. For example, to study local effects in the lung, intratracheal administration is preferred.
-
Monitor animals for signs of distress and weight loss.
-
At the experimental endpoint (e.g., 14 or 21 days post-bleomycin), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for inflammatory cell counts and cytokine levels.
-
Process lung tissue for histology (e.g., Masson's trichrome staining for collagen deposition) and quantitative analysis of fibrosis (e.g., hydroxyproline (B1673980) assay).
In Vivo Vasodilation/Vasoconstriction Assay
This protocol is used to assess the effects of this compound on vascular tone.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound (18:1)
-
Saline
-
Phenylephrine (B352888) (PE) for pre-contraction
-
Organ bath system for isometric tension recording
-
Dissection microscope and surgical tools
Procedure:
-
Euthanize the mouse and carefully dissect the thoracic aorta in cold Krebs-Henseleit solution.
-
Clean the aorta of surrounding connective and adipose tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in an organ bath system filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15-20 minutes.
-
To assess vasodilation, pre-contract the aortic rings with phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner to determine the dose-response relationship.[9]
-
To assess vasoconstriction, add this compound directly to the equilibrated aortic rings without pre-contraction.
-
Record changes in isometric tension using a force transducer and data acquisition system.
Intracerebroventricular (i.c.v.) Injection for Behavioral Studies
This protocol is for delivering this compound directly into the central nervous system to study its effects on behavior.
Materials:
-
Adult male Wistar rats
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Cannula and injection syringe (e.g., Hamilton syringe)
-
This compound (18:1) dissolved in vehicle (e.g., artificial cerebrospinal fluid)
-
Behavioral testing apparatus (e.g., elevated plus-maze, open field)
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the lateral ventricle using stereotaxic coordinates.
-
Allow the animal to recover from surgery for at least one week.
-
For acute administration, gently restrain the rat and insert an injection cannula through the guide cannula.
-
Infuse this compound (e.g., 2 µg in a volume of 2 µl) over a period of 1-2 minutes.[10]
-
After a predetermined time (e.g., 15-30 minutes), subject the animal to behavioral tests such as the elevated plus-maze for anxiety-like behavior or the forced swim test for depression-like behavior.[10]
-
At the end of the experiment, verify cannula placement via histological examination.
Visualizations: Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound binds to its cognate G protein-coupled receptors (LPA₁₋₆), which couple to various G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs) to initiate downstream signaling cascades.[3][4] This leads to the activation of key effector enzymes and pathways, including phospholipase C (PLC), Rho, and PI3K/Akt.[9][13]
Caption: this compound signaling through G protein-coupled receptors.
Experimental Workflow for In Vivo this compound Administration
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized workflow for in vivo this compound studies.
References
- 1. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid, a simple phospholipid with myriad functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPA-Induced Thromboxane A2-Mediated Vasoconstriction Is Limited to Poly-Unsaturated Molecular Species in Mouse Aortas | MDPI [mdpi.com]
- 9. Lysophosphatidic acid induces vasodilation mediated by LPA1 receptors, phospholipase C, and endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Oleoyl Lysophosphatidic Acid: A New Mediator of Emotional Behavior in Rats | PLOS One [journals.plos.org]
- 11. Targeting Lysophosphatidic Acid in Cancer: The Issues in Moving from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Emerging Role of LPA as an Oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring C18 LPA-Induced Calcium Mobilization
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that functions as a potent extracellular signaling molecule, mediating a wide range of cellular responses including proliferation, survival, migration, and cytoskeletal changes.[1][2] C18:1 LPA (Oleoyl-LPA) is a common and physiologically relevant species of LPA. It exerts its effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA₁₋₆).[1][3] A primary signaling event following the activation of certain LPA receptors (e.g., LPA₁, LPA₂, LPA₃) is the mobilization of intracellular calcium ([Ca²⁺]i).[1][2] This process is a critical second messenger event that triggers numerous downstream cellular functions.[4]
Measuring C18 LPA-induced calcium mobilization is a fundamental assay for studying LPA receptor signaling and for screening potential therapeutic compounds that modulate this pathway. This document provides a detailed overview of the underlying signaling cascade, a comprehensive protocol for a fluorescence-based calcium mobilization assay, and guidance on data analysis and presentation.
LPA Signaling Pathway for Calcium Mobilization
The binding of LPA to its cognate Gq-coupled receptors on the cell surface initiates a well-defined signaling cascade.[5] Most LPA receptors, including LPA₁, LPA₂, and LPA₃, couple to the Gq/11 family of G proteins to mediate calcium signaling.[1][6]
-
Receptor Activation: LPA binds to and activates its GPCR on the plasma membrane.
-
G Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit of the heterotrimeric G protein.[7] This causes the dissociation of the Gαq-GTP complex from the Gβγ dimer.[7][8]
-
PLC Activation: The Gαq-GTP complex activates Phospholipase C-beta (PLC-β).[7][9]
-
PIP₂ Hydrolysis: Activated PLC-β hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][10]
-
Calcium Release: IP₃, a soluble molecule, diffuses into the cytoplasm and binds to IP₃ receptors (IP₃R), which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER).[4][7]
-
[Ca²⁺]i Increase: The binding of IP₃ opens these channels, leading to the rapid release of stored Ca²⁺ from the ER into the cytoplasm, causing a transient increase in the intracellular calcium concentration.[4][11][12] This increase in [Ca²⁺]i is the signal that is measured in the assay.
Experimental Protocol: Fluo-4 Calcium Mobilization Assay
This protocol describes a method for measuring this compound-induced calcium mobilization in a 96-well format using the fluorescent calcium indicator Fluo-4 AM.[13] Fluo-4 AM is a cell-permeable dye that is cleaved by intracellular esterases to the fluorescent, calcium-sensitive indicator Fluo-4.[13][14] Upon binding to calcium, the fluorescence of Fluo-4 is greatly enhanced, which can be measured using a fluorescence plate reader.[13][15]
Materials and Reagents
-
Cells: Adherent cells expressing the LPA receptor of interest (e.g., CHO-LPA₁, HEK293-LPA₂) plated in black-walled, clear-bottom 96-well plates.
-
C18:1 LPA (Oleoyl-LPA): Stock solution in a suitable vehicle (e.g., fatty acid-free BSA).
-
Fluo-4 AM: Stock solution in anhydrous DMSO.[13]
-
Pluronic F-127: (Optional) To aid in dye loading.[14]
-
Probenecid: (Optional) Anion-exchange transport inhibitor to prevent dye leakage.[16]
-
Assay Buffer: Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).
-
Fluorescence Microplate Reader: Capable of bottom-read fluorescence with excitation at ~490 nm and emission at ~525 nm.[13]
Procedure
-
Cell Preparation (Day 1):
-
Seed adherent cells in a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[13]
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading Solution Preparation (Day 2):
-
Prepare a 1X Assay Buffer (e.g., HHBS).
-
Prepare the Fluo-4 AM dye-loading solution. For one 96-well plate, add 20 µL of Fluo-4 AM stock solution to 10 mL of 1X Assay Buffer.[13] If using, add Pluronic F-127 (to a final concentration of ~0.04%) and/or Probenecid. Mix well. This solution should be prepared fresh and used within 2 hours.[13][14]
-
-
Cell Loading:
-
Remove the growth medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM dye-loading solution to each well.[13]
-
Incubate the plate at 37°C for 60 minutes, followed by incubation at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[13]
-
Note: Optimal loading time and temperature may need to be determined empirically for each cell line.[15]
-
-
Compound Plate Preparation:
-
During the cell loading incubation, prepare a separate 96-well plate (the "compound plate") containing serial dilutions of this compound in 1X Assay Buffer. Prepare concentrations at 4X the final desired concentration (e.g., if the final desired highest concentration is 10 µM, prepare a 40 µM solution). Include vehicle-only wells as a negative control.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to measure kinetics, with excitation at 490 nm and emission at 525 nm.
-
Place the cell plate into the reader.
-
Establish a stable baseline fluorescence reading for approximately 15-20 seconds.
-
The instrument then automatically adds a specific volume (e.g., 50 µL) from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response and subsequent decay.
-
Data Presentation and Analysis
Data Analysis
-
Normalization: For each well, the kinetic data can be normalized. A common method is to calculate the ratio of the fluorescence (F) at each time point to the baseline fluorescence (F₀) before the compound addition (F/F₀).
-
Response Calculation: The peak fluorescence response for each concentration is determined.
-
Concentration-Response Curve: Plot the peak response against the logarithm of the this compound concentration.[17]
-
EC₅₀ Determination: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).[17]
Quantitative Data Summary
The potency of LPA can vary significantly depending on the receptor subtype and the cell system used. The table below summarizes example potency values for LPA from the literature.
| Cell Line | Receptor | Ligand | Assay | Potency (pEC₅₀) | Potency (EC₅₀) | Reference |
| CHO-K1 | LPA₁ | LPA | Calcium Mobilization | 7.25 | ~56 nM | [18] |
| CHO-K1 | LPA₂ | LPA | Calcium Mobilization | 7.97 | ~11 nM | [18] |
| Chick Retina | Endogenous | LPA | Calcium Mobilization | - | 9.2 µM | [19] |
pEC₅₀ is the negative logarithm of the EC₅₀ value in Molar units.
The this compound-induced calcium mobilization assay is a robust and reliable method widely used in academic research and drug development. It provides a quantitative measure of the activation of Gq-coupled LPA receptors and serves as a valuable tool for characterizing receptor pharmacology and screening for novel agonists or antagonists. The detailed protocol and data analysis guidelines presented here offer a comprehensive framework for researchers to successfully implement this assay.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the lysophosphatidic acid-induced increase in [Ca2+]i in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
- 11. Diversity of Lysophosphatidic Acid Receptor-Mediated Intracellular Calcium Signaling in Early Cortical Neurogenesis | Journal of Neuroscience [jneurosci.org]
- 12. Mechanisms of lysophosphatidic acid-induced increase in intracellular calcium in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. interchim.fr [interchim.fr]
- 15. hellobio.com [hellobio.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: C18 LPA Experiments
Welcome to the technical support center for C18 Lysophosphatidic Acid (LPA) experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during LPA analysis using C18 reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are my measured LPA concentrations artificially high?
A1: Artificially elevated LPA concentrations are a common issue, often stemming from several sources during sample preparation and analysis. A primary cause is the co-elution of more abundant lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC) and lysophosphatidylserine (B10771985) (LPS), with LPA species.[1][2] These interfering lipids can undergo in-source fragmentation within the mass spectrometer, generating ions that are indistinguishable from authentic LPA, thus inflating the signal.[1][2] Additionally, sample preparation methods using strong acidic conditions can chemically convert lipids like LPC into LPA.[1]
Q2: How can I prevent the artificial generation of LPA during sample preparation?
A2: To minimize artificial LPA generation, it is crucial to control sample handling and extraction conditions. After blood collection, LPA concentrations can be altered by enzymatic activity.[3] It is recommended to keep whole blood samples at low temperatures and add an autotaxin (ATX) inhibitor to plasma samples to prevent LPA production.[3] For extraction, avoid strongly acidic conditions. While mild acidification can improve the recovery of some LPA species, strong acids can lead to the degradation of LPC to LPA.[1][4] Liquid-liquid extraction with acidified 1-butanol (B46404) has been shown to improve recovery for a range of LPA species.[4]
Q3: What are the key considerations for chromatographic separation of LPA species?
A3: The most critical aspect of chromatographic separation is resolving LPA from other interfering lysophospholipids, especially LPS, which can be particularly challenging.[1] A C18 reverse-phase column is commonly used for this purpose.[1][2][5] The mobile phase composition is key; a gradient of methanol (B129727) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) with a small amount of formic acid (e.g., 0.1%) can achieve sufficient separation.[1] The goal is to ensure that by the time LPA elutes, the interfering lysophospholipids have been washed off the column or are baseline-separated.
Q4: I'm observing poor peak shapes (e.g., streaking, splitting) in my chromatogram. What could be the cause?
A4: Poor peak shapes can arise from several factors. Column overload is a frequent cause, which can be addressed by diluting the sample.[5][6] For issues like streaking with basic compounds, adding a small percentage of a weak acid (e.g., 0.1-2.0% formic or acetic acid) to the mobile phase can improve peak shape.[6] Conversely, for acidic compounds, a weak base like triethylamine (B128534) can be added.[6] Peak splitting can indicate a clogged frit at the top of the column, often caused by unfiltered samples.[7]
Troubleshooting Guides
Problem 1: Inaccurate Quantification and High Variability
This guide addresses issues related to obtaining reliable and reproducible quantitative data for LPA.
| Symptom | Potential Cause | Recommended Solution |
| Artificially High LPA Levels | Co-elution and in-source fragmentation of other lysophospholipids (LPC, LPS, LPI).[1][2] | Optimize chromatographic separation to resolve LPA from interfering species. A C18 column with a methanol/aqueous ammonium acetate gradient containing 0.1% formic acid can be effective.[1] |
| Chemical conversion of LPC to LPA during sample extraction.[1] | Avoid using strong acids for extraction. Use a method like acidified 1-butanol liquid-liquid extraction.[4] | |
| High Variability Between Replicates | Post-collection enzymatic production or degradation of LPA.[3] | Keep samples on ice immediately after collection and add an autotaxin (ATX) inhibitor to plasma.[3] |
| Inconsistent sample handling (e.g., freeze-thaw cycles).[1] | Minimize freeze-thaw cycles. Aliquot samples after the initial processing to avoid repeated thawing of the entire sample. | |
| Difficulty in Quantification | Lack of authentic standards for all LPA species.[1] | Use a stable isotope-labeled LPA standard as a surrogate calibrant for quantification.[1] |
| Endogenous LPA in the matrix complicating calibration curve generation.[1] | Employ a standard addition method or use a surrogate matrix for the calibration curve. |
Problem 2: Chromatographic Issues
This section provides solutions for common problems encountered during the HPLC/LC-MS analysis of LPA on a C18 column.
| Symptom | Potential Cause | Recommended Solution |
| Poor Peak Shape (Streaking/Elongation) | Sample overload.[5][6] | Dilute the sample before injection. |
| Interaction of acidic LPA with the stationary phase. | Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase.[6] | |
| Split Peaks | Clogged column inlet frit due to particulates in the sample.[7] | Filter all samples through a 0.45 µm filter before injection.[5] As a last resort, the column can be back-flushed at a low flow rate to dislodge particulates.[7] |
| High Backpressure | Blockage in the system, often at the column inlet frit or in-line filter.[8] | Systematically check for blockages by disconnecting components, starting from the detector and moving towards the pump.[8] Ensure an appropriate in-line filter is used.[8] |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a multi-solvent gradient. |
| Column degradation.[9] | Use a guard column to protect the analytical column. If retention times consistently decrease, the column may need to be replaced. | |
| Ghost Peaks | Carryover from a previous injection. | Implement a robust needle wash protocol and inject a blank solvent run after samples with high concentrations. |
Experimental Protocols
Protocol 1: LPA Extraction from Plasma (Acidified 1-Butanol Method)
This protocol is designed to maximize the recovery of various LPA species while minimizing artificial generation.
-
Sample Collection: Collect whole blood in EDTA-containing tubes and immediately place on ice.
-
Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma. Transfer the plasma to a new tube and add an autotaxin inhibitor.
-
Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., C17:0-LPA).
-
Add 1 mL of 1-butanol acidified with HCl (to adjust the sample pH).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Drying and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
-
Protocol 2: C18 Reverse-Phase LC-MS/MS for LPA Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of LPA.
-
Column: C18 reverse-phase column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20-80% B
-
10-12 min: 80-95% B
-
12-15 min: Hold at 95% B
-
15-16 min: 95-20% B
-
16-20 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific parent-to-daughter ion transitions for each LPA species and the internal standard. For example, for C18:1 LPA, the transition could be m/z 435.3 -> 153.1.
-
Visualizations
Caption: this compound signaling pathway overview.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for inaccurate LPA results.
References
- 1. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Ensuring the Stability of C18 LPA in Research Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on preventing the degradation of 18-carbon lysophosphatidic acid (C18 LPA) in biological samples. Accurate quantification of LPA is critical for reliable experimental outcomes, and this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to maintain sample integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in my samples?
A1: this compound degradation in biological samples is primarily caused by two factors:
-
Enzymatic Degradation: Enzymes such as lysophospholipases (LysoPLAs) and lipid phosphate (B84403) phosphatases hydrolyze LPA, altering its concentration.[1][2] LysoPLAs, including LYPLA1 and LYPLA2, remove the fatty acid from the glycerol (B35011) backbone.[2]
-
Chemical Instability: LPA can be susceptible to hydrolysis, especially under strong acidic conditions during sample extraction, which can lead to artificially inflated or decreased levels.[3]
Q2: Why do I see an increase in LPA concentration in my plasma samples over time, even when stored?
A2: An increase in LPA concentration, particularly in plasma and serum, is often due to the ex vivo activity of the enzyme autotaxin (ATX).[3] ATX is a lysophospholipase D (lysoPLD) that converts lysophosphatidylcholine (B164491) (LPC), which is abundant in plasma, into LPA.[3][4][5] This enzymatic production can continue after sample collection, leading to artificially high LPA readings.[1][3]
Q3: What is the single most important step I can take to prevent LPA degradation immediately after sample collection?
A3: The most critical step is to control the temperature. Immediately placing whole blood samples on ice significantly slows down both the enzymatic production and degradation of LPA.[1][6] Storing whole blood on ice can keep LPA levels stable for at least 30 minutes.[1][6]
Q4: Should I use serum or plasma for this compound analysis?
A4: Plasma is generally preferred over serum for LPA analysis. The coagulation process that forms serum can activate platelets, which can release LPA and LPA-metabolizing enzymes, leading to greater variability in LPA levels. For plasma collection, using anticoagulants like EDTA is recommended as it can also partially inhibit the activity of divalent cation-dependent enzymes like autotaxin.[1]
Q5: Are there chemical inhibitors I can use to prevent this compound degradation?
A5: Yes, using inhibitors is a key strategy.
-
Autotaxin Inhibitors: Specific inhibitors of autotaxin (ATX) can prevent the artificial formation of LPA from LPC in plasma samples.[1][6] It is crucial to add the ATX inhibitor to the plasma after it has been separated from whole blood to avoid an imbalance that could lead to LPA degradation.[1][6]
-
Lysophospholipase (LysoPLA) Inhibitors: While less commonly discussed in routine sample preparation for LPA quantification, potent inhibitors of LysoPLAs, such as organophosphorus compounds, are available and can be used in specific research contexts to study LPA metabolism.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in LPA levels between replicate samples. | Inconsistent sample handling post-collection. Delayed processing or freezing. Use of serum instead of plasma. | Standardize your sample collection and processing protocol. Process all samples on ice and freeze them as quickly as possible.[1] Use plasma collected with EDTA. |
| Consistently higher than expected LPA concentrations. | Ex vivo LPA production by autotaxin.[3] Artificial conversion of other lysophospholipids to LPA during extraction.[3] | Collect blood on ice and add an autotaxin inhibitor to the plasma immediately after centrifugation.[1][6] Optimize your lipid extraction protocol to avoid harsh acidic conditions that can promote chemical conversion.[3] |
| Consistently lower than expected LPA concentrations. | Degradation by lysophospholipases or other phosphatases.[1] Multiple freeze-thaw cycles.[8] | Ensure rapid processing at low temperatures to minimize enzymatic activity.[1] Aliquot samples after the initial processing to avoid repeated freezing and thawing.[8] |
| Poor recovery of this compound after lipid extraction. | Suboptimal extraction solvent mixture. Incomplete phase separation. | Use a validated lipid extraction method like the Bligh-Dyer protocol.[9] Ensure proper ratios of chloroform (B151607), methanol, and aqueous phase for efficient extraction of polar lipids like LPA. |
| Interference peaks in LC-MS/MS analysis. | Co-elution of other lysophospholipids (e.g., LPC) that can form LPA in the mass spectrometer source. | Optimize your chromatographic separation to ensure LPA is well-resolved from other interfering lipids.[3] |
Quantitative Data Summary
Table 1: Effect of Temperature on LPA Stability in Whole Blood
| Temperature | Time | This compound Concentration Change | Reference |
| Room Temperature | 30 minutes | Significant degradation observed. | [1] |
| On Ice (approx. 4°C) | 30 minutes | No significant change in concentration. | [1][6] |
| On Ice (approx. 4°C) | 60 minutes | Minimal degradation. | [1] |
| 37°C | 28 days | Significant changes in lysophospholipid levels. | [10] |
| 4°C (Refrigerator) | 28 days | Significant increases in certain lysophospholipids. | [10] |
Table 2: Comparison of Anticoagulants and Inhibitors on LPA Stability
| Sample Condition | Observation | Recommendation | Reference |
| Whole blood with EDTA on ice | Stable LPA levels for at least 30 minutes. | Recommended for routine collection. | [1] |
| Whole blood with ATX inhibitor on ice | Can lead to a decrease in LPA levels due to unopposed degradation. | Do not add ATX inhibitor directly to whole blood. | [1][6] |
| Plasma with ATX inhibitor on ice | Suppresses artificial LPA production, leading to more accurate measurements. | Add ATX inhibitor to plasma immediately after separation. | [1][6] |
Key Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for LPA Analysis
This protocol is designed to minimize both the artificial production and degradation of this compound.
Materials:
-
Pre-chilled EDTA-containing blood collection tubes.
-
Ice bucket.
-
Refrigerated centrifuge (4°C).
-
Autotaxin inhibitor solution (e.g., ONO-8430506 at a stock concentration of 10 mM).
-
Micropipettes and sterile, low-binding pipette tips.
-
Low-binding microcentrifuge tubes for plasma aliquots.
Procedure:
-
Collect whole blood directly into pre-chilled EDTA tubes.
-
Immediately place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.[1]
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Immediately add the autotaxin inhibitor to the plasma to a final concentration of 10 µM.
-
Gently mix and aliquot the plasma into pre-chilled, low-binding microcentrifuge tubes.
-
Immediately store the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.[8]
Protocol 2: Lipid Extraction using a Modified Bligh-Dyer Method
This method is suitable for extracting LPA from plasma samples.
Materials:
-
Chloroform, HPLC grade.
-
Methanol, HPLC grade.
-
0.9% NaCl solution (or PBS), pre-chilled.
-
Glass centrifuge tubes with Teflon-lined caps.
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen gas stream for solvent evaporation.
Procedure:
-
For 100 µL of plasma sample, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture in a glass tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes to facilitate phase separation. You will observe two phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS analysis (e.g., methanol).
Visualizing Key Pathways and Workflows
Caption: Key enzymatic pathways of this compound production and degradation.
Caption: Recommended experimental workflow for this compound analysis.
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
- 1. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Autotaxin--an LPA producing enzyme with diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile Titrimetric Assay of Lysophosphatidic Acid in Human Serum and Plasma for Ovarian Cancer Detection [jcpjournal.org]
- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 10. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LPA Signaling Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing lysophosphatidic acid (LPA) signaling assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low signal, encountered during these experiments.
Troubleshooting Guide: Low or No Signal
A common challenge in LPA signaling assays is a weak or absent signal. This can be categorized into several key areas: issues with the LPA ligand itself, problems with the cells, or suboptimal assay conditions.
Issue 1: Problems with the LPA Ligand
| Potential Cause | Recommended Solution |
| LPA Degradation | Purchase a new, high-quality stock of LPA. Aliquot the peptide upon arrival to avoid repeated freeze-thaw cycles. Store according to the manufacturer's instructions (typically at -20°C or -80°C).[1] |
| Improper LPA Solubilization | Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent. A common vehicle is a solution of fatty acid-free Bovine Serum Albumin (BSA) in PBS or serum-free media. BSA helps prevent LPA from forming micelles and adsorbing to plastic surfaces.[2] |
| Incorrect LPA Concentration | The concentration of LPA may be too low to elicit a detectable response. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[1][2] Typical working concentrations can range from nanomolar to low micromolar.[2] |
Issue 2: Cellular Health and Receptor Expression
| Potential Cause | Recommended Solution |
| Low LPA Receptor Expression | Verify that your chosen cell line expresses the target LPA receptor (LPAR) at sufficient levels. This can be confirmed using techniques like RT-qPCR or Western blotting.[2] |
| Poor Cell Health or Viability | Ensure cells are healthy and in a logarithmic growth phase. Use cells within a consistent and optimal passage number range.[1][3] Regularly check for and test for mycoplasma contamination.[1] |
| Incorrect Cell Seeding Density | Too few cells will generate a signal below the detection limit. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay.[1][4] |
| Inadequate Serum Starvation | Serum contains LPA, which can desensitize receptors. Ensure cells are properly serum-starved (typically 4-24 hours) before the assay to reduce basal signaling.[2][5] |
Issue 3: Suboptimal Assay Conditions and Protocol
| Potential Cause | Recommended Solution |
| Incorrect Reagents or Buffer Composition | Ensure all reagents are correctly prepared and stored. The pH, salt concentration, or presence of interfering substances in the buffer or media could affect the assay.[1] |
| Suboptimal Incubation Times and Temperatures | Verify that all incubation times and temperatures are accurate as per the protocol.[6][7] For some assays, reagents may need to be pre-warmed.[6] |
| Assay Interference | Test for compound autofluorescence or other interferences with the detection method.[3] |
| Instrument Settings Not Optimized | Check the settings of the detection instrument (e.g., plate reader) to ensure they are optimal for the assay.[7] |
Logical Workflow for Troubleshooting Low Signal
The following diagram illustrates a step-by-step process for troubleshooting low signal in your LPA signaling assays.
Caption: A logical workflow for troubleshooting low signal in LPA assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by LPA?
A1: LPA signals through at least six G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[2][8] These receptors couple to various heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades.[2][8][9] Key pathways include the activation of Phospholipase C (PLC), leading to calcium mobilization, and the activation of Rho, which is involved in cytoskeletal changes and cell migration.[9][10]
LPA Receptor Signaling Pathways
The diagram below provides a simplified overview of the major signaling pathways activated by LPA receptors.
Caption: Overview of major LPA receptor signaling pathways.
Q2: What is a typical concentration range for LPA in cell-based assays?
A2: The optimal concentration of LPA is highly dependent on the cell type, the specific LPA receptor subtypes expressed, and the signaling pathway being investigated. A concentration-response curve is always recommended. However, typical working concentrations found in the literature range from the nanomolar to the low micromolar range.[2]
| Assay Type | Cell Line Example | LPA Concentration Range | Reference |
| Intracellular Calcium Mobilization | C2C12, A10 | ~1-10 µM | [2] |
| Cell Migration | MDA-MB-231 | 0.1 µM - 50 µM | [2] |
Q3: How can I confirm that my cells are expressing the LPA receptor of interest?
A3: Cell surface expression of LPA receptors can be verified using several methods. An enzyme-linked immunosorbent assay (ELISA) on non-permeabilized cells using an antibody against an extracellular epitope of the receptor is a common technique. Alternatively, flow cytometry with a fluorescently labeled antibody or ligand can also be used to quantify surface expression.[3] At the mRNA level, RT-qPCR is a standard method to confirm the expression of the gene encoding the receptor.
Experimental Protocols
Below are detailed methodologies for key experiments used to measure LPA signaling.
Protocol 1: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration following GPCR activation.[3]
Materials:
-
Cells expressing LPA receptors
-
Fura-2 AM fluorescent dye
-
HEPES-buffered saline (HBS)
-
LPA stock solution
-
Fatty acid-free BSA
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (340/380 nm excitation)
Procedure:
-
Cell Preparation: Seed cells onto black, clear-bottom 96-well plates or glass coverslips and grow to 80-90% confluence.
-
Serum Starvation: Wash cells twice with serum-free medium, then incubate in serum-free medium for 4-24 hours prior to the assay.[2]
-
Dye Loading: Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM in HBS). Remove serum-free medium, add the loading solution, and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBS to remove extracellular Fura-2 AM. Add fresh HBS to each well.
-
Baseline Measurement: Place the plate in the fluorescence imaging system. Measure the baseline fluorescence ratio (F₃₄₀/F₃₈₀) for 1-2 minutes to ensure a stable signal.[2]
-
LPA Stimulation: Prepare LPA dilutions in HBS containing 0.1% fatty acid-free BSA. Add the LPA solution to the cells while continuously recording the fluorescence.[2]
-
Data Acquisition: Record the change in the F₃₄₀/F₃₈₀ ratio over time for 5-10 minutes post-stimulation. The increase in this ratio corresponds to an increase in intracellular calcium.[2]
Calcium Mobilization Assay Workflow
Caption: A typical workflow for an intracellular calcium mobilization assay.
Protocol 2: Cell Migration (Transwell) Assay
This protocol outlines the steps for a common in vitro assay to measure cell migration in response to LPA.
Materials:
-
Cells expressing LPA receptors
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium with 0.1% BSA
-
LPA
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluence. Serum-starve the cells overnight in serum-free medium.
-
Assay Setup: In the lower chamber of the 24-well plate, add medium containing the desired concentration of LPA (chemoattractant) or a vehicle control.[2]
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium with 0.1% BSA. Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Place the plate in a 37°C incubator for a duration appropriate for your cell type (e.g., 3-18 hours). This time should be optimized to allow for migration without significant cell proliferation.[2]
-
Stopping the Assay: Remove the Transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[2]
-
Fix and Stain: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-15 minutes. After fixation, stain the cells with Crystal Violet solution.[2]
-
Quantification: After washing and drying, elute the dye from the stained cells and measure the absorbance with a plate reader, or count the number of migrated cells in several fields of view under a microscope.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. LPA Troubleshooting for No Signal | Knowledge Base [ntep.in]
- 7. benchchem.com [benchchem.com]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
C18 LPA Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of C18 Lysophosphatidic Acid (LPA) in various experimental conditions. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of C18 LPA in aqueous solutions?
A1: this compound in aqueous buffers is generally recommended for short-term use. Aqueous preparations are considered stable for 24-48 hours when stored at 4°C.[1] For longer-term storage, it is advisable to prepare fresh solutions or store aliquots at -20°C.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable at a neutral pH.[1] Under acidic or basic conditions, it may be susceptible to chemical degradation, including the potential for partial acyl migration from the sn-1 to the sn-2 position of the glycerol (B35011) backbone.[1]
Q3: What is the recommended storage temperature for this compound?
A3: For solid forms of this compound, storage at -20°C is recommended, and it can be stable for at least one year.[2] Organic stock solutions of this compound should also be stored at -20°C.[1] Aqueous solutions should be stored at 4°C for short-term use (24-48 hours).[1]
Q4: Can I freeze and thaw my this compound solutions?
A4: Repeated freeze-thaw cycles of this compound solutions, particularly in biological samples, should be avoided as they can lead to an increase in LPA concentration due to enzymatic activity.
Q5: Why is this compound stability a concern in biological samples like plasma?
A5: In biological matrices such as plasma, this compound can be rapidly produced and degraded by various enzymes, including autotaxin (ATX) which produces LPA, and lipid phosphate (B84403) phosphatases (LPPs) which degrade it. This can lead to artificially altered LPA levels that do not reflect the true endogenous concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound in aqueous buffer due to prolonged storage or improper temperature. | Prepare fresh this compound solutions for each experiment. If using a stock solution, ensure it has been stored properly at -20°C and minimize the time the aqueous solution is kept at room temperature. For short-term storage of aqueous solutions, use 4°C for no longer than 48 hours.[1] |
| Use of a buffer with a non-neutral pH leading to LPA degradation. | Use a buffer with a neutral pH (around 7.0-7.4) for your experiments. If a different pH is required, be aware of the potential for increased degradation and consider performing stability checks.[1] | |
| Observed loss of this compound activity over time in cell culture. | Enzymatic degradation by cells or components in the culture medium. | When studying the effects of exogenous this compound, consider the potential for cellular uptake and metabolism. Perform time-course experiments to determine the effective window of this compound activity. |
| Adsorption of LPA to plasticware. | To prevent loss of LPA due to adsorption, especially at low concentrations, consider using low-binding microplates and pipette tips. The use of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can also help to improve solubility and prevent adsorption. | |
| Artificially high or low LPA levels in plasma/serum samples. | Post-collection production or degradation of LPA by enzymes. | To obtain accurate measurements of endogenous LPA, it is critical to inhibit enzymatic activity immediately after sample collection. Keep blood samples on ice and process them quickly at 4°C. The use of an anticoagulant like EDTA and an autotaxin inhibitor is also recommended. |
Data on this compound Stability
| Condition | Solvent/Buffer | Recommended Temperature | Reported Stability |
| Solid Form | N/A | -20°C | ≥ 1 year[2] |
| Stock Solution | Organic Solvent (e.g., ethanol) | -20°C | Long-term |
| Working Solution | Aqueous Buffer (neutral pH) | 4°C | 24-48 hours[1] |
| Working Solution | Aqueous Buffer (neutral pH) | Room Temperature | Short-term use, minimize exposure |
| Biological Sample (Plasma) | N/A | 4°C or on ice (with inhibitors) | Minutes to hours (degradation is rapid at 37°C) |
Experimental Protocols
Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a general framework for evaluating the chemical stability of this compound in a specific buffer of interest.
1. Materials:
- This compound (high purity solid)
- Buffer of interest (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)
- Organic solvent for stock solution (e.g., ethanol)
- LC-MS/MS system for LPA quantification
- Incubators or water baths set to desired temperatures
- Low-binding tubes and pipette tips
2. Procedure:
- Prepare this compound Stock Solution: Dissolve a known amount of solid this compound in an appropriate organic solvent to create a concentrated stock solution. Store at -20°C.
- Prepare Working Solutions: Dilute the stock solution into the aqueous buffer of interest to the desired final concentration. Prepare enough solution for all time points and temperature conditions.
- Incubation: Aliquot the working solution into separate tubes for each time point and temperature. Place the tubes in incubators or water baths set at the desired temperatures (e.g., 4°C, 25°C, 37°C).
- Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
- Sample Quenching and Storage: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold methanol) and store the samples at -80°C until analysis. The "time 0" sample should be quenched immediately after preparation.
- Quantification: Analyze the concentration of intact this compound in each sample using a validated LC-MS/MS method.
- Data Analysis: Plot the concentration of this compound versus time for each temperature. From this data, you can determine the degradation rate and half-life of this compound under the tested conditions.
Visualizations
Caption: Factors influencing this compound stability.
References
How to avoid C18 LPA precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid C18 Lysophosphatidic Acid (LPA) precipitation in media during their experiments.
Troubleshooting Guide: C18 LPA Precipitation
Visible precipitation or turbidity after adding this compound to your cell culture media can significantly impact experimental outcomes. This guide provides a step-by-step approach to identify and resolve the issue.
Problem: Precipitate observed in media after addition of this compound.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in cell culture media?
A1: The primary cause of this compound precipitation is its low solubility in aqueous solutions and its tendency to form micelles when its concentration exceeds the Critical Micelle Concentration (CMC).[1][2] For this compound, the CMC is reported to be in the range of 25-50 µM.[2] Above this concentration, LPA molecules aggregate into micelles, which can appear as a precipitate or cause turbidity in the media.
Q2: How can I increase the solubility of this compound in my media?
A2: The most effective way to increase the solubility of this compound and prevent precipitation is to use a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA).[1][3] BSA binds to LPA, keeping it in a monomeric and biologically active state, thus preventing micelle formation. A common recommendation is to prepare the LPA solution in a buffer containing 0.1% (w/v) fatty acid-free BSA.[1][3][4]
Q3: What is the best solvent to prepare a this compound stock solution for cell culture experiments?
A3: While this compound is highly soluble in chloroform, this solvent is not compatible with cell culture.[1][4] For biological applications, the recommended solvents are:
-
Water or Calcium and Magnesium-free buffers: Suitable for creating stock solutions.[3][4]
-
Ethanol (B145695):water (1:1, v/v): This mixture can also be used, though heating and sonication may be required to fully dissolve the LPA.[1]
-
Phosphate Buffered Saline (PBS) with 0.1% fatty acid-free BSA: This is a highly recommended vehicle for preparing LPA for addition to cell culture media.[1][3]
It is important to note that solubility in dimethylsulfoxide (DMSO) or pure ethanol is limited.[1][3]
Q4: Can temperature affect this compound solubility in media?
A4: Yes, temperature can influence the solubility of lipids and other components in cell culture media. It is advisable to gently warm the media and the LPA stock solution to 37°C before mixing to prevent precipitation caused by temperature shock. Avoid repeated freeze-thaw cycles of your LPA stock solution, as this can also promote precipitation.
Q5: I've prepared my this compound solution correctly, but I'm still seeing poor biological activity. What could be the issue?
A5: this compound is known to adsorb to plastic and glass surfaces, which can significantly reduce its effective concentration in your experiments.[1] One study noted that approximately 75% of a 5µM stock solution can adhere to the walls of an Eppendorf vial within 30 minutes.[1] To mitigate this, consider preparing fresh dilutions immediately before use and using low-adhesion microcentrifuge tubes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution with BSA
This protocol describes the preparation of a 1 mM this compound stock solution in PBS containing 0.1% fatty acid-free BSA.
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Prepare a 0.1% (w/v) fatty acid-free BSA solution in PBS. For example, dissolve 10 mg of fatty acid-free BSA in 10 mL of PBS.
-
Filter-sterilize the BSA solution using a 0.22 µm syringe filter.
-
Weigh out the required amount of this compound powder in a sterile, low-adhesion microcentrifuge tube.
-
Add the appropriate volume of the sterile 0.1% BSA in PBS solution to the LPA powder to achieve a final concentration of 1 mM.
-
Vortex the solution for 1-2 minutes.
-
If the solution is not clear, sonicate in a water bath for 5-10 minutes, or until the solution is clear.
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Addition of this compound to Cell Culture Media
This protocol details the steps for diluting the this compound stock solution into your cell culture media.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture media (37°C)
-
Sterile pipettes and tubes
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Ensure your cell culture media is pre-warmed to 37°C.
-
Perform a serial dilution of the LPA stock solution in pre-warmed media to achieve your desired final concentration.
-
Gently mix the final media containing LPA by pipetting up and down or swirling the culture vessel. Avoid vigorous vortexing, which can cause frothing and protein denaturation.
-
Immediately add the LPA-containing media to your cells.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound CMC | ~25-50 µM | [2] |
| Solubility in PBS (pH 7.2) with 0.1% BSA | Up to 0.3 mM (0.14 mg/mL) | [1][3] |
| Adsorption to Plastic | ~75% of a 5µM solution in 30 min | [1] |
This structured information should aid researchers in successfully using this compound in their experiments while avoiding common issues related to its solubility.
References
Technical Support Center: Interference of BSA with C18 LPA Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Bovine Serum Albumin (BSA) and C18 Lysophosphatidic Acid (LPA).
Frequently Asked Questions (FAQs)
Q1: Why is BSA commonly used in C18 LPA experiments?
A1: Bovine Serum Albumin (BSA) is frequently used in this compound (1-oleoyl-sn-glycero-3-phosphate) experiments for several reasons. Due to its lipophilic nature, this compound has low solubility in aqueous buffers. BSA acts as a carrier protein, binding to LPA and increasing its solubility and stability in cell culture media and assay buffers.[1][2] This mimics the physiological conditions where LPA is predominantly bound to albumin in the blood.[1] Additionally, BSA is used as a blocking agent in immunoassays to prevent non-specific binding of antibodies to plate surfaces.[3]
Q2: How does BSA interfere with this compound activity?
A2: BSA can interfere with this compound activity in several ways:
-
Sequestration of LPA: BSA binds to LPA, which can reduce the concentration of free LPA available to interact with its G protein-coupled receptors (GPCRs), potentially leading to an underestimation of its biological activity.[1][4]
-
Modulation of Receptor Signaling: The presence of BSA can selectively affect LPA receptor subtypes. For instance, studies have shown that albumin can inhibit the activation of the LPA4 receptor while having no significant effect on LPA1, LPA2, LPA3, and LPA5 receptors.[5]
-
Contamination with Endogenous Lipids: Commercial BSA preparations can contain contaminating lipids, including various species of LPA.[3] This can lead to unexpected biological effects or high background signals in your experiments. Using fatty acid-free BSA is crucial to mitigate this issue.
-
Mimicking LPA Effects: Lipid factors associated with crude BSA preparations can sometimes mimic the effects of LPA, such as inducing calcium mobilization.[6]
Q3: What is "fatty acid-free" BSA, and why is it important for this compound studies?
A3: Fatty acid-free BSA is a highly purified form of bovine serum albumin from which endogenous fatty acids and other lipids have been removed, typically through charcoal stripping or solvent extraction. It is critical for this compound studies to avoid introducing confounding variables from contaminating lipids that could activate LPA receptors or interfere with the binding of this compound to its intended targets. Using fatty acid-free BSA ensures that the observed biological effects are attributable to the exogenously added this compound.
Q4: Can I use regular serum in my this compound experiments instead of purified BSA?
A4: While serum contains albumin, it also comprises a complex mixture of growth factors, cytokines, and a high concentration of various endogenous lipids, including different LPA species.[7] Using whole serum will make it extremely difficult to attribute any observed cellular response specifically to the this compound you are studying. Therefore, for controlled experiments, it is highly recommended to use a defined medium with a known concentration of fatty acid-free BSA and your this compound of interest.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected this compound activity.
| Possible Cause | Troubleshooting Steps |
| High BSA Concentration | High concentrations of BSA can sequester this compound, reducing its effective concentration. Optimize the BSA concentration in your assay. A typical starting point is 0.1% (w/v) fatty acid-free BSA.[8] |
| Variable Free LPA Concentration | The ratio of LPA to BSA is critical. A higher BSA to LPA ratio will result in less free LPA.[9] Ensure you use a consistent, defined ratio in all experiments. Consider calculating the theoretical free LPA concentration if the binding affinity is known. |
| LPA Binding to Labware | LPA is hydrophobic and can adsorb to plastic surfaces, reducing its concentration in solution.[1] Prepare LPA solutions in BSA-containing buffers to minimize this effect. |
| Incorrect Preparation of LPA-BSA Complex | Improper complexing of LPA with BSA can lead to aggregation or precipitation. Follow a validated protocol for preparing the LPA-BSA complex (see Experimental Protocols section).[1] |
Problem 2: High background signal in cell-based assays (e.g., calcium mobilization, proliferation).
| Possible Cause | Troubleshooting Steps |
| LPA Contamination in BSA | Your BSA may contain endogenous LPA. Switch to a high-quality, certified fatty acid-free BSA. Test your BSA preparation alone as a negative control to check for bioactivity.[6] |
| BSA-Induced Cellular Effects | Even fatty acid-free BSA can sometimes induce cellular responses. Include a "vehicle" control with BSA alone at the same concentration used in your experimental conditions to account for any BSA-specific effects.[10] |
| Contaminated Reagents | Ensure all buffers and media are free of lipid contamination. |
Problem 3: Issues with Immunoassays (e.g., ELISA).
| Possible Cause | Troubleshooting Steps |
| BSA as a Blocking Agent | While common, BSA can sometimes be an inefficient blocking agent, leading to high background.[3] Consider using alternative blocking agents such as casein or commercially available synthetic blockers. |
| Non-specific Binding | The secondary antibody may be binding non-specifically. Run a control without the primary antibody. Consider using cross-adsorbed secondary antibodies.[3] |
| BSA Interference in Sample Diluent | Using BSA in the antibody diluent can sometimes cause interference. Try an alternative diluent.[3] |
Quantitative Data Summary
Table 1: Binding of Ligands to Serum Albumin
| Ligand | Albumin | Method | Binding Affinity (Kd) / Association Constant (Ka) | Reference |
| Oleic Acid (C18:1) | Bovine Serum Albumin (BSA) | Differential Scanning Fluorimetry | Kd: 3.13 ± 0.05 mM | [5] |
| Palmitate (C16:0) | Human Serum Albumin (HSA) | NMR Spectroscopy | Three high-affinity sites identified | [11] |
| Various Flavonoids | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | Ka values ranged from 8.70 x 10² to 5.59 x 10⁵ M⁻¹ | [12] |
| Pinostrobin (B192119) | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | Ka: 6.12 x 10⁴ M⁻¹ | [13] |
| Anti-BSA Antibody | Bovine Serum Albumin (BSA) | Surface Plasmon Resonance | Kd: 3.6 nM | [14] |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid-Free BSA
This protocol is adapted from methods used for removing lipid contaminants from BSA.[2]
-
Dissolve BSA: Prepare a solution of 1.67 g of fatty acid-free BSA (Fraction V) in 25 mL of calcium and magnesium-free PBS in a 50 mL conical tube.
-
Add Activated Charcoal: Add 2.5 g of activated charcoal to the BSA solution.
-
Incubate: Rotate the mixture overnight at 4°C.
-
Filter: The next day, filter the solution through a 0.45 µm syringe filter to remove the charcoal.
-
Sterilize and Store: Sterilize the fatty acid-free BSA solution by filtering through a 0.22 µm filter. Store at 4°C.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
This protocol provides a general guideline for preparing a this compound-BSA complex.[7][9]
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in serum-free culture medium to the desired final concentration (e.g., 1% w/v). Warm the solution to 37°C.
-
Prepare LPA Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or a 1:1 ethanol:water mixture).[1]
-
Complexation: While gently vortexing the warm BSA solution, add the this compound stock solution dropwise to achieve the desired final LPA concentration and LPA:BSA molar ratio.
-
Incubate: Incubate the mixture on a shaker at 37°C for at least 1 hour to allow for complex formation.
-
Sterilization and Use: Sterilize the LPA-BSA complex solution by passing it through a 0.22 µm filter. The solution is now ready for use in cell culture experiments. Always include a BSA-only vehicle control in your experiments.
Protocol 3: Calcium Mobilization Assay with this compound
This is a representative protocol for measuring LPA-induced calcium mobilization.[15][16]
-
Cell Seeding: Seed cells expressing the LPA receptor of interest in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours in a serum-free medium.
-
Dye Loading: Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) containing a low concentration of Pluronic F-127 (e.g., 0.02%).
-
Incubation: Remove the starvation medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with the assay buffer.
-
Baseline Reading: Place the plate in a fluorescence plate reader with kinetic reading capabilities. Establish a stable baseline fluorescence reading.
-
Stimulation: Inject the this compound-BSA complex (and the BSA-only vehicle control) at the desired final concentration and continue to record the fluorescence intensity over time to measure the intracellular calcium release.
Visualizations
LPA Signaling Pathway
Caption: this compound signaling pathway overview.
Experimental Workflow: Investigating BSA Interference
Caption: Workflow for studying BSA interference.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for LPA assays.
References
- 1. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Quantitative Cross-Species Comparison of Serum Albumin Binding of Per- and Polyfluoroalkyl Substances from Five Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative cross-species comparison of serum albumin binding of per- and polyfluoroalkyl substances from five structural classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bovine serum albumin and lysophosphatidic acid stimulate calcium mobilization and reversal of cAMP-induced stellation in rat spinal cord astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 8. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia | PLOS One [journals.plos.org]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Locating high-affinity fatty acid-binding sites on albumin by x-ray crystallography and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative analysis on the binding characteristics of various mammalian albumins towards a multitherapeutic agent, pinostrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biosensingusa.com [biosensingusa.com]
- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: C18 LPA Experimental Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in C18 Lysophosphatidic Acid (LPA) experimental results. It is intended for researchers, scientists, and drug development professionals working with C18 LPA.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound measurements?
A1: Variability in this compound measurements can arise from multiple sources throughout the experimental workflow. These can be broadly categorized into three areas:
-
Pre-analytical/Sample Handling: This is a major contributor to variability. LPA levels can be artificially elevated after sample collection due to enzymatic production (e.g., by autotaxin in plasma) and chemical conversion from other lysophospholipids.[1][2][3] Sample storage conditions, including temperature and freeze-thaw cycles, can also impact LPA stability.[1]
-
Analytical Method: The analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is another critical area. Inadequate chromatographic separation of this compound from other structurally similar lysophospholipids, such as C18 lysophosphatidylcholine (B164491) (LPC), lysophosphatidylserine (B10771985) (LPS), and lysophosphatidylinositol (LPI), can lead to artificially high this compound readings due to in-source fragmentation and conversion.[1][4] The choice of internal standard is also crucial for accurate quantification.[5]
-
Biological Variability: It is important to acknowledge the inherent biological variability of LPA levels, which can be influenced by genetic factors and pathological conditions.[6][7]
Q2: How can I minimize pre-analytical variability during sample collection and processing?
A2: To minimize pre-analytical variability, it is crucial to have a standardized and well-controlled sample handling protocol. Key recommendations include:
-
Rapid Processing: Process blood samples as quickly as possible after collection to minimize ex vivo LPA production.[3]
-
Low Temperature: Keep whole blood and plasma samples at low temperatures (e.g., on ice) during processing.[3]
-
Anticoagulant Choice: The choice of anticoagulant can influence LPA levels. EDTA plasma is commonly used.
-
Inhibitors: Consider adding an autotaxin inhibitor to plasma samples immediately after separation to prevent further LPA generation.[3]
-
Storage: For long-term storage, samples should be kept at -80°C.[8] Minimize the number of freeze-thaw cycles, as they can affect the stability of some LPA species.[1]
Q3: Why is chromatographic separation so important for accurate this compound quantification?
A3: Chromatographic separation is critical to distinguish this compound from other abundant lysophospholipids that can interfere with its measurement. Several lysophospholipids, such as C18:0-LPS and C18:1-LPI, can undergo in-source conversion to their corresponding this compound species within the mass spectrometer's ion source.[1][4] If these interfering lipids are not chromatographically resolved from this compound, the measured signal will be artificially inflated, leading to inaccurate quantification.[1]
Q4: What is the ideal internal standard for this compound analysis?
A4: The ideal internal standard for this compound analysis is a stable isotope-labeled version of the analyte, such as d5-C16:0-LPA or a C17:0-LPA which is not naturally occurring.[1] Using a single internal standard for multiple analytes can introduce bias and reduce precision.[5] A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, thus providing the most accurate correction for sample loss and matrix effects during sample preparation and analysis.[5][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound experiments.
| Issue | Potential Cause | Recommended Action |
| High variability between replicate injections | LC-MS System Instability: Fluctuations in pump pressure, inconsistent sample injection volume, or a contaminated ion source.[10] | - Check the LC system for leaks and ensure stable pressure. - Perform system suitability tests to check for injection precision. - Clean the ion source according to the manufacturer's instructions.[11] |
| Artificially high this compound concentrations | In-source Conversion: Co-elution of other lysophospholipids (e.g., C18-LPC, C18-LPS) that convert to this compound in the ion source.[1][4] Sample Handling Issues: Ex vivo production of LPA in the sample before analysis.[2][3] | - Optimize the chromatographic method to achieve baseline separation of this compound from interfering lysophospholipids.[1] - Review and standardize the sample collection and preparation protocol to minimize enzymatic activity.[3] |
| Poor peak shape (tailing, splitting) | Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase.[12] Inappropriate Mobile Phase: pH or solvent composition not optimal for LPA analysis.[12] | - Use a guard column and ensure adequate sample cleanup (e.g., solid-phase extraction). - Flush the column according to the manufacturer's recommendations. - Ensure the mobile phase pH is compatible with the column and analyte. |
| Retention time shifts | Changes in Mobile Phase Composition: Inaccurate mixing or degradation of mobile phase components.[10] Column Aging: Degradation of the stationary phase over time.[13] Temperature Fluctuations: Inconsistent column temperature. | - Prepare fresh mobile phase daily. - Monitor column performance over time and replace as needed. - Use a column oven to maintain a constant temperature. |
| Low signal intensity or loss of sensitivity | Sample Degradation: Improper storage or repeated freeze-thaw cycles.[1] Ion Suppression: Matrix components in the sample co-eluting with this compound and suppressing its ionization. Dirty Mass Spectrometer: Contamination of the ion transfer optics. | - Review storage conditions and minimize freeze-thaw cycles. - Improve sample cleanup procedures to remove interfering matrix components. - Clean the mass spectrometer optics.[11] |
Quantitative Data Summary
Table 1: In-Source Conversion of Lysophospholipids to LPA
| Interfering Lysophospholipid | Approximate In-Source Conversion to Corresponding LPA | Reference |
| C18:1-LPI | ~4.6% | [1] |
| C18:0-LPS | ~4% | [1] |
Table 2: Stability of Endogenous LPA in Human Plasma During Freeze-Thaw Cycles
| LPA Species | Change in Concentration after 3 Freeze-Thaw Cycles (in "Old" Plasma) | Reference |
| C16:0-LPA | No significant change | [1] |
| C18:0-LPA | No significant change | [1] |
| C18:1-LPA | No significant change | [1] |
Note: "Old" plasma refers to plasma that has been stored, where enzymatic activity is likely reduced. In fresh plasma, LPA levels can increase upon incubation at room temperature.[1]
Detailed Experimental Protocol: this compound Analysis by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract lipids, including this compound, from the biological matrix and remove proteins and other interfering substances.
-
Procedure:
-
To a 100 µL plasma sample, add 20 µL of an internal standard solution (e.g., C17:0-LPA).
-
Add 750 µL of a 1:2 (v/v) mixture of chloroform (B151607) and methanol.
-
Vortex for 2 minutes.
-
Add 250 µL of chloroform and vortex for 1 minute.
-
Add 250 µL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To separate this compound from other lipids and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetix C18).[1]
-
Mobile Phase A: Aqueous ammonium (B1175870) acetate (B1210297) with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol with 0.1% formic acid.[1]
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids. The gradient should be optimized to achieve baseline separation of this compound from interfering lysophospholipids.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments.
-
MRM Transitions:
-
C18:0 LPA: Precursor ion (m/z) -> Product ion (m/z)
-
C18:1 LPA: Precursor ion (m/z) -> Product ion (m/z)
-
C18:2 LPA: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (e.g., C17:0 LPA): Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values will need to be determined based on the exact LPA species and adducts)
-
-
3. Data Analysis
-
Objective: To calculate the concentration of this compound in the samples.
-
Procedure:
-
Integrate the peak areas for the this compound species and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound analysis highlighting critical stages for variability control.
Caption: Diagram illustrating the in-source conversion of other lysophospholipids to this compound.
References
- 1. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Inconsistencies in Using Lysophosphatidic Acid as a Biomarker for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High lipoprotein(a): Actionable strategies for risk assessment and mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoprotein Lp(a): effects of allelic variation at the LPA locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temporal Trends in Lipoprotein(a) Concentrations: The Atherosclerosis Risk in Communities Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
LC-MS/MS Technical Support Center: C18 LPA Detection
Welcome to the technical support center for the LC-MS/MS detection of C18 Lysophosphatidic Acid (LPA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during C18 LPA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound LC-MS/MS analysis?
A1: The most common sources of variability in this compound analysis include sample preparation inconsistencies, matrix effects leading to ion suppression, chromatographic issues such as peak tailing or broadening, and in-source conversion of other lysophospholipids to LPA.[1][2][3] Careful optimization of each step, from sample extraction to data acquisition, is crucial for reproducible results.
Q2: Why am I observing a high background signal or "noise" in my chromatogram?
A2: A high background signal can originate from several sources, including contaminated solvents or reagents, plasticizers leaching from labware, buildup of contaminants in the LC-MS system, and microbial growth in the mobile phase.[4][5] To mitigate this, use high-purity solvents, glass or polypropylene (B1209903) labware, and regularly flush the LC system and clean the ion source.[5][6]
Q3: My this compound peak shape is poor (tailing or splitting). What could be the cause?
A3: Poor peak shape for LPA on a C18 column can be caused by several factors. These include column contamination or degradation, improper mobile phase pH, sample solvent being too strong, or interactions between the phosphate (B84403) group of LPA and the stationary phase.[6][7] Consider using a guard column, ensuring the sample is dissolved in a solvent compatible with the initial mobile phase, and optimizing the mobile phase composition.
Q4: Can other lipids interfere with this compound detection?
A4: Yes, other lipids, particularly lysophosphatidylcholine (B164491) (LPC), can interfere with LPA detection.[3] LPC can undergo in-source fragmentation to produce a fragment ion that is identical to the LPA parent ion, leading to artificially inflated LPA measurements.[3] Chromatographic separation of LPA from LPC is essential for accurate quantification.[3]
Troubleshooting Guides
Issue 1: Low or No this compound Signal
Question: I am not detecting my this compound standard or my sample LPA. What are the potential causes and how can I troubleshoot this?
Answer:
A lack of signal for this compound can be frustrating. The issue can stem from the sample preparation, the LC system, or the mass spectrometer. Below is a systematic approach to identify and resolve the problem.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low or no this compound signal.
Detailed Steps:
-
Mass Spectrometer Check:
-
Direct Infusion: Directly infuse a known concentration of a this compound standard into the mass spectrometer. This bypasses the LC system and confirms if the MS is capable of detecting the analyte.
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of this compound.[6]
-
-
LC System Inspection:
-
System Pressure: Check the LC system pressure. Abnormally high or low pressure can indicate a blockage or a leak, respectively.[8]
-
Solvent Lines: Ensure there is sufficient mobile phase and that the solvent lines are properly placed and free of air bubbles.[9]
-
Column Integrity: Verify that the C18 column is installed correctly and has not exceeded its lifetime. Lipids can irreversibly bind to and degrade C18 columns.[10]
-
-
Sample Preparation and Handling:
-
Extraction Efficiency: Review your sample preparation protocol. LPA extraction can be complex and inefficient extraction will lead to low analyte concentration.[11][12]
-
Sample Degradation: LPA is susceptible to degradation. Ensure samples are stored properly and consider preparing fresh standards and quality controls.
-
Sample Matrix: If analyzing complex biological samples, consider if a more rigorous cleanup step like solid-phase extraction (SPE) is needed to remove interfering substances.[11]
-
Issue 2: Inconsistent Retention Times for this compound
Question: The retention time for my this compound peak is shifting between injections. What is causing this and how can I fix it?
Answer:
Retention time shifts can compromise the reliability of your data.[6] The stability of the chromatographic separation is key to consistent results.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Column Equilibration | The C18 column is not fully equilibrated to the initial mobile phase conditions before each injection. | Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. |
| Mobile Phase Composition Changes | The composition of the mobile phase is changing over time due to evaporation of volatile components or improper mixing. | Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using a gradient, ensure the pump's mixing performance is optimal. |
| Column Temperature Fluctuations | The temperature of the C18 column is not stable, which affects the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. | Use a column oven to maintain a constant and consistent temperature throughout the analytical run.[6] |
| Column Contamination | Buildup of matrix components from previous injections can alter the stationary phase chemistry.[6] Lipids are known to foul C18 columns.[10] | Implement a robust column washing procedure after each batch of samples. Consider using a guard column to protect the analytical column. |
| High System Pressure | Fluctuations in system backpressure can indicate a partial clog in the system, which can affect flow rate and retention time.[5][8] | Systematically check for clogs, starting from the injector and moving towards the column. Replace any clogged frits or tubing.[8] |
Issue 3: Suspected Ion Suppression or Matrix Effects
Question: My this compound signal is significantly lower in my biological samples compared to my standards prepared in a clean solvent. How can I confirm and mitigate ion suppression?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[1][2]
Experimental Protocol to Assess Ion Suppression:
-
Objective: To determine if co-eluting matrix components are suppressing the this compound signal.
-
Materials:
-
This compound standard solution.
-
Blank matrix samples (e.g., plasma from an untreated animal).
-
LC-MS/MS system.
-
-
Methodology:
-
Post-Column Infusion:
-
Continuously infuse a solution of this compound at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer ion source.
-
This will generate a stable baseline signal for this compound.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal. A dip in the baseline at the retention time of any eluting compounds indicates ion suppression.[13]
-
-
Matrix Factor Calculation:
-
Prepare two sets of samples: (A) this compound standard in a clean solvent and (B) this compound standard spiked into an extracted blank matrix sample at the same concentration.
-
Analyze both sets of samples by LC-MS/MS.
-
The Matrix Factor (MF) can be calculated as: MF = (Peak Area in Matrix) / (Peak Area in Solvent)
-
An MF value less than 1 indicates ion suppression.
-
-
Mitigation Strategies:
Caption: Key strategies for reducing or compensating for ion suppression in LC-MS/MS.
-
Improve Sample Preparation: Employ more effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.[11][12]
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the regions where ion suppression occurs.[13] Sometimes, switching to a different column chemistry, such as phenyl-hexyl, can alter selectivity and move LPA away from interferences.[7]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening the ion suppression effect.[14]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. It co-elutes with the analyte and is affected by ion suppression in the same way, allowing for accurate quantification.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. myadlm.org [myadlm.org]
- 6. zefsci.com [zefsci.com]
- 7. lcms.cz [lcms.cz]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. opentrons.com [opentrons.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. lctsbible.com [lctsbible.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Minimizing non-specific binding of C18 LPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of 1-oleoyl-sn-glycero-3-phosphate (C18 LPA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-specific binding?
A1: this compound (1-oleoyl-sn-glycero-3-phosphate) is a bioactive lysophospholipid with an 18-carbon acyl chain. Its amphiphilic nature, possessing both a hydrophobic acyl chain and a hydrophilic phosphate (B84403) headgroup, contributes to its tendency to non-specifically bind to surfaces like polystyrene microplates and other labware through hydrophobic interactions.[1][2] This can lead to high background signals and inaccurate experimental results.
Q2: What are the common sources of non-specific binding in this compound experiments?
A2: Common sources of NSB include:
-
Plasticware: Standard polystyrene microplates and tubes can readily bind this compound.[1][2]
-
Insufficient Blocking: Inadequate blocking of unbound surfaces on microplates can leave sites available for this compound to adhere.
-
Inappropriate Buffer Composition: The absence of detergents or carrier proteins in the assay buffer can increase the likelihood of NSB.
-
This compound Aggregation: Above its critical micelle concentration (CMC), this compound can form micelles, which may become entrapped in wells or interact non-specifically.
Q3: How can I prepare this compound solutions to minimize non-specific binding and aggregation?
A3: It is recommended to prepare this compound solutions using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA). A common method involves dissolving this compound in a low-ethanol buffer containing fatty acid-free BSA. This creates a solution where the this compound is bound to BSA, which helps to maintain its solubility and reduce its non-specific interaction with surfaces.
Troubleshooting Guide: High Background in this compound Assays
High background signal is a primary indicator of significant non-specific binding of this compound. This guide provides a systematic approach to troubleshooting and resolving this issue.
| Observation | Potential Cause | Recommended Solution |
| High signal in no-treatment control wells | Non-specific binding of this compound to the assay plate or other surfaces. | 1. Optimize Blocking: Increase the concentration of the blocking agent (e.g., 1-5% fatty acid-free BSA) or the blocking incubation time.[3] 2. Add a Detergent: Include a non-ionic detergent like Tween 20 (typically at 0.05%) in your wash buffers and assay diluents to disrupt hydrophobic interactions.[4][5] 3. Use Low-Binding Plates: Switch to commercially available low-binding microplates. |
| Inconsistent background across the plate ("edge effects") | Uneven temperature during incubation or evaporation from wells. | 1. Ensure Uniform Temperature: Equilibrate the plate to room temperature before adding reagents and use a plate sealer during incubations.[6] 2. Humidify Incubation Chamber: Place the plate in a humidified chamber to minimize evaporation. |
| High background that is not resolved by blocking or detergents | This compound concentration is too high, leading to aggregation and non-specific interactions. | 1. Titrate this compound: Perform a dose-response experiment to determine the optimal this compound concentration that provides a robust signal without excessive background. 2. Review Solution Preparation: Ensure that the this compound stock solution is properly prepared with a carrier protein like fatty acid-free BSA. |
| High background with a specific detection antibody | The detection antibody is binding non-specifically. | 1. Run a Secondary Antibody Control: This will help determine if the secondary antibody is the source of the high background. 2. Optimize Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise. 3. Change Blocking Agent: Some antibodies may have cross-reactivity with certain blocking agents. Try alternative blockers like casein or non-fat dry milk.[7][8] |
Quantitative Comparison of Common Blocking Agents
While specific data for this compound is limited, the following table provides a general comparison of commonly used blocking agents in ELISAs and other immunoassays, which can be a good starting point for optimization in this compound experiments. The effectiveness of a blocking agent can be assay-dependent.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Fatty Acid-Free BSA | 1 - 5% (w/v) | - Effective at preventing non-specific protein and lipid binding.[9] - Low potential for cross-reactivity with many antibodies. | - Can be more expensive than other options.[8] |
| Non-Fat Dry Milk | 3 - 5% (w/v) | - Inexpensive and readily available.[8] - Contains a mixture of proteins (casein) that can be very effective blockers.[7] | - Not recommended for use with biotin-avidin detection systems due to endogenous biotin. - May contain phosphoproteins that can interfere with the detection of phosphorylated targets.[8] |
| Casein | 0.5 - 2% (w/v) | - A primary component of milk and a very effective blocking agent.[7] - Generally provides a very low background. | - Can sometimes mask certain epitopes. |
| Fish Gelatin | 0.1 - 1% (w/v) | - Low cross-reactivity with mammalian antibodies.[8] | - May be less effective than BSA or milk in some applications.[8] |
Experimental Protocols
Protocol: this compound Cell-Based Assay with Minimized Non-Specific Binding
This protocol provides a general framework for a cell-based assay using this compound, with steps incorporated to minimize non-specific binding.
Materials:
-
Cells expressing the LPA receptor of interest
-
Low-binding, tissue culture-treated 96-well plates
-
This compound
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., serum-free media with 0.1% fatty acid-free BSA)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Detection reagents (specific to the assay readout)
Procedure:
-
Cell Seeding: Seed cells in a low-binding 96-well plate at the desired density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce background signaling.
-
Preparation of this compound-BSA Complex: a. Prepare a stock solution of fatty acid-free BSA (e.g., 10%) in PBS. b. Prepare a stock solution of this compound in ethanol (B145695) or another suitable organic solvent. c. In a sterile tube, add the required volume of the BSA solution. d. While vortexing the BSA solution, slowly add the this compound stock to achieve the desired final concentration. This dropwise addition is crucial to prevent LPA precipitation. e. Incubate the this compound-BSA complex at 37°C for 30-60 minutes to allow for stable complex formation.
-
Cell Treatment: a. Prepare serial dilutions of the this compound-BSA complex in the assay buffer (serum-free media with 0.1% fatty acid-free BSA). b. Aspirate the serum-free medium from the cells and add the this compound dilutions. Include a vehicle control (assay buffer with the same final concentration of ethanol and BSA as the highest this compound concentration). c. Incubate for the desired time at 37°C.
-
Washing: a. Aspirate the treatment solutions. b. Wash the cells 3-5 times with the wash buffer (PBS with 0.05% Tween 20). Ensure complete removal of the wash buffer after each step to minimize residual unbound this compound.[3][10]
-
Detection: Proceed with the specific detection steps for your assay (e.g., cell lysis and Western blot, calcium imaging, etc.).
Visual Guides
Caption: Troubleshooting workflow for high background signal.
Caption: Simplified this compound signaling pathway.
References
- 1. Protein Binding Leads to Reduced Stability and Solvated Disorder in the Polystyrene Nanoparticle Corona - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arp1.com [arp1.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Enhancement of anti-phospholipid antibody activity by Tween 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. novateinbio.com [novateinbio.com]
Technical Support Center: Improving Reproducibility of C18 LPA Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their C18 Lysophosphatidic Acid (LPA) studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during C18 LPA analysis using LC-MS.
Guide 1: Poor Signal Intensity or Complete Signal Loss
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[1] | This will reveal if your analytes are co-eluting with highly abundant, suppressive matrix components. |
| Inefficient Extraction | Evaluate your lipid extraction protocol. Compare methods like acidified 1-butanol (B46404), modified Bligh-Dyer, or Folch extractions.[2][3][4] Spike a known amount of a lipid standard into your sample before and after extraction to calculate recovery.[1] | An optimized extraction method should yield higher and more consistent recovery of your target LPA species. Acidification can significantly improve recovery for multiple LPA species.[2] |
| Suboptimal MS Settings | Infuse a standard of your target lipid to optimize source parameters (e.g., gas flows, temperatures) and fragmentation settings.[1] | Proper tuning of the mass spectrometer will maximize the signal for your specific analytes. |
| Sample Degradation | Ensure proper sample handling and storage. Analyze samples as quickly as possible after preparation and store at -80°C.[5] Use of an autotaxin inhibitor can prevent artificial LPA formation in plasma samples.[6][7] | Freshly prepared and properly stored samples will provide a more accurate representation of the lipid profile. |
| In-source Fragmentation | Be aware that other lysophospholipids, particularly lysophosphatidylcholine (B164491) (LPC), can fragment in the mass spectrometer source to produce ions that mimic LPA.[8] Implement a chromatographic separation that resolves LPA from LPC.[8] | This will prevent artificially high LPA readings and improve the accuracy of quantification. |
Guide 2: Issues with Peak Shape and Integration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | Wash the column with a strong solvent like isopropanol (B130326) to remove strongly retained contaminants.[1] If the problem persists, replace the column. | A clean or new column should restore sharp, symmetrical peak shapes.[1] |
| Inappropriate Sample Solvent | Reconstitute your final lipid extract in a solvent that is weaker than or matches the initial mobile phase.[1] | This will prevent peak distortion caused by solvent incompatibility. |
| Secondary Interactions | For basic analytes exhibiting tailing, a loss of column end-capping may be the issue.[1] Consider using a different column or adjusting the mobile phase pH. | This should minimize unwanted interactions between the analyte and the stationary phase.[1] |
| Column Overload | Reduce the amount of sample injected to ensure it does not exceed the column's capacity.[9] | This will help to prevent peak broadening and tailing. |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the best extraction method for this compound? A1: The optimal extraction method can depend on the biological matrix. Acidified 1-butanol extraction has been shown to yield high recovery for multiple LPA species.[2] Modified Bligh-Dyer and Folch methods are also commonly used, but may require optimization, such as acidification, to improve the extraction of more hydrophilic lysophospholipids.[3][4]
-
Q2: How should I store my samples to prevent LPA degradation? A2: Samples should be processed as quickly as possible. For short-term storage, keep samples on ice.[6] For long-term storage, freezer storage at -20°C or below is recommended for solutions or aqueous preparations.[10] To prevent oxidation, maintaining the product under an inert atmosphere (nitrogen or argon) may be appropriate.[10]
-
Q3: Can other lipids interfere with my LPA measurement? A3: Yes, lysophosphatidylcholine (LPC) is a major source of interference as it can fragment in the mass spectrometer source and generate signals that are mistaken for LPA.[8] It is crucial to use a chromatographic method that separates LPA from LPC.
Liquid Chromatography
-
Q4: My retention times are shifting between runs. What should I do? A4: Retention time shifts can be caused by several factors:
-
Inconsistent Mobile Phase Preparation: Ensure your mobile phases are prepared consistently and accurately.[1]
-
Insufficient Column Equilibration: Allow adequate time for the column to equilibrate between injections.[1]
-
Temperature Fluctuations: Maintain a stable column temperature.[1][11]
-
System Leaks: Check for any leaks in the LC system.[1]
-
-
Q5: What type of C18 column is best for LPA analysis? A5: The choice of C18 column can depend on the specific LPA species and the complexity of the sample. Columns with different particle sizes and surface chemistries are available.[12][13] For example, some studies have successfully used columns like the Macherey-Nagel NUCLEODUR® C8 Gravity Column or Phenomenex Kinetix C18.[2][9] It is recommended to test different columns to find the one that provides the best separation for your specific application.
Mass Spectrometry
-
Q6: How can I improve the sensitivity of my LPA measurement? A6: To improve sensitivity, you can:
-
Optimize the mass spectrometer source parameters for your specific LPA species.[1]
-
Ensure efficient extraction and minimize sample degradation.[1][2]
-
Use a high-quality C18 column and an optimized LC method for good peak shape.
-
Consider using a more sensitive mass spectrometer or a different ionization technique if available.
-
Experimental Protocols
Protocol 1: Acidified 1-Butanol Liquid-Liquid Extraction of LPA from Saliva
This protocol is adapted from a method for quantifying LPA species in human saliva.[2]
-
Sample Preparation:
-
To 100 µL of saliva, add an internal standard (e.g., LPA 17:0).
-
-
Extraction:
-
Add 1 mL of 1-butanol.
-
Add 10 µL of 1 M HCl to acidify the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Collection and Drying:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Protocol 2: General LC-MS/MS Analysis of LPA
This is a general method and may require optimization for your specific instrument and LPA species of interest.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Macherey-Nagel NUCLEODUR® C8 Gravity Column, 125mm × 2.0mm ID).[2]
-
Mobile Phase A: Methanol/water (75/25, v/v) containing 0.5% formic acid and 5mM ammonium (B1175870) formate.[2]
-
Mobile Phase B: Methanol/water (99/0.5, v/v) containing 0.5% formic acid and 5mM ammonium formate.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Gradient: A suitable gradient to separate the LPA species of interest.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for LPA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each LPA species and the internal standard.
-
Quantitative Data
Table 1: Recovery of LPA Species with Different Extraction Methods
| LPA Species | Neutral 1-Butanol Extraction Recovery (%) | Acidified 1-Butanol Extraction Recovery (%) |
| LPA 18:0 | ~90% | >70% |
| LPA 16:0 | ~44-54% | >70% |
| LPA 18:1 | ~44-54% | >70% |
| LPA 20:4 | ~44-54% | >70% |
| Data adapted from a study on LPA extraction from biological samples.[2] |
Table 2: Comparison of Bligh-Dyer and Folch Extraction Recoveries for LPA Species
| LPA Species | Bligh-Dyer Extraction Recovery (%) | Folch Extraction Recovery (%) |
| 17:0 LPA (Internal Standard) | 82% | 72% |
| 14:0 LPA | 83% | 75% |
| 16:0 LPA | 84% | 73% |
| 18:0 LPA | 82% | 72% |
| 18:1 LPA | 83% | 73% |
| 20:4 LPA | 80% | 73% |
| Data from a study comparing extraction methods for LPA.[4] |
Visualizations
Caption: A generalized experimental workflow for this compound analysis.
Caption: A simplified overview of LPA signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of lysophosphatidic acid subspecies produced by autotaxin using a modified HPLC ESI-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. opentrons.com [opentrons.com]
- 12. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
C18 LPA quality control and purity assessment
Welcome to the technical support center for C18 Lysophosphatidic Acid (LPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quality control and purity assessment of C18 LPA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during your experiments with this compound.
Q1: My this compound shows a lower than expected concentration or activity in my aqueous buffer. What could be the cause?
A1: This is a common issue related to the solubility and stability of this compound in aqueous solutions. Several factors could be at play:
-
Poor Solubility: this compound has limited solubility in aqueous buffers.[1] To improve this, consider the following:
-
Use of a Carrier Protein: Dissolving this compound in the presence of fatty acid-free bovine serum albumin (BSA) can significantly enhance its solubility and stability in aqueous media.[1] A common approach is to prepare a stock solution of this compound with 0.1% (w/v) BSA in phosphate-buffered saline (PBS).[1]
-
Sonication: To ensure proper dispersion and break up micelles that may form at concentrations above the critical micelle concentration (CMC), sonication of the aqueous preparation can be beneficial.[1]
-
Ethanol/Water Mixtures: For some applications, dissolving this compound in an ethanol:water (1:1, v/v) solution can be effective, though heating and sonication might be necessary for complete dispersion.[1]
-
-
Adsorption to Surfaces: this compound is prone to sticking to plastic and glass surfaces, especially in dilute solutions.[1] This can lead to a significant decrease in the effective concentration. To mitigate this, use low-adhesion microcentrifuge tubes and pipette tips.
-
Degradation: Aqueous preparations of this compound are only stable for a short period, typically 24-48 hours, even when stored at 4°C.[1] For longer-term storage, it is recommended to store this compound in an organic solvent at -20°C.[1]
Q2: I am observing multiple peaks or unexpected masses during LC-MS analysis of my this compound standard. What are the potential reasons?
A2: The presence of multiple peaks or unexpected masses in your LC-MS analysis of this compound can indicate several issues:
-
Acyl Migration: Under non-neutral pH conditions (acidic or basic), the acyl chain of this compound can migrate from the sn-1 to the sn-2 position, creating the 2-LPA isomer.[1] Commercial preparations of this compound may contain up to 10% of this isomer. To minimize this, maintain neutral pH during storage and sample preparation.
-
Oxidation: If the this compound has an unsaturated acyl chain (e.g., C18:1 LPA), the double bond is susceptible to oxidation.[1] This can be minimized by storing the lipid under an inert atmosphere (e.g., nitrogen or argon) and avoiding exposure to oxidizing conditions.[1]
-
Contamination with Other Lipids: A common issue in the analysis of biological samples is the interference from other lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC).[2] LPC can be artificially converted to LPA in the ion source of the mass spectrometer, leading to an overestimation of LPA levels.[2] A robust HPLC method with good separation is crucial to distinguish this compound from these interfering species.[2]
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which can be accelerated by non-neutral pH and elevated temperatures.[3] This degradation can result in the formation of free fatty acids and glycerol-3-phosphate.
Q3: My this compound fails to elicit the expected biological response in my cell-based assay. How can I troubleshoot this?
A3: A lack of biological activity can be frustrating. Here are some steps to troubleshoot this issue:
-
Confirm Purity and Integrity: Before conducting biological assays, it is crucial to verify the purity and integrity of your this compound stock using an analytical technique like LC-MS. This will confirm the identity of the molecule and rule out significant degradation or contamination.
-
Check Solubility and Delivery: As mentioned in Q1, ensure that the this compound is properly solubilized in your cell culture medium. The use of a carrier like fatty acid-free BSA is highly recommended for cell-based experiments to ensure the lipid is bioavailable to the cells.
-
Receptor Expression: Confirm that your cell line expresses the appropriate LPA receptors (LPARs) that are activated by this compound. Different cell types have varying LPAR expression profiles, which will influence their responsiveness.
-
Review Storage and Handling: this compound is sensitive to improper storage. Aqueous solutions should be freshly prepared.[1] Organic stock solutions should be stored at -20°C under an inert atmosphere.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
Data Summaries
The following tables provide a summary of key quantitative data for this compound.
Table 1: Commercial this compound Purity Specifications
| Parameter | Typical Specification | Potential Impurities |
| Purity | >99% | 2-LPA isomer (up to 10%) |
| Form | Powder or solution in organic solvent | Residual solvents |
| Storage Temperature | -20°C |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Powder | - | -20°C | Up to 1 year |
| Organic Solution | Chloroform (B151607), Ethanol:Water (1:1) | -20°C | Up to 1 year[1] |
| Aqueous Preparation | PBS with 0.1% BSA | 4°C | 24-48 hours[1] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by LC-MS/MS
This protocol outlines a general method for the purity assessment of this compound using liquid chromatography-tandem mass spectrometry.
Materials:
-
This compound standard
-
HPLC-grade methanol, water, and ammonium (B1175870) hydroxide
-
C18 reverse-phase HPLC column (e.g., 2.1 mm ID x 10 mm, 5 µm)[2]
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) in the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Methanol/water/NH4OH (90:10:0.1, v/v/v)[2]
-
Mobile Phase B: 5 mM ammonium acetate (B1210297) in Methanol/water (90:10, v/v)[2]
-
Gradient:
-
0-3 min: 100% A
-
3-5 min: Linear gradient to 100% B
-
5-10 min: 100% B
-
10-11 min: Linear gradient to 100% A
-
11-12 min: 100% A (re-equilibration)
-
-
Flow Rate: 0.2 mL/min, increasing to 0.8 mL/min during the gradient and returning to 0.2 mL/min.[2]
-
Injection Volume: 10 µL[2]
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor for the specific parent-to-daughter ion transition for this compound.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximal signal intensity.
-
-
Data Analysis:
-
Integrate the peak area for the this compound transition.
-
Assess purity by calculating the percentage of the main peak area relative to the total area of all detected peaks.
-
Look for the presence of the 2-LPA isomer, which may elute close to the 1-LPA peak.
-
Visualizations
Diagram 1: this compound Signaling Pathway
Caption: Overview of the this compound signaling cascade.
Diagram 2: Experimental Workflow for this compound Purity Assessment
References
Technical Support Center: Understanding the Impact of Serum on C18 LPA Bioactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C18 Lysophosphatidic Acid (LPA). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the complexities of C18 LPA bioactivity, particularly concerning the influence of serum in your experiments.
Troubleshooting Guide
Encountering unexpected results in your this compound experiments? This guide provides solutions to common issues, especially those arising from the presence of serum.
| Issue | Potential Cause | Recommended Solution |
| High background signal in bioassays | Endogenous LPA and other growth factors in serum can activate signaling pathways, masking the specific effects of exogenously added this compound.[1][2][3] | Serum Starvation: Culture cells in serum-free or low-serum (0.1-0.5%) medium for 12-24 hours before this compound stimulation. This synchronizes cells and reduces background signaling.[4][5] Use of Charcoal-Stripped Serum: If serum is necessary, use charcoal-stripped serum to remove lipids and other small molecules, including endogenous LPA. Appropriate Controls: Always include a "vehicle-only" control (e.g., fatty acid-free BSA in PBS) and a "serum-only" control to quantify the background signal. |
| High variability between experimental replicates | The concentration of LPA and other bioactive lipids can vary significantly between different batches of serum.[6][7][8] Additionally, the enzyme autotaxin in serum continuously produces LPA from lysophosphatidylcholine (B164491) (LPC).[9][10][11] | Consistent Serum Batch: Use a single batch of serum for an entire set of experiments to minimize variability. Consider Serum-Free Conditions: For maximal consistency and to study the direct effects of this compound, conducting experiments in a serum-free medium with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) is highly recommended.[12] Autotaxin Inhibitors: In specific experimental setups, consider using an autotaxin inhibitor to prevent the generation of additional LPA in the serum-containing medium.[13] |
| Lower than expected this compound potency (higher EC50) | Protein Binding: this compound binds with high affinity to serum albumin and other proteins like gelsolin.[12][14] This binding can reduce the concentration of free, biologically active this compound available to interact with its receptors. | Account for Protein Binding: Be aware that the effective concentration of this compound at the receptor level may be lower than the total concentration added in the presence of serum. Use of Fatty Acid-Free Albumin: When preparing this compound solutions, dissolving it in a solution containing fatty acid-free albumin can improve its solubility and delivery to cells, mimicking a more physiological state without the confounding factors of whole serum.[12] |
| Unexpected or pleiotropic cellular responses | Serum contains a complex mixture of growth factors, cytokines, and lipids that can activate multiple signaling pathways simultaneously, potentially interacting with or masking the specific pathways activated by this compound.[15] | Serum Starvation: As mentioned previously, serum starvation is crucial to isolate the signaling events specifically triggered by this compound.[4][5][16] Pathway-Specific Inhibitors: Use specific inhibitors for signaling pathways known to be activated by other serum components to dissect the this compound-mediated effects. |
Frequently Asked Questions (FAQs)
Q1: Why is serum starvation recommended before this compound treatment?
A1: Serum contains significant amounts of endogenous LPA and other growth factors that can stimulate cells, leading to high background signals and making it difficult to discern the specific effects of the exogenously added this compound.[1][4] Serum starvation for 12-24 hours helps to synchronize the cells in a quiescent state and minimizes the interference from these serum components, allowing for a clearer interpretation of this compound-induced bioactivity.[5][16]
Q2: How does serum albumin affect this compound bioactivity?
A2: Serum albumin is the main carrier protein for LPA in the blood.[12] this compound binds to albumin with high affinity, which can have several effects.[12][14] This binding can reduce the concentration of free this compound available to bind to its receptors, potentially leading to a decrease in apparent potency (higher EC50).[12] However, albumin can also facilitate the delivery of LPA to cells and is sometimes necessary for its biological activity in a receptor-specific manner.[12]
Q3: What is the role of autotaxin in serum in my this compound experiments?
A3: Autotaxin (ATX) is an enzyme present in serum that catalyzes the conversion of lysophosphatidylcholine (LPC) into LPA.[9][11][13] This means that even if you add a defined concentration of this compound, the total LPA concentration in your serum-containing culture medium can change over time due to the activity of ATX.[10] This can introduce variability and make it challenging to control the precise dose of LPA your cells are exposed to. Furthermore, LPA itself can act as an allosteric modulator of ATX activity, creating a complex feedback loop.[17]
Q4: Can I use this compound in serum-containing medium?
A4: While it is possible, it is generally not recommended for quantitative studies of this compound bioactivity due to the reasons outlined above (endogenous LPA, protein binding, autotaxin activity). If your experimental design requires the presence of serum, it is crucial to use appropriate controls, such as vehicle-treated serum and charcoal-stripped serum, and to be aware of the potential for confounding effects. For most mechanistic and dose-response studies, a serum-free or low-serum medium is preferable.[4][5]
Q5: How should I prepare my this compound stock solution?
A5: this compound is a lipid and can be challenging to dissolve in aqueous solutions. A common method is to prepare a stock solution in a vehicle containing fatty acid-free BSA. For example, you can dissolve this compound in a solution of 1% fatty acid-free BSA in PBS.[5] Gentle warming and vortexing or sonication can aid in dissolution. The stock solution should be sterile-filtered and can be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Quantitative Data
The presence of serum components, particularly albumin, can significantly influence the bioactivity of this compound. The following table summarizes the effect of Human Serum Albumin (HSA) on the proliferation of human bone marrow-derived mesenchymal stem cells (hBM-dMSCs) induced by 18:1 LPA (a this compound species).
Table 1: Effect of 18:1 LPA on Cell Proliferation in the Presence and Absence of 4% Human Serum Albumin (HSA)
| 18:1 LPA Concentration (µM) | Cell Proliferation (% of Control) without HSA | Cell Proliferation (% of Control) with 4% HSA |
| 0.1 | ~100% | ~110% |
| 0.3 | ~105% | ~120% |
| 1 | ~110% | ~130% |
| 3 | ~115% | ~140% |
| 10 | ~120% | ~150% |
* Indicates a significant increase in cell proliferation compared to the control group. Data is adapted from a study on hBM-dMSCs. The presence of HSA significantly enhanced the proliferative effect of 18:1 LPA at concentrations of 0.3 µM and above.[12]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound stimulation.
-
Cell Seeding: Plate cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Serum Starvation: Once confluent, replace the growth medium with serum-free medium and incubate for 12-24 hours.[5]
-
Dye Loading: Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). The solution may contain a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.[5]
-
Aspirate the starvation medium and add the dye loading solution to each well. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Addition and Measurement: Use a fluorescence plate reader with kinetic reading capabilities to measure the baseline fluorescence.
-
Add different concentrations of this compound (prepared in assay buffer, potentially with fatty acid-free BSA) to the wells.
-
Continuously record the fluorescence signal over time to monitor the change in intracellular calcium concentration.[5]
-
Data Analysis: Determine the peak fluorescence intensity for each concentration and plot a dose-response curve to calculate the EC50 value.
Protocol 2: Cell Proliferation Assay (e.g., using a colorimetric reagent like MTT or a fluorescence-based method)
This protocol describes a method to assess cell proliferation induced by this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a low density that allows for proliferation over the course of the experiment.
-
Serum Starvation: After cell adherence, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.[5]
-
This compound Stimulation: Prepare different concentrations of this compound in serum-free or low-serum medium (with a carrier like fatty acid-free BSA).
-
Aspirate the starvation medium and add the medium containing the various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24-72 hours), allowing for cell proliferation.
-
Proliferation Measurement: Add the proliferation reagent (e.g., MTT, WST-1, or a fluorescent dye) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading and plot the absorbance/fluorescence values against the this compound concentrations to determine the effect on cell proliferation.
Visualizations
Caption: this compound signaling pathway overview.
References
- 1. sinobiological.com [sinobiological.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Intra-individual variability in lipoprotein(a): the value of a repeat measure for reclassifying individuals at intermediate risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intra-individual variability in lipoprotein(a): the value of a repeat measure for reclassifying individuals at intermediate risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intra-individual variability in lipoprotein(a) levels: findings from a large academic health system population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma lysophosphatidic acid level and serum autotaxin activity are increased in liver injury in rats in relation to its severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Both plasma lysophosphatidic acid and serum autotaxin levels are increased in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Gelsolin binding and cellular presentation of lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lysophosphatidic acid is a major serum noncytokine survival factor for murine macrophages which acts via the phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high C18 LPA concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of C18 Lysophosphatidic Acid (LPA).
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of high C18 LPA concentrations on cell viability?
A1: High concentrations of this compound, particularly in the micromolar range (>1 µM), have been shown to induce cell injury and apoptosis in various cell types, including neuronal cells and certain cancer cell lines.[1][2] This is in contrast to lower concentrations (0.1–1 µM), which can promote cell survival and proliferation.[1] The specific effect is highly dependent on the cell type and the concentration of LPA used.[1]
Q2: What are the known signaling pathways involved in this compound-induced apoptosis?
A2: High concentrations of this compound can trigger apoptosis through several signaling pathways. A primary mechanism involves the activation of LPA1 and LPA2 receptors, which leads to the downstream activation of the MAPK pathway, including ERK1/2, p38, and JNK.[1][3][4] This cascade results in mitochondrial dysfunction, characterized by a decrease in the anti-apoptotic protein Bcl2, an increase in the pro-apoptotic protein Bax translocation to the mitochondria, and subsequent activation of caspase-3.[1][3][4] Another reported mechanism is the upregulation of the death receptor DR6 (TNFRSF21) via the PI3K/PKC/MEK/ERK pathway.[2]
Q3: Is the cytotoxic effect of this compound the same for all cell types?
A3: No, the effect of this compound is highly cell-type specific. For instance, while high concentrations can induce apoptosis in neuronal cells (like PC12 cells) and HeLa cells, LPA can promote proliferation and protect against apoptosis in other cell types, such as ovarian cancer cells and human umbilical cord mesenchymal stem cells.[5][6] It is crucial to determine the specific effect of LPA on your cell line of interest.
Q4: What are the recommended working concentrations for this compound in cell culture?
A4: The optimal concentration of this compound is application-dependent. For studying pro-survival and proliferative effects, concentrations in the range of 0.1-10 µM are often used.[2] To investigate apoptotic effects, higher or "pathologic" concentrations, typically from 10 µM to 100 µM, are often required.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental question.
Q5: How should I prepare and store this compound for cell culture experiments?
A5: this compound has limited solubility in aqueous solutions. It is often dissolved in an organic solvent like ethanol (B145695) or DMSO to create a stock solution.[7] For cell culture applications, it is recommended to complex the LPA with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and stability in aqueous media.[8][9] Stock solutions in organic solvents should be stored at -20°C.[8][9] Aqueous preparations are less stable and should ideally be made fresh or stored at 4°C for short periods (24-48 hours).[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability at expected cytotoxic concentrations. | 1. LPA solution instability or degradation. | Prepare fresh this compound solutions for each experiment. Ensure proper storage of stock solutions at -20°C in an appropriate solvent.[8][9] Consider the possibility of LPA degradation if the solution has undergone multiple freeze-thaw cycles.[10] |
| 2. Insufficient LPA concentration. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the cytotoxic threshold for your specific cell line. | |
| 3. Cell line is resistant to LPA-induced apoptosis. | The chosen cell line may not express the necessary LPA receptors (e.g., LPA1, LPA2) or downstream signaling components to initiate apoptosis.[1] Consider using a different cell line known to be sensitive to LPA or transfecting your cells with the relevant receptors. | |
| 4. Suboptimal cell culture conditions. | Ensure that cells are healthy and in the logarithmic growth phase before treatment. High cell density can sometimes mask cytotoxic effects. | |
| High variability in cell viability results between experiments. | 1. Inconsistent LPA solution preparation. | Standardize the protocol for preparing and diluting this compound. Using a carrier protein like fatty acid-free BSA can improve consistency.[8][9] |
| 2. Pipetting errors or uneven cell seeding. | Ensure accurate pipetting and uniform cell seeding in multi-well plates. | |
| 3. Fluctuation in incubation times. | Adhere strictly to the planned incubation times for LPA treatment. | |
| Unexpected increase in cell proliferation at high LPA concentrations. | 1. Cell-type specific response. | Your cell line may respond to high LPA concentrations by proliferating rather than undergoing apoptosis. This is a known phenomenon in certain cell types like ovarian cancer cells.[5] |
| 2. Contamination of LPA stock. | Ensure the purity of your this compound. If possible, test a new batch or lot of the compound. |
Data Summary
Table 1: Concentration-Dependent Effects of this compound on Cell Viability
| Cell Type | LPA Concentration (µM) | Observed Effect | Reference |
| PC12 (neuronal) | >1 | Decreased cell viability, apoptosis | [1] |
| PC12 (neuronal) | 0.1 - 1 | Attenuation of apoptosis | [1] |
| HeLa | 10 - 25 | Significant reduction in cell viability | [2] |
| HeLa | 50 - 100 | Further reduction in cell viability | [2] |
| Human Umbilical Cord Mesenchymal Stem Cells | Not specified (low) | Stimulated proliferation, anti-apoptotic | [6] |
| Ovarian Carcinoma Cells | Not specified | Proliferation | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
LPA Treatment: Prepare serial dilutions of this compound in serum-free media, complexed with 0.1% fatty acid-free BSA. Remove the culture medium from the wells and replace it with the LPA-containing media. Include a vehicle control (media with 0.1% BSA but no LPA).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: this compound-Induced Apoptotic Signaling Pathway.
Caption: Experimental Workflow for Assessing this compound Cytotoxicity.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. Frontiers | Lysophosphatidic Acid Induces Apoptosis of PC12 Cells Through LPA1 Receptor/LPA2 Receptor/MAPK Signaling Pathway [frontiersin.org]
- 2. Lysophosphatidic Acid Triggers Apoptosis in HeLa Cells through the Upregulation of Tumor Necrosis Factor Receptor Superfamily Member 21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid Induces Apoptosis of PC12 Cells Through LPA1 Receptor/LPA2 Receptor/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Induces Apoptosis of PC12 Cells Through LPA1 Receptor/LPA2 Receptor/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid enhances human umbilical cord mesenchymal stem cell viability without differentiation via LPA receptor mediating manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Facile Titrimetric Assay of Lysophosphatidic Acid in Human Serum and Plasma for Ovarian Cancer Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C18 LPA Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for C18 Lysophosphatidic Acid (LPA) treatment. Find answers to frequently asked questions, troubleshoot common experimental issues, and utilize detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is C18 LPA and how does it exert its effects?
A1: C18 Lysophosphatidic Acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule. It consists of a glycerol (B35011) backbone, a phosphate (B84403) head group, and a C18 acyl chain (e.g., oleoyl-LPA, 18:1), which is one of the most common forms found in serum.[1] this compound functions by binding to and activating at least six specific G protein-coupled receptors (GPCRs) on the cell surface, known as LPA receptors 1-6 (LPA₁₋₆).[2][3] This binding initiates a cascade of intracellular signaling events that regulate a wide variety of cellular processes, including proliferation, migration, survival, and cytoskeletal rearrangement.[4]
Q2: Why is optimizing the incubation time for this compound treatment so critical?
A2: The optimization of incubation time is crucial because LPA-induced cellular responses occur over different temporal scales.
-
Rapid, transient events: Activation of downstream signaling proteins, such as the phosphorylation of ERK1/2 or an increase in intracellular calcium, can occur within seconds to minutes.[5][6]
-
Intermediate responses: Cellular processes like cytoskeletal changes and cell migration often require several hours of stimulation.[2]
-
Long-term effects: Outcomes such as cell proliferation, differentiation, or apoptosis typically necessitate incubation periods of 24 to 48 hours or longer.[7]
Using a suboptimal incubation time can lead to missing a transient signal or misinterpreting the primary versus secondary effects of this compound treatment.
Q3: What is a recommended starting point for this compound incubation time and concentration?
A3: The optimal incubation time and concentration are highly dependent on the specific cell type, the LPA receptor subtypes expressed, and the biological endpoint being measured.[2][3] It is always recommended to perform a time-course and dose-response experiment for your specific system. The tables below provide general starting points.
Table 1: Recommended Incubation Times for Various Endpoints
| Experimental Endpoint | Typical Incubation Time | Rationale |
| G-Protein Activation | 30 seconds - 5 minutes | The initial receptor-G protein coupling is a very rapid event. |
| Calcium Mobilization | 30 seconds - 10 minutes | PLC-mediated release of intracellular calcium is a fast signaling event.[6] |
| MAPK/ERK & PI3K/Akt Phosphorylation | 2 minutes - 4 hours | These pathways are rapidly activated, but the signal duration can vary. Some systems show a peak within 5-30 minutes.[5][7][8] |
| Cytoskeletal Rearrangement / Stress Fiber Formation | 30 minutes - 8 hours | Rho/ROCK-mediated changes to the actin cytoskeleton take longer to manifest.[9][10] |
| Cell Migration / Invasion | 4 hours - 24 hours | These complex processes require sustained signaling and cellular reorganization.[7] |
| Cell Proliferation / Viability | 24 hours - 72 hours | Cell division is a lengthy process requiring progression through the cell cycle.[7] |
| Gene Expression Changes | 1 hour - 24 hours | This allows sufficient time for transcription and translation of target genes. |
Table 2: Recommended this compound Concentration Ranges
| Cell Response | Typical Concentration Range | Notes |
| Receptor Activation & Signaling | 1 - 10 µM | Higher concentrations may be needed depending on the cell type and media components. |
| Cell Proliferation & Migration | 1 - 20 µM | In some cell types, concentrations up to 100 µM have been used, but this can risk toxicity or precipitation.[11] |
| In Vivo Studies | Varies widely | LPA levels in biological fluids like serum can range from 2-20 µM.[11] |
Troubleshooting Guides
Problem: I am not observing any cellular response after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The signaling event may be very transient. Perform a detailed time-course experiment with shorter and more frequent intervals (e.g., 0, 2, 5, 10, 30, 60 minutes) for signaling studies. |
| LPA Degradation or Instability | This compound in aqueous solutions is only stable for about 24-48 hours when refrigerated.[1] Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[12] |
| LPA Precipitation | High concentrations of LPA can precipitate with divalent cations like Ca²⁺ in the culture medium, reducing its effective concentration.[11] Consider using serum-free or low-calcium media for the treatment period. |
| Incorrect LPA Preparation | LPA can adhere to plastic surfaces.[1] When preparing solutions, especially at low concentrations, consider using low-adhesion tubes. Solubilizing LPA in a carrier like fatty acid-free Bovine Serum Albumin (BSA) can improve solubility and bioavailability.[13] |
| Low Receptor Expression | The cell line may not express the necessary LPA receptors to elicit the desired response. Verify the expression of LPA₁₋₆ via qPCR or Western blot. |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can alter signaling responses. |
Problem: I am seeing high variability or inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell State | Standardize cell culture conditions rigorously. Always use cells from the same passage range, seed at the same density, and allow them to adhere for the same amount of time before serum starvation. |
| Incomplete Serum Starvation | Residual growth factors in serum can activate basal signaling pathways, masking the effect of LPA. Ensure serum starvation is complete (typically 16-24 hours) and the medium is fully replaced with treatment medium.[14] |
| LPA Stock Inconsistency | Aliquot your this compound stock solution upon receipt to minimize freeze-thaw cycles.[12] Ensure the solvent has fully evaporated before reconstitution if the LPA was stored in an organic solvent. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding LPA to the culture wells. |
Experimental Protocols
Protocol 1: General Method for this compound Treatment of Adherent Cells
-
Cell Seeding: Plate cells in the desired format (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere for 24 hours in complete growth medium.
-
Serum Starvation: Gently aspirate the growth medium. Wash the cells once with sterile Phosphate Buffered Saline (PBS). Add serum-free medium and incubate for 16-24 hours to reduce basal signaling activity.
-
LPA Preparation: On the day of the experiment, thaw an aliquot of this compound stock (e.g., 10 mM in methanol (B129727) or fatty acid-free BSA/PBS). Prepare serial dilutions in serum-free medium to achieve the desired final concentrations.
-
Treatment: Aspirate the starvation medium and replace it with the LPA-containing medium. Gently swirl the plate to ensure even distribution.
-
Incubation: Place the cells back in the incubator (37°C, 5% CO₂) for the predetermined duration based on your experimental endpoint.
-
Endpoint Analysis: After incubation, proceed immediately with the downstream application, such as cell lysis for protein analysis, fixation for imaging, or harvesting for flow cytometry.
Protocol 2: Time-Course Analysis of ERK1/2 Phosphorylation by Western Blot
-
Preparation: Seed and serum-starve cells as described in Protocol 1. Prepare LPA treatment medium at the desired final concentration (e.g., 10 µM).
-
Staggered Treatment: Plan your time points (e.g., 0, 2, 5, 15, 30, 60 minutes). Add the LPA-containing medium to the wells at staggered intervals so all samples can be harvested simultaneously. The "0 minute" well should receive vehicle control (serum-free media, with carrier if used).
-
Cell Lysis: At the end of the experiment, immediately place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Protein Extraction: Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Western Blot: Normalize protein amounts, prepare samples with Laemmli buffer, and perform SDS-PAGE and immunoblotting using primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control).
Visual Guides: Pathways and Workflows
Caption: this compound binds to its receptors, activating distinct G-protein families and their downstream signaling cascades.
Caption: A systematic workflow for determining the optimal this compound incubation time and concentration for a specific cellular response.
Caption: A decision tree to systematically diagnose and resolve issues when no response is observed after this compound treatment.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of extracellular lysophosphatidic acid in the regulation of adipocyte functions and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual effects of lysophosphatidic acid on human airway smooth muscle cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to C18:1 LPA and C18:2 LPA: Unraveling the Effects of Acyl Chain Unsaturation
For Researchers, Scientists, and Drug Development Professionals
Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a critical role in a myriad of cellular processes, acting through a family of G protein-coupled receptors (GPCRs). The biological activity of LPA is significantly influenced by the structure of its acyl chain, including its length and degree of unsaturation. This guide provides an objective comparison of two prominent LPA species: C18:1 LPA (Oleoyl-LPA) and C18:2 LPA (Linoleoyl-LPA), which differ by a single double bond in their fatty acid chain. Understanding the nuanced differences in their effects is crucial for researchers targeting the LPA signaling axis for therapeutic intervention.
Comparative Analysis of Cellular and Receptor-Level Effects
The subtle structural difference between C18:1 LPA and C18:2 LPA translates into distinct biological activities. While both molecules can elicit a range of cellular responses, the potency and, in some cases, the nature of these responses can vary.
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the effects of C18:1 LPA and C18:2 LPA. It is important to note that direct comparative studies for all cellular process are not always available in the literature.
| Parameter | C18:1 LPA (Oleoyl-LPA) | C18:2 LPA (Linoleoyl-LPA) | Cell Type/System | Key Findings |
| LPA1 Receptor Activation (Calcium Mobilization) | ED50: 304.3 nM | ED50: Not determined (weak agonist) | B103 cells expressing LPA1 | C18:1 LPA is a more potent agonist of the LPA1 receptor compared to C18:2 LPA. |
| LPA3 Receptor Activation (Calcium Mobilization) | ED50: 272.3 nM | ED50: Not determined (weak agonist) | B103 cells expressing LPA3 | C18:1 LPA is a more potent agonist of the LPA3 receptor compared to C18:2 LPA. |
| AKT1 Phosphorylation | Enhances phosphorylation | No significant impact | Human monocyte-derived macrophages (MDMs) | C18:1 LPA, but not C18:2 LPA, was found to enhance AKT1 phosphorylation, suggesting a role in cell survival pathways.[1] |
| p38 Phosphorylation | No substantial influence | No substantial influence | Human monocyte-derived macrophages (MDMs) | Neither C18:1 nor C18:2 LPA significantly influenced p38 phosphorylation in this system.[1] |
Signaling Pathways
LPA molecules exert their effects by binding to and activating a family of at least six GPCRs (LPAR1-6). This binding initiates a cascade of intracellular signaling events, primarily through the activation of heterotrimeric G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs). The specific downstream effects are dependent on the receptor subtype expressed by the cell and the G proteins to which they couple.
The available data suggests that the degree of unsaturation in the acyl chain can influence receptor affinity and subsequent signaling pathway activation. For instance, the higher potency of C18:1 LPA at LPA1 and LPA3 receptors suggests that it may more effectively trigger downstream pathways coupled to these receptors, such as Gαq/11-mediated calcium mobilization and Gαi/o-mediated inhibition of adenylyl cyclase. The differential effect on AKT1 phosphorylation further highlights that C18:1 and C18:2 LPA can selectively engage specific signaling modules.
References
Validating C18 LPA Effects: A Comparative Guide to Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available and investigational lysophosphatidic acid (LPA) receptor antagonists for validating the effects of C18 LPA species. C18 LPAs, including 18:0, 18:1, and 18:2 LPA, are among the most abundant and biologically active LPA species, implicated in a wide range of physiological and pathological processes. This guide offers objective, data-driven comparisons to aid in the selection of the most suitable pharmacological tools for your research.
This compound Signaling Pathways
This compound exerts its pleiotropic effects by activating a family of six G protein-coupled receptors (GPCRs), LPA1-6. These receptors couple to various heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, to initiate a cascade of downstream signaling events. The specific cellular response to this compound is determined by the LPA receptor subtype expressed, the G protein coupling preference, and the downstream effector pathways activated in a given cell type.
The diagram below illustrates the major signaling pathways activated by LPA receptors upon binding of this compound.
Caption: this compound activates multiple signaling pathways through LPA receptors.
Comparison of LPA Receptor Antagonists
The selection of an appropriate antagonist is critical for dissecting the specific roles of LPA receptors in this compound-mediated responses. The following tables summarize the in vitro potency and selectivity of commonly used LPA receptor antagonists.
LPA Receptor Antagonist Potency (Ki in µM)
| Antagonist | LPA₁ | LPA₂ | LPA₃ | LPA₄ | LPA₅ | LPA₆ | Reference(s) |
| Ki16425 | 0.34 | 6.5 | 0.93 | Inactive | Inactive | Inactive | [1] |
| BMS-986020 | High Affinity | - | - | - | - | - | [1] |
| AM095 | 0.98 (human) | - | - | - | - | - | [2] |
| H2L5186303 | 27.354 | 0.0089 | 1.23 | - | - | - | [3] |
| UCM-14216 | Inactive | 1.3 (KD, nM) | Inactive | >50-fold selective | >50-fold selective | 10-fold selective | [4] |
Note: "-" indicates data not available. Data is compiled from various sources and experimental conditions may differ.
LPA Receptor Antagonist Potency (IC₅₀ in µM)
| Antagonist | LPA₁ | LPA₂ | LPA₃ | Assay Type | Reference(s) |
| Ki16425 | - | - | - | Inositol Phosphate Production | [5] |
| BMS-986020 | - | - | - | Bile Acid/Phospholipid Transporter Inhibition | [3] |
| AM095 | 0.025 (human) | - | - | Calcium Mobilization | [6] |
| H2L5186303 | 27.354 | 0.0089 | 1.23 | Calcium Mobilization | [3] |
| LPA2 antagonist 1 (C35) | >50 | 0.017 | >50 | Calcium Mobilization | [4] |
| UCM-14216 | - | 1.9 | - | Functional Antagonism | [4] |
Note: "-" indicates data not available. Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols for Validating this compound Effects
A variety of in vitro assays can be employed to validate the effects of this compound and characterize the pharmacological properties of LPA receptor antagonists. The following diagram outlines a typical experimental workflow.
Caption: A typical workflow for LPA receptor antagonist validation.
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for a specific LPA receptor by competing with a radiolabeled ligand.[5]
Principle: Cell membranes expressing the target LPA receptor are incubated with a fixed concentration of a radiolabeled LPA analog (e.g., [³H]LPA) and varying concentrations of the unlabeled antagonist. The amount of radioligand bound to the receptor is then measured.
Protocol Outline:
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human LPA receptor of interest.[5]
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with the radiolabeled LPA and a dilution series of the antagonist.[5]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[5]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
Data Analysis: Generate a competition curve to determine the IC₅₀ value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[5]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block this compound-induced increases in intracellular calcium, a hallmark of Gαq/11 activation.[7]
Principle: Cells expressing the target LPA receptor are loaded with a calcium-sensitive fluorescent dye. The change in fluorescence upon stimulation with this compound in the presence and absence of the antagonist is measured.[7]
Protocol Outline:
-
Cell Culture and Plating: Seed cells stably expressing the human LPA receptor into 96-well plates.[7]
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).[7]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the antagonist.[7]
-
Agonist Stimulation and Signal Detection: Stimulate the cells with this compound and measure the fluorescence signal over time using a fluorescence plate reader.[7]
-
Data Analysis: Determine the IC₅₀ value from the dose-response curve of the antagonist's inhibition of the this compound-induced calcium signal.[7]
GTPγS Binding Assay
This assay measures the first step in G protein activation following receptor stimulation, providing a functional readout of antagonist activity.[8]
Principle: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify G protein activation in cell membranes expressing the target LPA receptor. Antagonists will inhibit the this compound-induced increase in [³⁵S]GTPγS binding.[8]
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.[8]
-
Assay Reaction: Incubate the membranes with this compound, varying concentrations of the antagonist, GDP, and [³⁵S]GTPγS.[8]
-
Separation and Detection: Separate membrane-bound [³⁵S]GTPγS from unbound nucleotide by filtration and quantify the radioactivity.[8]
-
Data Analysis: Measure the inhibition of this compound-stimulated [³⁵S]GTPγS binding to determine the antagonist's IC₅₀ value.[8]
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that provides an integrated readout of cellular responses following receptor activation.[9]
Principle: This assay measures changes in the local mass density of the cell monolayer upon receptor stimulation, which reflects the dynamic redistribution of cellular components. This change is detected as a shift in the resonant wavelength of light passing through a biosensor integrated into the bottom of the microplate.[9]
Protocol Outline:
-
Cell Seeding: Seed cells expressing the target LPA receptor onto biosensor microplates.[5][9]
-
Baseline Measurement: Establish a stable baseline optical response for the resting cells.[5]
-
Compound Addition: Add the antagonist at various concentrations, followed by the addition of this compound.[5]
-
Signal Detection: Monitor the change in the wavelength of reflected light in real-time.[5]
-
Data Analysis: Quantify the inhibition of the this compound-induced DMR signal to determine the antagonist's potency.[9]
By utilizing the information and protocols outlined in this guide, researchers can effectively validate the effects of this compound and select the most appropriate receptor antagonists to advance their understanding of LPA signaling in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. AM095 - MedChem Express [bioscience.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
The Synergistic Potential of C18 LPA and Autotaxin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis is a critical mediator in a host of physiological and pathological processes, including cell proliferation, migration, and survival.[1] Dysregulation of this pathway is strongly implicated in the progression of diseases such as cancer, fibrosis, and inflammation.[1][2] Autotaxin, a secreted enzyme, is the primary producer of extracellular LPA, catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[3][4] Among the various LPA species, C18 LPAs, particularly LPA 18:0, have been identified as significant players in these disease contexts.[5] This guide provides a comparative overview of the combination studies involving C18 LPA and autotaxin inhibitors, presenting key experimental data, detailed protocols, and signaling pathway visualizations to support further research and drug development.
Unraveling the ATX-LPA Signaling Axis
The ATX-LPA signaling cascade is initiated by the conversion of LPC to LPA by autotaxin.[6] LPA then binds to and activates at least six G protein-coupled receptors (LPAR1-6), triggering a variety of downstream signaling pathways that contribute to cellular responses.[1][3] The inhibition of autotaxin presents a promising therapeutic strategy to attenuate these pathological signals.[7]
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for autotaxin inhibitors.
Comparative Efficacy of Autotaxin Inhibitors
Several autotaxin inhibitors have been developed and evaluated in preclinical and clinical studies.[2][4] These inhibitors vary in their potency and mechanism of action. The following table summarizes the in vitro and in vivo efficacy of selected autotaxin inhibitors, with a focus on their impact on LPA levels, a key pharmacodynamic marker.
| Inhibitor | Target | IC50 (in vitro) | In Vivo Model | Key Findings | Reference |
| PF-8380 | Autotaxin | 2.8 nM (isolated enzyme), 101 nM (human whole blood) | Rat Air Pouch Model of Inflammation | Orally bioavailable; reduced plasma and inflammatory site LPA levels by >95%; attenuated inflammatory hyperalgesia. | [8] |
| Ziritaxestat (GLPG1690) | Autotaxin | Not explicitly stated | Bleomycin-induced pulmonary fibrosis | Showed antifibrotic activity in preclinical models. Phase III trials in idiopathic pulmonary fibrosis (IPF) were discontinued (B1498344) due to unfavorable risk-benefit. | [2][4] |
| IOA-289 | Autotaxin | Not explicitly stated | Pancreatic Cancer | Currently in clinical trials for metastatic pancreatic cancer in combination with standard chemotherapy. | [2][6] |
| HA130 | Autotaxin (boronic acid-based) | ~30 nM | Mouse model | Intravenous injection led to a rapid decrease in plasma LPA levels, indicating a high turnover of LPA in circulation. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols employed in the study of the ATX-LPA axis.
In Vitro Autotaxin Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against autotaxin.
Caption: A generalized workflow for determining the in vitro potency of an autotaxin inhibitor.
Detailed Steps:
-
Reagent Preparation: Prepare a series of dilutions of the test inhibitor. Recombinant human autotaxin and the substrate, lysophosphatidylcholine (LPC), are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: In a microplate, incubate the recombinant autotaxin with the various concentrations of the test inhibitor for a predetermined time at room temperature.
-
Enzymatic Reaction: Initiate the reaction by adding the LPC substrate to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration, allowing the enzymatic conversion of LPC to LPA.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done by quantifying the choline released (a byproduct of the reaction) using a colorimetric or fluorometric assay, or by directly measuring LPA levels via mass spectrometry.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Pharmacodynamic Assessment of Autotaxin Inhibition
This protocol describes the measurement of LPA levels in biological fluids as a pharmacodynamic marker of autotaxin inhibition in an animal model.
Experimental Workflow:
-
Animal Dosing: Administer the autotaxin inhibitor to the animal model (e.g., rats or mice) via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection: At various time points post-dosing, collect biological samples such as plasma, serum, or bronchoalveolar lavage fluid.[3]
-
Lipid Extraction: Perform a lipid extraction from the collected samples to isolate the LPA.
-
LPA Quantification: Quantify the levels of specific LPA species, including this compound, using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Compare the LPA levels in the treated group to a vehicle-treated control group to determine the extent and duration of autotaxin inhibition.
The Future of ATX-LPA Axis Inhibition
The development of potent and specific autotaxin inhibitors holds significant promise for the treatment of a wide range of diseases.[4] While some clinical trials have faced setbacks, the rationale for targeting this pathway remains strong.[2][4] Future research directions may include the development of dual inhibitors that target both autotaxin and LPA receptors, potentially offering superior therapeutic efficacy.[9][10] Furthermore, combination therapies that pair autotaxin inhibitors with existing anti-fibrotic or anti-cancer agents are being actively explored to enhance treatment outcomes.[2][4][6] A deeper understanding of the specific roles of different LPA species, such as this compound, will be crucial for the development of more targeted and effective therapies.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Autotaxin Ameliorates LPA-Mediated Neuroinflammation and Alleviates Neurological Dysfunction in Acute Hepatic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PMC [pmc.ncbi.nlm.nih.gov]
Validating C18 LPA Function: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, rigorously validating the functional effects of C18 lysophosphatidic acid (LPA) is critical for accurate and reproducible results. This guide provides a comparative overview of key orthogonal methods for assessing C18 LPA activity, supported by experimental data and detailed protocols. Employing these distinct methodologies, which rely on different underlying principles, ensures a comprehensive and robust validation of this compound's impact on cellular signaling.
Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1 through 6 (LPAR1-6).[1] this compound is a stable, synthetic analog widely used in research to study these signaling pathways, which are integral to numerous cellular processes like proliferation, migration, and cytoskeletal remodeling.[1] The activation of LPA receptors by this compound initiates a cascade of intracellular events mediated by heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13.[2][3] This guide focuses on three well-established orthogonal methods that probe distinct downstream consequences of this compound receptor activation: Calcium Mobilization Assays, RhoA Activation Assays, and Cell Migration Assays.
Comparison of Orthogonal Functional Assays for this compound
The selection of a validation method depends on the specific research question, required throughput, and available resources. The following table summarizes and compares the key characteristics of the three primary orthogonal assays for this compound function.
| Feature | Calcium Mobilization Assay | RhoA Activation Assay | Cell Migration Assay (Transwell) |
| Principle | Measures the transient increase in intracellular calcium ([Ca2+]i) following Gq-mediated PLC activation.[1][4] | Detects the activation of the small GTPase RhoA, a key event downstream of G12/13 signaling, by capturing its active GTP-bound state.[5] | Quantifies the chemotactic movement of cells towards an LPA gradient, an integrated cellular response involving multiple signaling pathways.[2][6] |
| Signaling Pathway Probed | Gq/11 -> PLC -> IP3 -> Ca2+ Release[7] | G12/13 -> RhoGEF -> RhoA activation[3][5] | Integrated response involving G12/13, Gi, and other pathways leading to cytoskeletal rearrangement and motility.[2][8] |
| Primary Output | Change in fluorescence intensity over time. | Western blot band intensity of GTP-bound RhoA. | Number of migrated cells.[2] |
| Throughput | High (amenable to 96- and 384-well plates).[4] | Low to Medium. | Medium. |
| Assay Time | Short (minutes to hours). | Medium (several hours to a day). | Long (hours to over a day).[2] |
| Complexity | Low to Medium. | High. | Medium. |
| Quantitative Nature | Semi-quantitative to quantitative (EC50/IC50 determination).[4] | Semi-quantitative (fold change). | Quantitative. |
| Key Advantage | Rapid, high-throughput, and directly measures a proximal signaling event.[1] | Directly measures the activation of a key downstream effector in cytoskeletal dynamics.[5] | Provides a physiologically relevant, integrated measure of cellular function.[6] |
| Key Disadvantage | Indirectly measures receptor activation; potential for off-target effects influencing calcium. | Labor-intensive, lower throughput, and requires specific reagents. | Slower assay with higher variability; influenced by multiple cellular factors. |
Quantitative Data from Functional Assays
The following tables present representative quantitative data obtained from the described orthogonal methods. It is important to note that optimal concentrations and time points should be empirically determined for each cell type and experimental system.
Table 1: LPA-Induced Intracellular Calcium Release
This table exemplifies the data generated from a calcium mobilization assay, often used to determine the potency of LPA receptor agonists or antagonists.
| Compound | Target | Assay | IC50 (nM) | Cell Line |
| AM-966 | Human LPA1 Receptor | LPA-stimulated intracellular calcium release | 17 | CHO cells expressing human LPA1 |
| LPA2 antagonist 1 | Human LPA2 Receptor | LPA-stimulated intracellular calcium release | 17 | Cells expressing human LPA2 |
Data sourced from BenchChem application notes, illustrating typical antagonist potency determination.[4][7]
Table 2: Time-Course of LPA-Induced RhoA Activation
This table shows representative data from a RhoA activation pull-down assay, demonstrating the transient nature of RhoA activation upon LPA stimulation.
| Time after LPA Stimulation (minutes) | Fold Increase in Active RhoA |
| 0 (Control) | 1.0 |
| 0.5 | 2.5 |
| 1 | 3.8 |
| 3 | 5.0 |
| 5 | 3.5 |
| 10 | 2.0 |
Representative data from a RhoA activation pull-down assay in neuronal cells (N1E-115) and HEK293 cells stimulated with 1-5 µM LPA.[1]
Table 3: Dose-Dependent Effect of LPA on Cell Migration
This table presents illustrative data from a Boyden chamber (Transwell) assay, showing the chemotactic response of cells to varying concentrations of LPA.
| LPA Concentration (µM) | Migrated Cells (normalized) |
| 0 (Control) | 1.0 |
| 0.1 | 1.8 |
| 1 | 3.2 |
| 5 | 4.5 |
| 10 | 4.6 |
Representative data from a Boyden chamber assay using ovarian cancer cells (SKOV3) stimulated with LPA. Data is illustrative and will vary by cell type.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound function validation, the following diagrams illustrate the primary signaling cascades and the logical flow of the orthogonal experimental methods.
Caption: this compound signaling pathways and corresponding orthogonal assays.
Caption: Logical workflow for the orthogonal validation of this compound function.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following sections provide condensed protocols for the three key orthogonal assays.
Calcium Mobilization Assay
This assay measures the rapid increase in intracellular calcium following LPA receptor activation.
Methodology:
-
Cell Seeding: Plate cells expressing the LPA receptor of interest (e.g., HEK293 or CHO cells) in black-walled, clear-bottom 96- or 384-well microplates and culture overnight.[4]
-
Dye Loading: Wash cells with an assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often supplemented with Pluronic F-127 to aid dye solubility. Incubate for 45-60 minutes at 37°C in the dark.[4]
-
Compound Addition: Wash the cells to remove excess dye. For antagonist screening, pre-incubate the cells with test compounds for 15-30 minutes.[4]
-
Signal Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading. Inject this compound at a predetermined concentration (e.g., EC80) and immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em ~485/525 nm for Fluo-4) over time.[1]
-
Data Analysis: The change in fluorescence intensity from baseline indicates the intracellular calcium response. For antagonist studies, data is often normalized to controls and used to calculate IC50 values.
RhoA Activation Assay (Pull-down)
This assay specifically measures the amount of active, GTP-bound RhoA.
Methodology:
-
Cell Culture and Stimulation: Grow cells to near confluence and serum-starve to reduce basal signaling. Stimulate cells with this compound for various short time points (e.g., 0, 1, 3, 5, 10 minutes).[1]
-
Cell Lysis: Immediately stop the stimulation by washing with ice-cold PBS and lyse the cells in an ice-cold lysis buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Reserve a small aliquot to measure total RhoA protein levels.[5]
-
Pull-down of Active RhoA: Incubate the clarified lysates with a reagent that specifically binds to GTP-RhoA, such as agarose (B213101) beads conjugated to the Rho-binding domain (RBD) of Rhotekin.[5][9]
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.[9]
-
Elution and Western Blotting: Resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the amount of pulled-down RhoA using a specific anti-RhoA antibody.
-
Data Analysis: Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the input lysates. Express results as a fold change over the unstimulated control.
Cell Migration Assay (Transwell/Boyden Chamber)
This assay quantifies the chemotactic response of cells to an LPA gradient.
Methodology:
-
Cell Preparation: Culture cells to sub-confluence and serum-starve overnight to minimize autocrine signaling and enhance migratory response. Harvest cells and resuspend them in serum-free medium.[2][10]
-
Assay Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate. Add serum-free medium containing this compound (the chemoattractant) to the lower chamber.[2]
-
Cell Seeding: Add the prepared cell suspension to the upper chamber of the Transwell insert. For antagonist studies, cells can be pre-incubated with the inhibitor before seeding.[2]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (typically 4-24 hours, depending on the cell type).[1]
-
Removal of Non-migrated Cells: After incubation, remove the inserts. Use a cotton swab to gently wipe the upper surface of the membrane to remove cells that have not migrated.[2]
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with a fixative (e.g., formaldehyde (B43269) or methanol). Stain the fixed cells with a dye such as Crystal Violet.[10]
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each membrane.[10]
-
Data Analysis: Express the results as the number of migrated cells or as a fold change relative to the control (no chemoattractant).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic Acid Promotes Cell Migration through STIM1- and Orai1-Mediated Ca2+i Mobilization and NFAT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rho GTPases: Masters of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lysophosphatidic Acid (LPA) Species in Ovarian, Breast, and Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Lysophosphatidic acid (LPA), a bioactive phospholipid, has emerged as a critical signaling molecule in the tumor microenvironment of several cancers. It is not a single entity but a class of molecules with varying acyl chain lengths and saturation, each potentially eliciting distinct biological responses. This guide provides an objective comparison of the performance of different LPA species in ovarian, breast, and prostate cancer, supported by experimental data and detailed methodologies. Understanding the nuances of how different LPA species function is paramount for developing targeted and effective cancer therapies.
Data Presentation: Comparing the Impact of LPA Species
The following tables summarize the available quantitative and qualitative data on the effects of different LPA species on key tumorigenic processes in ovarian, breast, and prostate cancer. It is important to note that much of the existing research has utilized 1-oleoyl-LPA (18:1) as the representative LPA species, and comprehensive comparative studies across a wide range of LPA species are still emerging.
Table 1: Comparative Effects of LPA Species on Ovarian Cancer Cells
| LPA Species | Concentration | Cell Line | Effect on Proliferation | Effect on Migration/Invasion | Key Findings |
| Unsaturated LPAs | |||||
| 18:1 (Oleoyl) | 5-20 µM | SKOV-3, OVCAR-3 | Stimulates proliferation[1][2] | Promotes migration and invasion[1][3] | Commonly used LPA species in in vitro studies; activates multiple LPA receptors. |
| 18:2 (Linoleoyl) | Not specified | SKOV-3 | Likely pro-proliferative | Potent chemoattractant[3] | A dominant species found in ovarian cancer ascites. |
| 20:4 (Arachidonoyl) | Not specified | SKOV-3 | Potent growth stimulation | Potent chemoattractant[3] | A dominant species found in ovarian cancer ascites. |
| Saturated LPAs | |||||
| 16:0 (Palmitoyl) | Not specified | SKOV-3 | Less potent than unsaturated LPAs | Less potent than unsaturated LPAs | Generally shows lower activity compared to unsaturated counterparts. |
| 18:0 (Stearoyl) | Not specified | SKOV-3 | Less potent than unsaturated LPAs | Less potent than unsaturated LPAs | Generally shows lower activity compared to unsaturated counterparts. |
Table 2: Comparative Effects of LPA Species on Breast Cancer Cells
| LPA Species | Concentration | Cell Line | Effect on Proliferation | Effect on Migration/Invasion | Key Findings |
| Unsaturated LPAs | |||||
| 18:1 (Oleoyl) | 10 µM | MDA-MB-231 | Stimulates proliferation | Promotes migration and invasion[4] | LPA1 receptor is a key mediator of migration in these cells. |
| Saturated LPAs | |||||
| 16:0 (Palmitoyl) | Not specified | MDA-MB-231 | Not specified | Not specified | Data on direct comparison with unsaturated species is limited. |
Table 3: Comparative Effects of LPA Species on Prostate Cancer Cells
| LPA Species | Concentration | Cell Line | Effect on Proliferation | Effect on Migration/Invasion | Key Findings |
| Unsaturated LPAs | |||||
| 18:1 (Oleoyl) | Not specified | PC-3, DU145 | Stimulates proliferation[5] | Promotes migration[5] | LPAR1 is a key mediator of these effects. |
| Saturated LPAs | |||||
| 16:0 (Palmitoyl) | Not specified | PC-3, DU145 | Not specified | Not specified | High-fat diets rich in saturated fatty acids are linked to prostate cancer progression.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of LPA species.
LPA Extraction and Quantification from Plasma by LC-MS/MS
This protocol is essential for determining the abundance of different LPA species in biological samples.
a. Lipid Extraction:
-
To 100 µL of plasma, add 900 µL of a 1:1 (v/v) butanol/methanol (B129727) solution.
-
Vortex the mixture for 10 seconds and sonicate for 1 hour.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with an additional 100 µL of the butanol/methanol solution.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
b. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different LPA species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).
-
Detect and quantify the individual LPA species using multiple reaction monitoring (MRM) in negative ion mode. Precursor-to-product ion transitions specific for each LPA species are monitored (e.g., for 16:0 LPA: m/z 409.3 -> 153.1; for 18:1 LPA: m/z 435.3 -> 153.1).
-
Quantify the concentration of each LPA species by comparing its peak area to that of a known amount of an internal standard (e.g., 17:0 LPA).
Boyden Chamber Cell Migration/Invasion Assay
This assay is widely used to quantify the chemotactic response of cancer cells to LPA.
a. Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Rehydrate the Boyden chamber inserts (typically with 8 µm pores) with serum-free medium. For invasion assays, the inserts are pre-coated with a basement membrane matrix (e.g., Matrigel).
-
Prepare the chemoattractant solution by diluting the desired LPA species to the final concentration in serum-free medium.
b. Assay Procedure:
-
Add the chemoattractant solution to the lower chamber of the Boyden apparatus.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a humidified incubator for a period of 4-24 hours, depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol and stain with a solution such as crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
siRNA Transfection for LPA Receptor Knockdown
This technique is used to investigate the specific LPA receptors involved in mediating the effects of LPA.
a. Cell Seeding:
-
The day before transfection, seed the cancer cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
b. Transfection:
-
For each well, dilute the specific siRNA targeting the LPA receptor of interest (e.g., LPAR1, LPAR2, or LPAR3) and a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C for 24-72 hours.
c. Validation of Knockdown:
-
After incubation, harvest the cells and assess the knockdown efficiency of the target LPA receptor at the mRNA level (by qRT-PCR) or protein level (by Western blotting).
Western Blotting for ERK Activation
This method is used to determine if LPA activates downstream signaling pathways, such as the MAPK/ERK pathway.
a. Cell Lysis and Protein Quantification:
-
After treating the cells with different LPA species for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by LPA in cancer cells and the general workflows of the experimental protocols described above.
Caption: General LPA signaling pathways in cancer cells.
Caption: Experimental workflow for the Boyden chamber assay.
References
- 1. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Signaling Impacts Prostate Cancer Lineage Plasticity in an Autocrine and Paracrine Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary saturated fatty acids and prostate cancer: insights into NF-κB pathway and lipid metabolism mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C18 LPA and Other Lysophospholipids in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling properties of C18 lysophosphatidic acid (LPA) with other key lysophospholipid species. The information presented is curated from peer-reviewed literature and is intended to assist researchers in understanding the nuanced roles of these bioactive lipids in cellular signaling and to provide a practical resource for experimental design.
Introduction to Lysophosphatidic Acid (LPA)
Lysophosphatidic acid (LPA) is a family of bioactive glycerophospholipids that act as potent extracellular signaling molecules.[1] LPAs are characterized by a glycerol (B35011) backbone, a phosphate (B84403) head group, and a single acyl or alkyl chain of varying length and saturation.[1] These structural variations give rise to a multitude of LPA species, each with potentially distinct biological activities. C18 LPA, which encompasses species such as oleoyl-LPA (18:1), stearoyl-LPA (18:0), and linoleoyl-LPA (18:2), is one of the most abundant and well-studied groups of LPAs.
LPA exerts its effects by activating a family of at least six G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[2][3] The differential expression of these receptors on various cell types, combined with the specific LPA species present in the microenvironment, dictates the downstream cellular response. This intricate signaling network plays a crucial role in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[4][5]
Comparative Analysis of LPA Receptor Activation
The affinity and efficacy with which different LPA species bind to and activate LPA receptors are fundamental to their distinct biological effects. While comprehensive data for all LPA species across all receptor subtypes is still an active area of research, the available data indicate clear preferences.
| LPA Species | Receptor Target | Potency (EC₅₀/Kᵢ) | Assay Type | Reference |
| 1-Oleoyl-LPA (18:1) | LPA₁ | Kᵢ: 2.08 nM | Compensated Interferometric Reader | |
| LPA₅ | Most potent agonist | Calcium Mobilization | [6] | |
| 1-Palmitoyl-LPA (16:0) | LPA₁ | Kᵢ: 1.69 nM | Compensated Interferometric Reader | |
| 1-Stearoyl-LPA (18:0) | LPA₁ | Kᵢ: Not specified in source | Not specified in source | |
| 1-Arachidonoyl-LPA (20:4) | LPA₁ | Kᵢ: 2.59 nM | Compensated Interferometric Reader | |
| 1-Octadecyl LPA (Alkyl-LPA) | LPA₅ | 10-fold > acyl-LPA | Not Specified | [7] |
Note: This table summarizes available data from multiple sources. Direct comparative studies with EC₅₀/Kᵢ values for all LPA species across all LPA receptors are limited.
Differential Signaling Pathways
The activation of LPA receptors by different LPA species initiates distinct downstream signaling cascades, leading to varied cellular responses. The primary signaling pathways involve the coupling to heterotrimeric G proteins, including Gαq/11, Gαi/o, Gα12/13, and Gαs.[2][8]
Gαq/11-PLC-Ca²⁺ Pathway
Activation of the Gαq/11 pathway by LPA leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, a key event in many cellular processes.
Caption: Gαq/11-PLC-Ca²⁺ Signaling Pathway.
Gα12/13-RhoA Pathway
The Gα12/13 pathway is a major mediator of LPA-induced cytoskeletal changes, including stress fiber formation and cell migration. Activation of Gα12/13 leads to the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton.
Caption: Gα12/13-RhoA Signaling Pathway.
Gαi/o-PI3K-Akt and MAPK/ERK Pathways
Coupling to Gαi/o proteins can lead to the activation of multiple downstream pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and proliferation, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is also involved in proliferation and differentiation.
Caption: Gαi/o-PI3K-Akt and MAPK/ERK Pathways.
Comparative Cellular Responses
The differential activation of signaling pathways by various LPA species translates into distinct cellular responses.
| Cellular Response | C18:1 LPA | Other LPA Species | Reference(s) |
| Cell Proliferation | Induces proliferation in various cell types. | Proliferative effects vary depending on the cell type and the specific LPA species. | [9][10][11] |
| Cell Migration | Potent inducer of cell migration. | Alkyl-LPAs can induce migration with equivalent or higher potency. | [7] |
| Calcium Mobilization | Potent inducer. | 1-Octadecyl LPA activates calcium release through LPA₂ and LPA₃ receptors. | [7] |
| ERK Phosphorylation | Induces ERK phosphorylation. | The magnitude and duration of ERK activation can differ between LPA receptor subtypes. | [12] |
| RhoA Activation | Induces RhoA activation. | LPA-induced RhoA activation is a key step in cytoskeletal rearrangement and is mediated by Gα12/13. | [13] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following LPA receptor activation.
Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Culture: Seed cells stably or transiently expressing the LPA receptor of interest into black-walled, clear-bottom 96-well microplates. Culture the cells in the appropriate medium until they reach the desired confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a dispersing agent (e.g., Pluronic F-127) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubation: Remove the culture medium and add the dye-loading solution to each well. Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.
-
Compound Addition: Prepare serial dilutions of the different LPA species in the assay buffer.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader equipped with an injection system. Establish a stable baseline fluorescence reading for each well.
-
Agonist Injection: Inject the LPA agonist solutions into the wells while simultaneously recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured. The data is then used to generate dose-response curves and calculate EC₅₀ values for each LPA species.
Cell Migration Assay (Transwell/Boyden Chamber)
This assay quantifies the chemotactic response of cells to different LPA species.
Workflow:
Caption: Cell Migration Assay Workflow.
Detailed Methodology:
-
Chamber Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: In the lower chamber, add medium containing the desired concentration of the LPA species to be tested. Serum-free medium is used as a negative control.
-
Cell Seeding: Prepare a single-cell suspension of serum-starved cells in serum-free medium. Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 4-24 hours, depending on the cell type).
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde). Stain the cells with a dye such as crystal violet.
-
Quantification: Wash the inserts, allow them to dry, and then count the number of migrated cells in several fields of view under a microscope.
RhoA Activation Assay (G-LISA™)
This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the amount of active, GTP-bound RhoA in cell lysates.
Workflow:
Caption: RhoA Activation Assay Workflow.
Detailed Methodology:
-
Cell Treatment: Culture and serum-starve cells. Treat the cells with the desired concentration of LPA for a short time course (e.g., 0, 1, 3, 5, 10 minutes).
-
Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer.
-
Binding: Add the cell lysates to the wells of a Rho-GTP binding 96-well plate. Incubate to allow the active, GTP-bound RhoA to bind to the Rho-binding domain coated on the plate.
-
Washing: Wash the wells to remove unbound proteins.
-
Detection: Add a specific primary antibody against RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader. The signal intensity is proportional to the amount of active RhoA in the sample.
Conclusion
The signaling landscape of lysophosphatidic acid is complex and multifaceted, with the specific acyl chain composition of the LPA molecule playing a critical role in determining its biological activity. This compound species are potent activators of a variety of cellular responses, but their effects can differ significantly from other LPA species. A thorough understanding of these differences is essential for researchers and drug development professionals seeking to modulate LPA signaling for therapeutic benefit. This guide provides a foundational overview and practical experimental protocols to aid in the investigation of this compound and other lysophospholipids in cellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein-coupled lysophosphatidic acid receptors stimulate proliferation of colon cancer cells through the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms in LPA-induced tumor cell migration: critical role of phosphorylated ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of C18 LPA: A Comparative Guide to its Cross-Reactivity with Lipid Receptors
For Immediate Publication
A Comprehensive Analysis of 1-Oleoyl-sn-glycero-3-phosphate (C18 LPA) Interactions with a Panel of Lipid Receptors, Providing Essential Data for Researchers in Pharmacology and Drug Development.
This guide offers an in-depth comparison of the cross-reactivity of C18 Lysophosphatidic Acid (LPA) with various lipid receptors. This compound, a prominent bioactive signaling molecule, exerts its influence through a family of G protein-coupled receptors (GPCRs), primarily the LPA receptors (LPA₁₋₆). Understanding its selectivity and potential off-target effects on other lipid receptors, such as the Sphingosine-1-Phosphate (S1P) receptors and Toll-like receptors (TLRs), is critical for the accurate interpretation of experimental results and the development of targeted therapeutics.
This document provides a summary of available quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to aid researchers in their understanding of this compound pharmacology.
Quantitative Analysis of this compound Receptor Activation
| Receptor Family | Receptor Subtype | Ligand | Potency (EC₅₀) | Binding Affinity (Kᵢ/Kd) | Assay System | Reference |
| LPA Receptors | LPA₁ | 18:1 LPA | Potent | - | Calcium Mobilization / GTPγS Binding | [1] |
| LPA₂ | 18:1 LPA | Potent | - | Calcium Mobilization / GTPγS Binding | [1] | |
| LPA₃ | 18:1 LPA | Less potent than at LPA₁/LPA₂ | - | Calcium Mobilization / GTPγS Binding | [1] | |
| LPA₄ | 18:1 LPA | Data not available | - | - | ||
| LPA₅ | 18:1 LPA | Data not available | - | - | ||
| LPA₆ | 18:1 LPA | Data not available | - | - | ||
| S1P Receptors | S1P₁₋₅ | 18:1 LPA | No significant activation reported | - | Calcium Mobilization / GTPγS Binding | [1] |
| Toll-like Receptors | TLR2/TLR1 | di-C18 LPA | Activates | Data not available | TNF-α secretion assay | [2] |
Note: "Potent" indicates that 18:1 LPA is a primary agonist for the receptor, though specific EC₅₀ values were not provided in a comparative context in the cited literature.[1] The study on TLR2 used a di-acyl this compound, and quantitative data for mono-acyl this compound is not available.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of LPA receptors activated by this compound.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Experimental workflow for a GTPγS binding assay.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as LPA₁, LPA₂, and LPA₃.
1. Cell Culture and Plating:
-
Culture a cell line stably or transiently expressing the human LPA receptor of interest (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates at 37°C for 45-60 minutes in the dark.
3. Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the microplate into a fluorescence plate reader equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound dilutions into the wells and immediately begin kinetic measurement of fluorescence intensity.
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
1. Membrane Preparation:
-
Culture cells expressing the LPA receptor of interest to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration. Membranes can be stored at -80°C.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP (to regulate basal binding), and varying concentrations of this compound in the assay buffer.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for receptor activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Wash the filters with ice-cold wash buffer.
3. Detection and Data Analysis:
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Conclusion
This compound is a potent agonist for the classical LPA receptors LPA₁, LPA₂, and LPA₃, with a reported lower potency for LPA₃ compared to LPA₁ and LPA₂.[1] While its activity on LPA₄, LPA₅, and LPA₆ is less characterized in a comparative manner, the available data suggest a degree of selectivity within the LPA receptor family. Importantly, there is currently limited evidence for significant cross-reactivity of mono-acyl this compound with the S1P receptor family under standard assay conditions. However, di-acyl forms of this compound have been shown to activate the innate immune receptor TLR2, indicating a potential for cross-talk with inflammatory signaling pathways.[2]
The provided experimental protocols offer robust methods for researchers to further investigate the selectivity and functional effects of this compound and other lipid signaling molecules. A more comprehensive understanding of the cross-reactivity profile of this compound will require systematic studies that evaluate its activity across a broad panel of lipid receptors under standardized conditions. Such data will be invaluable for elucidating the precise physiological and pathological roles of this important lipid mediator.
References
Validating C18 LPA Receptor Targets: A Comparative Guide to siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of small interfering RNA (siRNA) technology for the validation of C18 Lysophosphatidic Acid (LPA) receptor targets against other common methodologies. Lysophosphatidic acid, a bioactive phospholipid, exerts its diverse biological effects through at least six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1][2] The C18 species of LPA is a significant endogenous ligand for these receptors. Validating the specific roles of each LPA receptor subtype is crucial for the development of targeted therapeutics for a range of diseases, including cancer, fibrosis, and cardiovascular conditions.[1][2]
The Role of siRNA in Target Validation
Comparative Analysis of Target Validation Methods
While siRNA is a powerful tool, other methods for target validation exist, each with its own set of advantages and limitations. The choice of method often depends on the specific experimental goals, cell type, and desired duration of the effect.
| Method | Mechanism of Action | Pros | Cons |
| siRNA | Post-transcriptional gene silencing via mRNA degradation.[3][4] | - High specificity- Potent knockdown- Transient effect, allowing for the study of immediate impacts- Relatively straightforward experimental workflow | - Off-target effects are possible[6]- Efficacy can be cell-type dependent- Transient nature may not be suitable for long-term studies |
| CRISPR/Cas9 Knockout (CRISPRko) | Permanent gene disruption at the DNA level through the creation of double-strand breaks.[6] | - Complete and permanent loss of gene function- High specificity with proper guide RNA design | - Irreversible genetic modification- Potential for off-target mutations- Can be lethal if the target gene is essential for cell survival |
| CRISPR interference (CRISPRi) | Transcriptional repression by guiding a catalytically inactive Cas9 (dCas9) to the gene promoter, blocking transcription.[6] | - Reversible gene silencing- No permanent alteration of the genome | - Knockdown may not be as complete as CRISPRko or potent siRNA- Requires the expression of dCas9 fusion proteins |
| Small Molecule Inhibitors/Antagonists | Direct binding to the receptor protein to block its activity. | - Can provide immediate and reversible inhibition- Can be used in vivo | - Specificity can be a major issue, with potential for off-target binding- Development of highly specific inhibitors can be challenging and time-consuming |
Quantitative Comparison of siRNA Efficacy
| siRNA Target | System | Dose/Concentration | % mRNA Reduction (relative to control) | % Protein/Biomarker Reduction | Reference |
| LPA (apolipoprotein(a)) | Primary human hepatocytes | Not specified | Potent reduction | Not specified | [7] |
| LPA (apolipoprotein(a)) | Cynomolgus monkeys | 0.3 mg/kg | Up to 91% | Up to 95% (serum Lp(a)) | [7][8] |
| LPA (apolipoprotein(a)) | Rhesus macaque monkeys | Single dose | >90% | >95% (plasma Lp(a)) | [9] |
| LPA (apolipoprotein(a)) | Humans (Phase 1 Trial) | 9 mg or higher | Not applicable | 71-97% (persisting for months) | [10] |
| LPA (apolipoprotein(a)) | Humans (Phase 1 Trial) | 608 mg | Not applicable | >94% (at 48 weeks) | [11] |
Experimental Protocols
General Protocol for siRNA-Mediated Knockdown of LPA Receptors
This protocol provides a general framework for transfecting cells with siRNA to knockdown a specific LPA receptor. Optimization of transfection conditions, including siRNA concentration and cell density, is crucial for each cell line.[12]
Materials:
-
Validated siRNA targeting the LPAR of interest (and non-targeting control siRNA)
-
Appropriate cell line expressing the target LPA receptor
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM Reduced Serum Medium
-
6-well plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA stocks on ice.
-
Dilute the siRNA stock solution in RNase-free water to the desired concentration (e.g., 10 µM).[13]
-
For each well to be transfected, dilute the siRNA in Opti-MEM.
-
-
Transfection Reagent Preparation:
-
Complex Formation:
-
Transfection:
-
Add the siRNA-lipid complexes drop-wise to the cells in the 6-well plate.[14]
-
Gently rock the plate to ensure even distribution.
-
-
Validation of Knockdown:
Downstream Functional Assays
Following confirmation of target knockdown, researchers can perform various functional assays to assess the phenotypic consequences. These may include:
-
Calcium Mobilization Assays: To measure the effect of LPA receptor knockdown on intracellular calcium signaling in response to C18 LPA stimulation.
-
Cell Migration and Invasion Assays: To determine the role of the specific LPA receptor in cell motility.
-
Proliferation Assays: To assess the impact of receptor silencing on cell growth.
-
GTPγS Binding Assays: To measure G protein activation downstream of the targeted receptor.
Visualizing LPA Receptor Signaling and Experimental Workflows
To better understand the molecular pathways and experimental processes, the following diagrams have been generated.
Caption: this compound receptor signaling pathways.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 6. synthego.com [synthego.com]
- 7. Pre-clinical assessment of SLN360, a novel siRNA targeting LPA, developed to address elevated lipoprotein (a) in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of lipoprotein(a) siRNAs for mechanism of action studies in non-human primate models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical development and phase 1 trial of a novel siRNA targeting lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 13. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. siRNA-mediated Knockdown – RAW 264.7 [protocols.io]
Validating C18 LPA-Mediated Effects: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals investigating the cellular effects of C18 lysophosphatidic acid (LPA), establishing the specificity of its action is paramount. This guide provides a comparative overview of essential control experiments to validate that the observed biological responses are indeed mediated by C18 LPA and its specific signaling pathways.
This publication details the methodologies for critical negative and positive control experiments, including the use of vehicle controls, inactive lipid analogs, pharmacological inhibitors, and genetic knockdowns. By employing these rigorous controls, researchers can confidently attribute cellular changes to this compound signaling, paving the way for accurate data interpretation and the development of novel therapeutics.
Key Control Strategies for this compound Research
To ensure the specificity of this compound-mediated effects, a multi-pronged approach to control experiments is necessary. This involves accounting for the vehicle in which this compound is delivered, using closely related but inactive molecules to rule out non-specific lipid effects, and employing targeted inhibition of its receptors and signaling pathways.
Vehicle and Negative Compound Controls
The initial and most fundamental controls involve addressing the experimental vehicle and non-specific effects of lipid administration.
-
Vehicle Control: this compound is a lipid and is often dissolved in a vehicle such as fatty acid-free bovine serum albumin (BSA) in phosphate-buffered saline (PBS) or a solvent like DMSO. It is crucial to treat a parallel set of cells with the vehicle alone at the same concentration and for the same duration as the this compound treatment. This control accounts for any cellular responses induced by the vehicle itself.
-
Structurally Similar Inactive Lipids: To demonstrate that the observed effects are specific to the structure of this compound, it is recommended to use a structurally related lipid that is known to be biologically inactive or significantly less active at LPA receptors. Examples include lysophosphatidylcholine (B164491) (LPC), the precursor for LPA synthesis, or a saturated LPA species if a specific unsaturated species like C18:1 is being studied, as receptor affinity can vary between different LPA species.[1]
| Control Type | Purpose | Key Considerations |
| Vehicle Control | To account for any effects of the solvent or carrier used to dissolve this compound. | Use the exact same vehicle (e.g., BSA in PBS, DMSO) at the same final concentration as in the experimental group. |
| Inactive Lipid Control | To ensure the observed effect is specific to the LPA structure and not a general lipid effect. | Use a structurally similar but biologically inactive or less active lipid, such as lysophosphatidylcholine (LPC). |
Pharmacological Inhibition of LPA Receptors
The use of specific antagonists for LPA receptors is a powerful method to demonstrate that the effects of this compound are receptor-mediated. This compound primarily signals through the LPA receptors (LPAR1-6).[2]
-
LPA Receptor Antagonists: Pre-treatment of cells with a specific LPA receptor antagonist prior to stimulation with this compound should block the observed downstream effects. The choice of antagonist will depend on the LPA receptor subtype(s) expressed in the experimental cell type. For example, Ki16425 is a commonly used antagonist for LPA1 and LPA3 receptors.[3] It is important to perform a dose-response experiment to determine the optimal concentration of the antagonist.
| Antagonist | Target Receptor(s) | Typical Concentration Range | Reference |
| Ki16425 | LPA1, LPA3 | 1-10 µM | [3] |
| BMS-986020 | LPA1 | 10-100 nM | [4] |
| H2L5186303 | LPA2 | 10-100 nM | [5] |
Genetic Knockdown of LPA Receptors
To complement pharmacological inhibition and to provide a more specific approach, small interfering RNA (siRNA) can be used to knockdown the expression of specific LPA receptors.
-
siRNA-mediated Knockdown: Transfection of cells with siRNA targeting the mRNA of a specific LPA receptor (e.g., LPAR1) should lead to a decrease in the receptor protein level and a subsequent attenuation of the cellular response to this compound. A scrambled or non-targeting siRNA should be used as a negative control to account for any off-target effects of the transfection process. The efficiency of the knockdown should always be validated by qPCR or Western blotting.[6]
| Control Type | Purpose | Key Considerations |
| Non-targeting siRNA | To control for off-target effects of the siRNA delivery and knockdown process. | Use a scrambled siRNA sequence that does not target any known gene in the experimental organism. |
| Knockdown Validation | To confirm the reduction of the target LPA receptor expression. | Measure mRNA levels by qPCR and/or protein levels by Western blot. |
Experimental Protocols
Protocol 1: Pharmacological Inhibition of LPA Receptors
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours.[7]
-
Antagonist Pre-treatment: Pre-incubate the cells with the LPA receptor antagonist at various concentrations (or the optimal determined concentration) for 1-2 hours. Include a vehicle control for the antagonist.
-
This compound Stimulation: Stimulate the cells with this compound for the desired time period. Include a vehicle control for this compound.
-
Downstream Analysis: Lyse the cells and perform downstream assays such as Western blotting for phosphorylated signaling proteins (e.g., p-ERK, p-Akt) or functional assays (e.g., migration, proliferation).
Protocol 2: siRNA-mediated Knockdown of LPAR1
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.
-
Transfection: Transfect cells with LPAR1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Post-Transfection: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Knockdown Validation: Harvest a subset of cells to validate the knockdown efficiency by qPCR or Western blotting for LPAR1.
-
This compound Stimulation and Analysis: Perform the this compound stimulation experiment on the remaining cells as described in Protocol 1.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the experimental design and the underlying biological processes, the following diagrams illustrate a typical this compound signaling pathway and a generalized experimental workflow for studying its effects.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to C18 Lysophosphatidic Acid (LPA) from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of C18 Lysophosphatidic Acid (LPA) from prominent biochemical suppliers. Given the absence of direct head-to-head comparative studies in publicly available literature, this analysis focuses on a comparison of supplier-provided product specifications and an indirect assessment of performance based on their use in peer-reviewed research.
Executive Summary
C18 LPA is a critical bioactive lipid used in a wide range of research applications, from cancer biology to neuroscience. While multiple suppliers offer this compound, researchers often face the challenge of selecting the most suitable product for their specific experimental needs. This guide provides a summary of product specifications from leading suppliers and discusses their application in published research to aid in this selection process. Our findings suggest that while there are minor variations in the stated purity and formulation, products from well-established suppliers are used interchangeably in the literature, indicating a general consistency in quality and biological activity.
Data Presentation: Comparison of this compound Specifications
The following table summarizes the key product specifications for this compound (specifically 1-oleoyl-sn-glycero-3-phosphate, 18:1) from three major suppliers.
| Specification | Avanti Polar Lipids | Cayman Chemical | Echelon Biosciences |
| Product Name | 18:1 Lyso PA | 1-Oleoyl-2-hydroxy-sn-glycero-3-PA (sodium salt) | Oleoyl LPA, 18:1 LPA |
| Purity | >99% (TLC)[1] | ≥95%[2] | >95% |
| Formulation | Powder or in chloroform[1] | Crystalline solid[2] | Not specified (likely solid) |
| Isomer Information | May contain up to 10% of the 2-LPA isomer[1] | Not specified | May contain up to 15% of the 2-acyl isomer |
| Storage | -20°C[3] | -20°C[2] | -20°C or below |
| Stability | At least 1 year (powder) | ≥4 years (crystalline solid)[2] | Not specified |
Indirect Performance Analysis
A notable example is a study on the effects of LPA species on macrophages, where researchers utilized a mixture of LPA species, including 18:1 LPA sourced from both Avanti Polar Lipids and Echelon Biosciences . The use of these products in combination to prepare a standardized experimental reagent suggests that the researchers considered them to be of comparable quality and activity for their phosphoproteomics and cell signaling analyses.
Furthermore, a review of the literature reveals that this compound from these and other reputable suppliers is routinely used to elicit a range of well-characterized biological responses, including:
-
Cell Migration and Invasion: A fundamental process in development, wound healing, and cancer metastasis, LPA is a potent chemoattractant for various cell types.[4][5]
-
Cell Proliferation: LPA acts as a mitogen for many cell types, including fibroblasts and cancer cells.[3][4]
-
Platelet Aggregation: LPA is a known agonist for platelet activation and aggregation.[3][6]
-
Calcium Mobilization: Activation of LPA receptors leads to a rapid increase in intracellular calcium concentrations, a key second messenger in many signaling pathways.[2]
The consistent observation of these biological effects in studies using this compound from different suppliers provides confidence in the general reliability of the commercially available products.
Experimental Protocols
Below are detailed methodologies for key experiments frequently conducted with this compound.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay is used to quantify the chemotactic response of cells to LPA.
-
Cell Culture: Culture cells of interest (e.g., cancer cell lines, fibroblasts) in appropriate media. Prior to the assay, serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Assay Setup:
-
Rehydrate the porous membrane of the Transwell inserts (typically 8 µm pore size) with serum-free media.
-
In the lower chamber, add serum-free media containing the desired concentration of this compound (a typical concentration range is 1-10 µM). Include a negative control (serum-free media alone) and a positive control (e.g., 10% fetal bovine serum).
-
Harvest and resuspend the serum-starved cells in serum-free media at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (typically 4-24 hours).
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) or another suitable fixative.
-
Stain the cells with a solution such as 0.5% crystal violet.
-
Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following LPA receptor activation.
-
Cell Preparation:
-
Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence for a short period.
-
Inject the this compound at the desired concentration (e.g., 1-10 µM) and continue to record the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Visualizations
LPA Signaling Pathway
Lysophosphatidic acid exerts its pleiotropic effects by activating a family of G protein-coupled receptors (GPCRs), primarily LPA1-6. The binding of LPA to its receptors initiates a cascade of intracellular signaling events that regulate a wide array of cellular functions.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human platelets respond differentially to lysophosphatidic acids having a highly unsaturated fatty acyl group and alkyl ether-linked lysophosphatidic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Downstream Targets of C18 LPA Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the downstream targets of C18 lysophosphatidic acid (LPA) signaling. C18 LPA, a key bioactive lipid, exerts its effects through a family of G protein-coupled receptors (GPCRs), influencing a multitude of cellular processes from proliferation and migration to inflammation and fibrosis. Accurate validation of its downstream effectors is paramount for both fundamental research and the development of novel therapeutics. This document offers an objective comparison of various validation techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.
This compound Signaling Pathway Overview
This compound primarily signals through the six known LPA receptors (LPAR1-6). The activation of these receptors by this compound initiates a cascade of intracellular events mediated by heterotrimeric G proteins, including Gαq/11, Gαi/o, Gα12/13, and Gαs. This leads to the modulation of various downstream effector pathways, such as the Phospholipase C (PLC), PI3K/Akt, Rho, and MAPK/ERK pathways, culminating in diverse cellular responses.
General Experimental Workflow for Target Validation
A typical workflow for validating downstream targets of this compound signaling involves a multi-step process, starting from target identification and culminating in functional characterization. This systematic approach ensures the rigorous validation of putative targets.
Comparison of Target Validation Methods
The selection of a validation method depends on the specific research question, the nature of the target, and available resources. The following tables provide a comparative overview of common techniques used to validate downstream targets of this compound signaling.
Table 1: Reporter Gene Assays
Reporter gene assays are widely used to quantify the activation of specific signaling pathways. They typically involve a reporter gene (e.g., luciferase) under the control of a response element that is activated by a transcription factor downstream of the signaling cascade.
| Assay Type | Principle | Commercial Examples | Throughput | Key Advantages | Key Limitations |
| cAMP Reporter Assays | Measures changes in intracellular cAMP levels, often associated with Gαs or Gαi/o activation. | Promega GloSensor™ cAMP Assay | High | High sensitivity, real-time measurements. | Indirect measure of GPCR activation. |
| NFAT Reporter Assays | Measures activation of the NFAT transcription factor, a downstream effector of Gαq/11-mediated calcium signaling. | Promega NFAT-RE Luciferase Reporter | High | Directly links GPCR activation to gene transcription. | Can be activated by other pathways. |
| SRE/SRF Reporter Assays | Measures activation of the Serum Response Element/Factor, downstream of the MAPK/ERK and RhoA pathways. | Promega SRE/SRF-RE Luciferase Reporters | High | Integrates signals from multiple pathways. | Less specific to a single signaling branch. |
| PI3K/Akt Reporter Assays | Measures the transcriptional activity of FOXO proteins, which are regulated by the PI3K/Akt pathway. | BPS Bioscience FOXO Reporter Kit | Medium-High | Specific for the PI3K/Akt pathway. | Requires co-transfection of pathway components. |
Table 2: Protein-Protein Interaction Assays
These assays are designed to detect and quantify the interaction between proteins, such as the recruitment of β-arrestin to an activated GPCR or the association of downstream signaling partners.
| Assay Type | Principle | Commercial Examples | Throughput | Key Advantages | Key Limitations |
| BRET | Bioluminescence Resonance Energy Transfer between a luciferase donor and a fluorescent protein acceptor. | Promega NanoBRET™ | High | High signal-to-noise ratio, real-time kinetics. | Requires genetic fusion of proteins. |
| FRET | Förster Resonance Energy Transfer between two fluorophores. | Thermo Fisher Scientific | Medium | Can be used for imaging protein interactions in live cells. | Lower signal-to-noise than BRET, photobleaching. |
| TR-FRET | Time-Resolved FRET using lanthanide donors with long-lived fluorescence. | Cisbio HTRF® | High | Reduced background fluorescence, robust. | Requires specific labeling reagents. |
| Co-IP | Co-immunoprecipitation of a protein complex using an antibody against one of the proteins. | Various antibody suppliers | Low | Detects endogenous protein interactions. | Prone to false positives and negatives. |
Table 3: Cellular Functional Assays
These assays measure downstream cellular events that are direct consequences of GPCR activation.
| Assay Type | Principle | Commercial Examples | Throughput | Key Advantages | Key Limitations |
| Phosphorylation Assays (Western Blot) | Detection of phosphorylated proteins using phospho-specific antibodies. | Cell Signaling Technology, Abcam | Low-Medium | "Gold standard" for confirming phosphorylation. | Semi-quantitative, labor-intensive. |
| Calcium Mobilization Assays | Measurement of intracellular calcium changes using fluorescent indicators. | Molecular Devices FLIPR® Calcium Assay Kits | High | Highly sensitive and rapid. | Indirect measure of Gαq/11 activation. |
| RhoA Activation Assays | Quantification of active (GTP-bound) RhoA. | Cytoskeleton Inc. G-LISA®, Abcam | Medium | Directly measures activation of a key downstream effector. | Can be technically challenging. |
Logical Relationships Between Validation Techniques
A robust validation strategy often employs a combination of different experimental approaches to build a comprehensive picture of the signaling pathway. The following diagram illustrates the logical flow and complementary nature of these techniques.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) and Phospho-ERK1/2 (Thr202/Tyr204)
This protocol describes the detection of Akt and ERK phosphorylation, key downstream events in this compound signaling, using Western blotting.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HeLa, or a relevant cell line) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and phospho-ERK1/2 (Thr202/Tyr204) (typically diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted 1:5000-1:10000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Strip the membrane and re-probe for total Akt, total ERK, and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: Calcium Mobilization Assay using a FLIPR® System
This protocol outlines the measurement of intracellular calcium flux in response to this compound stimulation.
1. Cell Preparation:
-
Plate cells in a 96- or 384-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂.
2. Dye Loading:
-
Prepare the calcium-sensitive dye solution (e.g., from a FLIPR® Calcium Assay Kit) according to the manufacturer's instructions. This typically involves dissolving the dye in an assay buffer containing a probenecid (B1678239) solution to prevent dye leakage.
-
Remove the culture medium from the cell plate and add an equal volume of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
3. Compound Preparation:
-
Prepare a 2X or 5X stock solution of this compound and any antagonists in the assay buffer.
4. Assay Measurement:
-
Set up the FLIPR® instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm).
-
Program the instrument to add the compound solution to the cell plate and record the fluorescence signal before and after the addition.
-
A typical protocol involves a 10-20 second baseline reading, followed by the addition of the compound and continuous reading for 1-3 minutes.
5. Data Analysis:
-
The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration.
-
The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence.
-
For dose-response experiments, plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Protocol 3: NanoBRET™ Assay for Protein-Protein Interactions
This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to monitor the interaction between two proteins in live cells.
1. Vector Construction:
-
Genetically fuse one protein of interest to NanoLuc® luciferase (the BRET donor) and the other protein of interest to HaloTag® or NanoBRET™ 618 (the BRET acceptor).
2. Cell Transfection:
-
Co-transfect the donor and acceptor constructs into a suitable cell line (e.g., HEK293T) in a 96-well white-bottom plate.
-
The ratio of donor to acceptor plasmid DNA should be optimized to achieve an optimal BRET signal. A 1:10 or 1:20 donor to acceptor ratio is a good starting point.
-
Incubate the cells for 24-48 hours to allow for protein expression.
3. Assay Procedure:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and the HaloTag® NanoBRET™ 618 Ligand according to the manufacturer's protocol.
-
Add the HaloTag® ligand to the cells and incubate for the recommended time to allow for labeling of the acceptor protein.
-
Add the NanoBRET™ substrate to the cells immediately before reading.
-
Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters (e.g., 460 nm for the donor and >600 nm for the acceptor).
4. Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
To obtain the corrected BRET ratio, subtract the background BRET ratio (from cells expressing only the donor) from the raw BRET ratio.
-
An increase in the corrected BRET ratio upon stimulation with this compound indicates an increase in the interaction between the two proteins.
This guide provides a framework for researchers to design and execute robust validation studies for downstream targets of this compound signaling. By carefully selecting and combining the appropriate experimental techniques, scientists can gain a deeper understanding of the complex signaling networks regulated by this important lipid mediator.
C18 LPA: A Comparative Analysis of its Effects in Primary Cells vs. Cell Lines
A Guide for Researchers and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule, influencing a wide array of cellular processes including proliferation, migration, and survival.[1] The C18 isoform of LPA, containing an 18-carbon acyl chain, is one of the most abundant and biologically active species. The cellular response to LPA is primarily mediated through a family of G protein-coupled receptors (GPCRs), LPAR1-6.[2][3]
In biomedical research, cellular models are fundamental tools. A critical distinction exists between primary cells , which are isolated directly from tissues and have a finite lifespan, and cell lines , which are immortalized and can be propagated indefinitely.[4][5] This distinction is paramount when studying signaling molecules like C18 LPA, as immortalization and long-term culture can lead to significant alterations in receptor expression, downstream signaling pathways, and overall cellular phenotype.[5] This guide provides an objective comparison of this compound's effects on these two cell models, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate model system and interpreting their results.
Comparative Data: this compound Effects
The following table summarizes key findings on the differential effects of LPA in primary cells and their cell line counterparts across various biological functions.
| Cell Type (Primary vs. Cell Line) | Cellular Response | Key Findings/Quantitative Data | Signaling Pathways Implicated | LPA Receptors Involved |
| Primary Mouse Mammary Epithelial Cells vs. Ovarian-Independent Tumor Cells | Proliferation | LPA stimulated growth in normal primary cells. In contrast, LPA inhibited the growth of 70% of ovarian-independent tumor cells.[6] | Pertussis Toxin (PT)-sensitive and -insensitive G proteins. The PT-sensitive pathway is uncoupled from the proliferative response in tumor cells.[6] | Not specified |
| Primary Human Umbilical Vein Endothelial Cells (HUVEC) vs. Endothelial Cell Lines (e.g., EAhy926) | Migration & Chemokine Secretion | LPA enhances IL-8 and Monocyte Chemoattractant Protein-1 (MCP-1) expression in both HUVEC and the EAhy926 cell line.[7] LPA at <1 µM enhances monocyte migration, while >1 µM inhibits it.[7] | Gαi/o, PPARγ | LPAR1, LPAR3 |
| Primary Human Pulmonary Artery Endothelial Cells (HPAEC) vs. Human Pulmonary Microvascular Endothelial Cells (HMVEC) | Barrier Function | LPA caused a loss of barrier function in primary HPAECs but not in primary HMVECs, despite similar LPA receptor expression profiles.[8] | Not specified | Primarily LPAR2, LPAR6; low expression of LPAR1, LPAR3, LPAR4.[8] |
| Primary Human Fibroblasts (Cancer-Associated Fibroblasts - CAFs) vs. Normal Fibroblasts | Proliferation & Tumor Promotion | LPA stimulates the proliferation of fibroblasts.[9][10] In CAFs, LPA-LPAR1 signaling promotes lung tumor proliferation in co-culture and in vivo models.[10] | Not specified | LPAR1 |
| Normal Primary Ovarian Epithelial Cells vs. Ovarian Cancer Cell Lines (e.g., OVCAR-3) | LPA Production | Normal and immortalized ovarian epithelial cells produce very low amounts of LPA.[11] In contrast, ovarian cancer cell lines show high constitutive and LPA-induced LPA production.[11] | Phospholipase D (PLD), Phospholipase A2 (PLA2) | Edg4 (LPAR2) levels are elevated in ovarian cancer cells.[11] |
| Primary Human CD8 T Lymphocytes vs. Leukemia Cell Lines | Immune Function | In primary T cells, LPA suppresses immune synapse formation, calcium release, and cytokine secretion.[12][13] In primary leukemia cells, self-antigen mLPA (a form of LPA) is presented by CD1c and recognized by T cells, leading to leukemia cell killing.[14] | RhoA, mDia1, Cytoskeletal rearrangement[12] | LPAR5 (on T cells)[13] |
This compound Signaling Pathways
LPA receptors couple to at least four families of heterotrimeric G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs) to initiate downstream signaling cascades.[15] The specific pathways activated depend on the receptor subtypes expressed and the cellular context.
-
Gαq/11 Pathway: Activates Phospholipase C (PLC), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation.
-
Gαi/o Pathway: Inhibits adenylyl cyclase, decreasing cAMP levels, and activates the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell survival and proliferation.[1][16]
-
Gα12/13 Pathway: Activates the small GTPase RhoA, leading to cytoskeletal reorganization, stress fiber formation, and changes in cell morphology and migration.[17]
Cell lines, particularly those derived from tumors, may exhibit altered G protein function or expression, leading to divergent responses compared to primary cells.[6] For example, a proliferative signal in a primary cell might be switched to an inhibitory one in a tumor cell line due to changes in these signaling networks.[6]
Experimental Protocols and Workflow
A systematic approach is required to compare the effects of this compound on primary cells versus cell lines. The workflow below outlines the key steps.
Key Experimental Methodologies
1. Cell Culture and Preparation
-
Primary Cells: Isolate cells from fresh tissue using enzymatic digestion (e.g., collagenase, dispase) followed by purification (e.g., differential centrifugation, magnetic-activated cell sorting). Culture in specialized media containing essential growth factors. Use cells at a low passage number (typically P2-P5) to minimize phenotypic drift.
-
Cell Lines: Thaw cryopreserved vials and culture in recommended standard media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Subculture regularly to maintain exponential growth.
-
Serum Starvation: Prior to LPA stimulation, wash cells with phosphate-buffered saline (PBS) and incubate in serum-free or low-serum (0.1% FBS) medium for 12-24 hours. This reduces basal signaling and synchronizes the cell cycle, allowing for a clearer assessment of LPA-specific effects.
2. Proliferation Assay (DNA Synthesis)
-
Principle: Measures the rate of new DNA synthesis as an indicator of cell proliferation.
-
Protocol:
-
Plate serum-starved cells in a 96-well plate.
-
Stimulate with various concentrations of this compound (e.g., 0.1 - 10 µM) for 18-24 hours. Include a positive control (e.g., 10% FBS) and a negative control (serum-free media).
-
Add a labeling reagent like BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) for the final 2-4 hours of incubation.
-
Fix the cells, permeabilize, and detect the incorporated label using a specific antibody (for BrdU) or click chemistry (for EdU) linked to a colorimetric or fluorescent reporter.
-
Quantify the signal using a plate reader. Data is typically expressed as a percentage increase over the negative control.
-
3. Transwell Migration Assay
-
Principle: Quantifies the chemotactic response of cells to a chemoattractant (LPA) across a porous membrane.
-
Protocol:
-
Rehydrate Transwell inserts (e.g., 8 µm pore size) in serum-free media.
-
Add serum-free media containing this compound to the lower chamber of the companion plate.
-
Resuspend serum-starved cells in serum-free media and add them to the upper chamber (the Transwell insert).
-
Incubate for 4-24 hours (time optimized for cell type) at 37°C.
-
Remove non-migrated cells from the top surface of the insert with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) and stain with a dye such as crystal violet or DAPI.
-
Elute the dye and measure absorbance, or count the number of migrated cells in several microscopic fields.
-
4. Western Blot for Signaling Protein Phosphorylation
-
Principle: Detects the activation of key signaling proteins (e.g., Akt, ERK) by measuring their phosphorylation state.
-
Protocol:
-
Culture serum-starved cells to near-confluence in 6-well plates.
-
Stimulate with this compound (e.g., 1 µM) for a short time course (e.g., 0, 2, 5, 15, 30 minutes).[16]
-
Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein to ensure equal loading.
-
Conclusion
The effects of this compound can differ significantly between primary cells and immortalized cell lines. Primary cells often retain the physiological responses of their tissue of origin, but can be difficult to obtain and maintain. Cell lines offer reproducibility and scalability but may harbor genetic and signaling alterations that can lead to non-physiological responses.[4][5][18] For example, LPA is mitogenic for normal primary mammary cells but can be growth-inhibitory for some breast cancer cells.[6] Similarly, responses like migration and barrier function can be highly context- and cell-type-specific.[7][8]
For researchers and drug development professionals, these differences underscore the importance of model selection. While cell lines are invaluable for initial screening and mechanistic studies, validating key findings in relevant primary cell models is crucial for enhancing the translational relevance of the research. Understanding the unique signaling landscape of each model system is essential for accurately interpreting data and advancing our knowledge of LPA's role in health and disease.
References
- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Proteomic Phenotyping of Cell Lines and Primary Cells to Assess Preservation of Cell Type-specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the proliferative response to lysophosphatidic acid in primary cultures of mammary epithelium: differences between normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPA modulates monocyte migration directly and via LPA-stimulated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the differential effects of LPA on the barrier function of human pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple actions of lysophosphatidic acid on fibroblasts revealed by transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of LPA‐LPAR1 pathway results in lung tumor growth inhibition by downregulating B7‐H3 expression in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. LPA suppresses T cell function by altering the cytoskeleton and disrupting immune synapse formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LPA suppresses T cell function by altering the cytoskeleton and disrupting immune synapse formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel self-lipid antigen targets human T cells against CD1c+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comparison of primary endothelial cells and endothelial cell lines for studies of immune interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Forms of C18 Lysophosphatidic Acid and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Lysophosphatidic acid (LPA) is a potent signaling phospholipid involved in a myriad of cellular processes, including cell proliferation, migration, and survival. The C18 species of LPA, possessing an 18-carbon acyl chain, is one of the most abundant and biologically active forms. However, the term "C18 LPA" encompasses a group of isomers with distinct structural features that significantly influence their interaction with LPA receptors and subsequent downstream signaling. This guide provides a comprehensive comparison of the isomeric forms of this compound, focusing on their differential biological activities, supported by experimental data.
Isomeric Forms of this compound
The primary isomeric variations in this compound arise from:
-
Acyl Chain Position: The 18-carbon acyl chain can be esterified at the sn-1 or sn-2 position of the glycerol (B35011) backbone, resulting in 1-oleoyl-LPA and 2-oleoyl-LPA, respectively. Due to acyl migration, LPA in solution exists as an equilibrium mixture of these two positional isomers.
-
Double Bond Stereochemistry: The oleoyl (B10858665) (18:1) acyl chain contains a double bond, which can exist in either a cis or trans configuration. The naturally occurring form is predominantly the cis isomer (oleic acid), while the trans isomer (elaidic acid) is often a product of industrial hydrogenation of vegetable oils.
Comparative Biological Activity of this compound Isomers
The subtle structural differences between this compound isomers translate into significant variations in their ability to activate specific G protein-coupled LPA receptors (LPAR1-6). This differential activation leads to distinct downstream signaling cascades and cellular responses.
| Isomer/Analog | Receptor Target(s) | Assay | EC50/IC50 | Cell Line | Reference |
| 1-Oleoyl-LPA (18:1) | LPA1, LPA2, LPA3 | Calcium Mobilization | LPA1: ~10-100 nM, LPA2: ~10-100 nM, LPA3: ~1-10 nM | Various | [1][2] |
| LPA5 | Calcium Mobilization | Most potent ligand tested | RH7777 | [3] | |
| sn-2 Radyl OMPT Analogs (18:1) | LPA1-6 | TGFα Shedding | More potent than LPA itself | HEK293 | [4][5] |
| LPA3 | TGFα Shedding | 0.21 nM | HEK293 | [5] | |
| LPA5, LPA6 | TGFα Shedding | Very potent agonists | HEK293 | [4] | |
| sn-2-Aminooxy Oleoyl LPA | LPA1, LPA4 | Agonist Assay | Weak agonists | RH7777, CHO | [6] |
| LPA2 | Agonist Assay | 382 nM (EC50) | RH7777 | [6] | |
| LPA3 | Antagonist Assay | 56 nM (IC50) | RH7777 | [6] | |
| trans-18:1 Fatty Acid | - | Aortic Fatty Streak Formation | Lower than cis-18:1 | Hamsters | [7] |
Note: The bioactivity of LPA is dependent on long acyl chains (C16-C18). 1-Oleoyl-LPA is reported to be the most potent of the LPA analogs for calcium mobilization in A431 cells and for stimulating growth in various cell lines.[1][2]
LPA Receptor Signaling Pathways
LPA receptors couple to various heterotrimeric G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs) to initiate downstream signaling cascades. The primary pathways include the activation of phospholipase C (PLC), leading to calcium mobilization, and the activation of the Ras-MAPK/ERK pathway, which regulates cell proliferation and survival.[8][9][10]
Caption: LPA receptor signaling pathways.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following LPA receptor activation.
Workflow:
Caption: Calcium mobilization assay workflow.
Detailed Methodology: [11][12][13][14]
-
Cell Seeding: Seed cells stably expressing the desired LPA receptor (e.g., HEK293 or CHO cells) into black-walled, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Aspirate the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
-
Compound Addition:
-
For antagonist screening, gently wash the cells twice with assay buffer to remove excess dye.
-
Add serial dilutions of the test compounds (potential antagonists) to the wells and incubate at 37°C for 15-30 minutes.
-
-
Measurement:
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading (Excitation/Emission ~485/525 nm for Fluo-4).
-
Inject the LPA agonist solution (at a predetermined EC80 concentration for antagonist assays) into the wells.
-
Record the fluorescence intensity over time in a kinetic read to measure the intracellular calcium mobilization.
-
-
Data Analysis: The change in fluorescence is used to determine the potency (EC50) of agonists or the inhibitory potency (IC50) of antagonists.
ERK Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of ERK1/2, a key downstream event in LPA signaling.
Workflow:
Caption: ERK phosphorylation Western blot workflow.
Detailed Methodology: [15][16][17]
-
Cell Culture and Treatment:
-
Culture cells to near confluence and then serum-starve for 24 hours to reduce basal ERK phosphorylation.
-
Pre-incubate cells with desired concentrations of an antagonist or vehicle for 30-60 minutes.
-
Stimulate cells with LPA for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative levels of ERK phosphorylation. The membrane can be stripped and re-probed for total ERK as a loading control.
-
This guide provides a foundational understanding of the isomeric complexity of this compound and its implications for biological activity. For researchers in drug development, a thorough understanding of these isomeric differences is crucial for the design of potent and selective LPA receptor modulators.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorothioate analogs of sn-2 radyl lysophosphatidic acid (LPA): metabolically stabilized LPA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Pharmacology, and Cell Biology of sn-2-Aminooxy Analogues of Lysophosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of specific fatty acids (8:0, 14:0, cis-18:1, trans-18:1) on plasma lipoproteins, early atherogenic potential, and LDL oxidative properties in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms of the lysophosphatidic acid-induced increase in [Ca2+]i in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Convergence of Multiple Signaling Cascades at Glycogen Synthase Kinase 3: Edg Receptor-Mediated Phosphorylation and Inactivation by Lysophosphatidic Acid through a Protein Kinase C-Dependent Intracellular Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms in LPA-induced tumor cell migration: critical role of phosphorylated ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Naturally Derived C18 Lysophosphatidic Acid for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of experimental success. Lysophosphatidic acid (LPA), a bioactive phospholipid, is a potent signaling molecule involved in a myriad of cellular processes, including proliferation, migration, and survival.[1] 1-oleoyl-sn-glycero-3-phosphate (C18:1 LPA) is a commonly studied isoform. This guide provides an objective comparison of the performance of synthetic C18 LPA versus naturally derived LPA, supported by experimental data and detailed methodologies, to facilitate an informed choice for your research needs.
Key Differences at a Glance: Purity, Composition, and Stability
The primary distinction between synthetic and naturally derived LPA lies in their purity, composition, and stability. Synthetic this compound is a single, highly pure molecular species, offering high lot-to-lot consistency and stability.[2] In contrast, naturally derived LPA is a heterogeneous mixture of various LPA species with different acyl chain lengths and saturation levels, leading to potential variability between batches and reduced stability due to the presence of unsaturated fatty acids susceptible to oxidation.[2]
Performance Comparison in Biological Assays
The differences in composition directly impact the biological activity and the interpretation of experimental results. While a direct head-to-head comparison in all functional assays is not extensively documented in a single study, we can infer the performance based on the analysis of individual LPA species present in natural mixtures.
Receptor Binding Affinity
Studies have shown that various LPA species, including those commonly found in natural mixtures (e.g., 16:0, 18:1, 18:2, and 20:4 LPA), exhibit similar high-affinity binding to the LPA1 receptor in the low nanomolar range. This suggests that a naturally derived LPA mixture would likely display a composite high affinity, though the precise Kd would depend on the relative abundance of each species.
| Ligand Type | LPA Species | Receptor | Kd (nM) |
| Synthetic | 1-oleoyl (18:1) LPA | LPA1 | 2.08 ± 1.32 |
| Component of Natural LPA | 1-palmitoyl (16:0) LPA | LPA1 | 1.69 ± 0.1 |
| Component of Natural LPA | 1-linoleoyl (18:2) LPA | LPA1 | 2.83 ± 1.64 |
| Component of Natural LPA | 1-arachidonoyl (20:4) LPA | LPA1 | 2.59 ± 0.481 |
Table 1: Receptor Binding Affinity of various LPA species to the LPA1 receptor. Data suggests that while synthetic 18:1 LPA has a high affinity, the major components of natural LPA also bind with similar high affinities.
Functional Activity: Calcium Mobilization
In functional assays such as calcium mobilization, the potency of different LPA species can vary. Studies have indicated that unsaturated LPA species, like 18:1 LPA, are often more potent at inducing calcium mobilization compared to saturated species.[3] This suggests that synthetic 18:1 LPA would likely be more potent than a natural mixture where the activity of more potent unsaturated species is diluted by less potent saturated ones.
| Ligand Type | LPA Species | Cell Line | EC50 |
| Synthetic | 18:1 LPA | Human Lung Fibroblasts | Most potent of analogues tested |
| Component of Natural LPA | 16:0 LPA | Cells expressing LPA1/LPA3 | Less potent than 18:1 LPA[3] |
| Component of Natural LPA | 18:0 LPA | Cells expressing LPA1/LPA3 | Less potent than 18:1 LPA[3] |
Table 2: Relative Potency in Calcium Mobilization Assays. Unsaturated LPA species like 18:1 LPA are generally more potent than saturated species found in natural mixtures.
Functional Activity: Cell Proliferation and Migration
LPA is a known mitogen and chemoattractant for many cell types. The potency of LPA in inducing cell proliferation and migration is dependent on the specific LPA species and the receptor subtype expressed on the cells. Generally, unsaturated LPA species are more potent in stimulating these cellular responses. Therefore, the well-defined nature of synthetic C18:1 LPA is likely to yield more consistent and potent results in proliferation and migration assays compared to the variable composition of naturally derived LPA. The estimated EC50 for LPA-induced endothelial cell migration is approximately 100 nM.[4]
| Assay | Ligand Type | Expected Relative Potency |
| Cell Proliferation | Synthetic C18:1 LPA | High |
| Naturally Derived LPA | Variable, likely lower than pure 18:1 LPA | |
| Cell Migration | Synthetic C18:1 LPA | High |
| Naturally Derived LPA | Variable, likely lower than pure 18:1 LPA |
Table 3: Expected Performance in Cell Proliferation and Migration Assays. The higher purity and specific activity of synthetic C18:1 LPA are expected to result in higher potency compared to the mixed and variable nature of naturally derived LPA.
LPA Signaling Pathways
LPA exerts its diverse biological effects by binding to at least six G protein-coupled receptors (GPCRs), designated LPA1-6. These receptors couple to various heterotrimeric G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs), which in turn activate downstream signaling cascades.
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
Experimental Workflow for Comparative Analysis
Receptor Binding Assay (Competitive Binding)
Objective: To determine and compare the binding affinities (Kd) of synthetic this compound and naturally derived LPA to a specific LPA receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing a specific LPA receptor (e.g., LPA1).
-
Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled LPA ligand (e.g., [3H]LPA) in the presence of increasing concentrations of either unlabeled synthetic this compound or the naturally derived LPA mixture.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki (an estimate of the Kd).
GTPγS Binding Assay
Objective: To measure the activation of G proteins coupled to LPA receptors upon stimulation with synthetic this compound versus naturally derived LPA and to determine the EC50 for G protein activation.
Methodology:
-
Membrane Preparation: Use cell membranes from a cell line endogenously or exogenously expressing the LPA receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of either synthetic this compound or naturally derived LPA in an assay buffer.
-
Reaction Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period to allow for [35S]GTPγS binding to activated G proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration and wash to remove unbound [35S]GTPγS.
-
Detection: Measure the amount of bound [35S]GTPγS on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the logarithm of the LPA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following the activation of Gq/11-coupled LPA receptors and to compare the potency (EC50) of synthetic this compound and naturally derived LPA.
Methodology:
-
Cell Plating: Seed cells expressing the LPA receptor of interest in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing Pluronic F-127 to facilitate dye entry. Incubate at 37°C.
-
Compound Addition: After washing to remove excess dye, add varying concentrations of synthetic this compound or naturally derived LPA to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader equipped with an injection system.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell Proliferation Assay
Objective: To compare the mitogenic potency (EC50) of synthetic this compound and naturally derived LPA.
Methodology:
-
Cell Culture: Plate a responsive cell line (e.g., a cancer cell line known to proliferate in response to LPA) in a 96-well plate and serum-starve overnight to synchronize the cells.
-
Treatment: Treat the cells with a serial dilution of either synthetic this compound or the naturally derived LPA mixture.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Proliferation Measurement: Quantify cell proliferation using a standard method such as the MTT, XTT, or CyQUANT assay.
-
Data Analysis: Plot the cell proliferation data (e.g., absorbance or fluorescence) against the logarithm of the LPA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Cell Migration Assay (Boyden Chamber)
Objective: To assess and compare the chemoattractant ability (EC50) of synthetic this compound and naturally derived LPA.
Methodology:
-
Assay Setup: Place Transwell inserts (with an appropriate pore size for the cell type) into a 24-well plate. Add serum-free medium containing varying concentrations of synthetic this compound or naturally derived LPA to the lower chamber as the chemoattractant.
-
Cell Seeding: Seed serum-starved cells in the upper chamber of the Transwell inserts in serum-free medium.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane and stain them with a dye such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Plot the number of migrated cells (or absorbance) against the logarithm of the LPA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[5]
Conclusion and Recommendations
The choice between synthetic and naturally derived this compound hinges on the specific requirements of the research.
-
For mechanistic studies, structure-activity relationship analyses, and assays requiring high reproducibility and a defined molecular species, synthetic this compound is the superior choice. Its high purity and stability ensure that the observed biological effects are attributable to a single, well-characterized molecule.[2]
-
For studies aiming to mimic a more physiological milieu where cells are exposed to a variety of LPA species, naturally derived LPA may be considered. However, researchers must be cognizant of the inherent variability in composition and purity, which can affect the reproducibility and interpretation of the results.[2]
For most applications in drug discovery and fundamental research, the use of synthetic this compound is recommended to ensure the precision, reproducibility, and clarity of the experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling C18 LPA
For researchers, scientists, and drug development professionals working with C18 Lysophosphatidic Acid (LPA), a bioactive phospholipid, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures for handling and experimentation, and a comprehensive disposal plan to ensure a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
While C18 LPA is not classified as a hazardous substance or mixture, standard laboratory best practices for chemical handling should be strictly followed. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.[1]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are essential to protect against potential splashes. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene) should be worn at all times when handling this compound or its solutions. |
| Body Protection | A standard laboratory coat should be worn to protect street clothing and skin from accidental spills. |
| Respiratory Protection | Under normal handling conditions with adequate ventilation, respiratory protection is not required. If handling the solid form generates dust, a NIOSH-approved N95 or P1 dust mask is recommended. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent contamination.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to avoid inhalation of any dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use designated, properly calibrated equipment for weighing and transferring the compound.
Storage:
-
Store this compound in a tightly sealed container in a dry and well-ventilated place.
-
The recommended storage temperature is -20°C.[2]
-
Protect from light and moisture.
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a step-by-step method for the extraction and quantification of this compound from plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6][7]
Materials:
-
Human plasma (collected in EDTA tubes)
-
This compound standard
-
Internal standard (e.g., C17:0 LPA)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
1-Butanol
-
Citric acid
-
Disodium hydrogen phosphate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice to prevent degradation of LPA.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of a 1-butanol/methanol (1:1) solution containing 10 mM ammonium acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1).
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate this compound from other lipids.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using the this compound standard.
-
Quantify the amount of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in the regular trash.[8]
-
Contaminated Materials: All disposable labware (e.g., pipette tips, microcentrifuge tubes) and PPE (e.g., gloves) that have come into contact with this compound should be collected in a designated, sealed waste container and disposed of as chemical waste.[9]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for chemical waste disposal.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of LPA and a typical experimental workflow for its analysis.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple enrichment and analysis of plasma lysophosphatidic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. LPA Biosafety Essentials: Waste Disposal | Knowledge Base [ntep.in]
- 9. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
